Product packaging for 1-tert-butyl-1H-pyrazol-4-amine(Cat. No.:CAS No. 97421-13-1)

1-tert-butyl-1H-pyrazol-4-amine

Cat. No.: B1317585
CAS No.: 97421-13-1
M. Wt: 139.2 g/mol
InChI Key: JPUFJDDEDJUDHE-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3 B1317585 1-tert-butyl-1H-pyrazol-4-amine CAS No. 97421-13-1

Properties

IUPAC Name

1-tert-butylpyrazol-4-amine
Source PubChem
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InChI

InChI=1S/C7H13N3/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUFJDDEDJUDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541638
Record name 1-tert-Butyl-1H-pyrazol-4-amine
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Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97421-13-1
Record name 1-(1,1-Dimethylethyl)-1H-pyrazol-4-amine
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Record name 1-tert-Butyl-1H-pyrazol-4-amine
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Record name 1-(tert-butyl)-1H-pyrazol-4-amine
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Foundational & Exploratory

Introduction: The Pyrazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-tert-butyl-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its structural versatility and ability to engage in various biological interactions have cemented its role in numerous FDA-approved drugs.[1] Within this important class of compounds, this compound emerges as a key building block. The strategic placement of the tert-butyl group offers steric bulk that can enhance metabolic stability and modulate binding affinity in drug candidates, a feature particularly exploited in kinase inhibitor development.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a substituted aminopyrazole with distinct properties conferred by its tert-butyl and amino functional groups. These characteristics are fundamental to its handling, reactivity, and analytical identification.

PropertyValueSource
Molecular Formula C₇H₁₃N₃[3]
Molecular Weight 139.19 g/mol [3]
Monoisotopic Mass 139.11095 Da[3]
CAS Number 97421-13-1[4]
Appearance Solid (predicted)
Predicted XlogP 0.4[3]
InChIKey JPUFJDDEDJUDHE-UHFFFAOYSA-N[3]
SMILES CC(C)(C)N1C=C(C=N1)N[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For 4-aminopyrazoles, a common and efficient strategy involves the reaction of a substituted hydrazine with a cyano-containing precursor, followed by cyclization.

Protocol: Synthesis via Hydrazine Condensation

A plausible and efficient route to this compound involves the cyclization reaction between tert-butylhydrazine and a suitable three-carbon building block with nitrile and amino functionalities. A representative protocol, adapted from established methodologies for similar pyrazoles, is outlined below.[5][6]

Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottomed flask, add tert-butylhydrazine hydrochloride and an equimolar amount of a base such as sodium hydroxide (2 M solution) to liberate the free hydrazine.[5] Stir until a complete solution is formed.

  • Addition of Precursor: Add an equimolar amount of a suitable precursor like 3-aminocrotononitrile or methanetricarbonitrile potassium salt to the reaction mixture.[5][6] The choice of precursor dictates the substitution pattern on the final pyrazole ring.

  • Cyclization Reaction: Heat the mixture under reflux (e.g., 90-100 °C in water or ethanol) for several hours (typically 12-24 h).[5][6] The elevated temperature is necessary to drive the condensation and subsequent intramolecular cyclization, which involves the nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon, ultimately forming the stable pyrazole ring. Ammonia is typically evolved as a byproduct.[5]

  • Product Isolation: Cool the reaction mixture. The product may crystallize directly from the solution upon cooling, which is an environmentally favorable isolation method that avoids extensive solvent-based extractions.[5] If the product is highly water-soluble, extraction with an organic solvent like ethyl acetate may be required.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final, high-purity this compound.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A tert-Butylhydrazine HCl C Free tert-Butylhydrazine A->C Liberation B Base (e.g., NaOH) E Condensation & Cyclization (Heat, Reflux) C->E D 3-Carbon Precursor (e.g., Aminocrotononitrile) D->E F Crude Product E->F G Crystallization / Extraction F->G H Purified this compound G->H

Caption: Reaction pathway for reductive amination of this compound.

Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore, and this compound serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

  • Kinase Inhibitors: The tert-butyl group is highly valued for its ability to occupy hydrophobic pockets in enzyme active sites. [2]In FLT3 kinase inhibitors, for example, the tert-butyl pyrazole group can bind to an allosteric pocket near the gatekeeper residue, enhancing potency and selectivity. [2]* JAK and Btk Inhibitors: Derivatives of aminopyrazoles are explored as inhibitors of Janus kinase (JAK) and Bruton's tyrosine kinase (Btk), which are crucial targets in autoimmune diseases and certain cancers. [6]The 4-amino group provides a convenient handle for introducing the side chains necessary for potent and selective inhibition.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its derivatives.

  • General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [7]Avoid formation of dust and aerosols. [8]* Hazards: While specific data for this exact compound is limited, related aminopyrazoles are classified as causing skin and serious eye irritation, and may cause respiratory irritation. [7][9]They can be toxic if swallowed. [9]* First Aid:

    • Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. [9][10] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. [7][10] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [8] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]

Conclusion

This compound is a valuable and versatile chemical building block. Its unique combination of a sterically significant tert-butyl group and a reactive primary amine on a stable pyrazole core makes it highly attractive for applications in medicinal chemistry. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for researchers aiming to leverage this scaffold in the development of novel therapeutics and advanced materials.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
  • Materials Safety Data Sheet. Kamulin Biotech Co., Ltd.. [Link]
  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. [Link]
  • 1-(tert-butyl)-1h-pyrazol-4-amine. PubChem. [Link]
  • This compound. Chemos GmbH & Co.KG. [Link]
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Institutes of Health (NIH). [Link]
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ProQuest. [Link]
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of 1-tert-butyl-1H-pyrazol-4-amine

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of an amino group and a tert-butyl substituent onto the pyrazole ring, as in this compound, offers a unique combination of steric and electronic properties that can be exploited to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The tert-butyl group can enhance metabolic stability and provide specific steric interactions within a biological target, while the amino group serves as a key site for further functionalization and hydrogen bonding.

Accurate and unambiguous structure elucidation is the bedrock of any chemical research and development program. In the context of drug discovery, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide, therefore, provides a detailed roadmap for the synthesis and comprehensive characterization of this compound, ensuring a solid foundation for its application in research and development.

Synthetic Pathway: A Robust and Adaptable Protocol

The synthesis of this compound can be reliably achieved through a well-established cyclization reaction. The following protocol is adapted from a trusted procedure for a structurally similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, detailed in Organic Syntheses, a publication renowned for its rigorously vetted and reproducible experimental methods.[1]

Proposed Synthesis of this compound

The synthesis involves the condensation of tert-butylhydrazine with a suitable three-carbon building block bearing the required amino functionality precursor. A plausible and efficient route would involve the reaction of tert-butylhydrazine with a protected form of aminomalonaldehyde or a related synthetic equivalent.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-Butylhydrazine hydrochloride

  • Suitable three-carbon electrophile (e.g., a protected aminomalonaldehyde derivative)

  • Base (e.g., sodium hydroxide or triethylamine)

  • Appropriate solvent (e.g., ethanol, water)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve tert-butylhydrazine hydrochloride in water or a suitable solvent. Add a stoichiometric amount of a base, such as 2 M sodium hydroxide, and stir until a clear solution is obtained. This step generates the free tert-butylhydrazine in situ.

  • Condensation Reaction: To the solution of tert-butylhydrazine, add the three-carbon electrophile dropwise at room temperature.

  • Cyclization: The reaction mixture is then heated to reflux for a specified period to facilitate the cyclization and formation of the pyrazole ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product can be isolated by extraction with a suitable organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Characterization: A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of closely related and well-characterized pyrazole derivatives found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
C(CH₃)₃~1.5Singlet9HThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region. The chemical shift is influenced by the electron-withdrawing pyrazole ring.
Pyrazole H-3 & H-5~7.2 - 7.5Singlets1H eachThe two protons on the pyrazole ring are not equivalent and are expected to appear as distinct singlets in the aromatic region. Their exact chemical shifts will depend on the electronic environment.
NH₂Broad Singlet2HThe protons of the primary amine will appear as a broad singlet that is exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.

Predicted data is based on the analysis of similar compounds reported in the literature.[1]

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C(CH₃)₃~58-60The quaternary carbon of the tert-butyl group.
C(CH₃)₃~29-31The three equivalent methyl carbons of the tert-butyl group.
Pyrazole C-4~125-130The carbon atom bearing the amino group.
Pyrazole C-3 & C-5~135-145The two other carbon atoms of the pyrazole ring.

Predicted data is based on the analysis of similar compounds reported in the literature.[1]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling, to obtain a spectrum with singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H stretching (symmetric and asymmetric)Primary Amine (-NH₂)
2970 - 2870C-H stretchingtert-Butyl group
~1600C=N stretchingPyrazole ring
~1550C=C stretchingPyrazole ring
~1460C-H bendingtert-Butyl group

Predicted data is based on the analysis of similar compounds reported in the literature.[1]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectral Data:

m/z Ion Interpretation
139[M]⁺Molecular ion peak
124[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety
83[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl group

Predicted data is based on information from PubChem and analysis of related compounds.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common method for small molecules. Electrospray Ionization (ESI) is suitable for obtaining the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

Integrated Structure Elucidation Workflow

The definitive structure elucidation of this compound is achieved by integrating the data from all analytical techniques. The following diagram illustrates the logical workflow.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Proposed Synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (1H, 13C, DEPT) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (EI, HRMS) purification->ms data_integration Data Integration & Interpretation nmr->data_integration ftir->data_integration ms->data_integration final_structure Final Structure of This compound data_integration->final_structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to the synthesis and structure elucidation of this compound. By leveraging established synthetic protocols and detailed spectroscopic analysis of closely related compounds, researchers can confidently prepare and characterize this important molecule. The integration of NMR, FTIR, and Mass Spectrometry provides a self-validating system for unambiguous structure confirmation, which is paramount for its application in drug discovery and development. This guide serves as a valuable resource for scientists, ensuring that their research is built upon a foundation of accuracy and reliability.

References

  • PubChem Compound Summary for CID 13469817, 1-(tert-butyl)-1H-pyrazol-4-amine.
  • Pollock, P. M.; Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org. Synth. 2014, 91, 197-208. Organic Syntheses. [Link]

Sources

1-tert-butyl-1H-pyrazol-4-amine synthesis pathway.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-tert-butyl-1H-pyrazol-4-amine

Introduction

This compound is a pivotal structural motif in contemporary medicinal chemistry and drug discovery. As a substituted aminopyrazole, it serves as a versatile building block for the synthesis of complex molecular architectures with a wide spectrum of pharmacological activities.[1] The pyrazole core is a privileged scaffold, and the specific substitution pattern—a sterically demanding tert-butyl group at the N1 position and a nucleophilic amino group at the C4 position—provides a unique combination of stability, lipophilicity, and synthetic utility. This guide offers a detailed exploration of the primary and alternative synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, field-proven experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The primary disconnection is the C4-amino bond, suggesting a late-stage reduction of a corresponding nitro-intermediate. This approach is highly favorable due to the numerous reliable methods available for nitro group reduction. The second key disconnection targets the N1-tert-butyl bond, which can be formed by the alkylation of a pyrazole precursor.

G T This compound (Target) I1 1-tert-butyl-4-nitro-1H-pyrazole T->I1 C-N bond formation (Nitro Reduction) I2 1-tert-butyl-1H-pyrazole I1->I2 C-N bond formation (Electrophilic Nitration) I3 4-Nitropyrazole I1->I3 N-C bond formation (Mitsunobu Alkylation) P2 tert-Butanol I1->P2 Mitsunobu Reagents P1 Pyrazole I2->P1 N-C bond formation (N-Alkylation) I3->P1 C-N bond formation (Nitration)

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: N-Alkylation, Nitration, and Reduction

This robust, three-step sequence is the most common and scalable approach, starting from commercially available pyrazole. It involves the initial introduction of the tert-butyl group, followed by regioselective nitration and subsequent reduction.

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole

The introduction of the tert-butyl group at the N1 position of the pyrazole ring is the foundational step. While direct alkylation with tert-butyl halides can be challenging due to competing elimination reactions and potential N2-alkylation, acid-catalyzed methods using tert-butanol or related precursors are effective.

Step 2: Nitration of 1-tert-butyl-1H-pyrazole to 1-tert-butyl-4-nitro-1H-pyrazole

The second step involves the electrophilic nitration of the pyrazole ring. The N-tert-butyl group, along with the inherent electronic properties of the pyrazole ring, directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C4 position with high regioselectivity.[1] Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to generate the active nitronium ion.

Experimental Protocol: Nitration
  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, add concentrated sulfuric acid.

  • Reagent Addition: Slowly add 1-tert-butyl-1H-pyrazole to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

  • Nitrating Agent: Add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude 1-tert-butyl-4-nitro-1H-pyrazole.

  • Purification: The crude product can be collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Step 3: Reduction of 1-tert-butyl-4-nitro-1H-pyrazole

The final and critical step is the reduction of the nitro group to the target primary amine. Several reliable methods are available, with catalytic hydrogenation being the preferred choice for its clean reaction profile and high yields.

  • Catalytic Hydrogenation (H₂/Pd/C): This is often the method of choice due to its efficiency and the formation of water as the only byproduct.[2] It is highly effective for both aromatic and aliphatic nitro groups.

  • Transfer Hydrogenation (Hydrazine Hydrate/Catalyst): This method avoids the need for high-pressure hydrogenation equipment and is a safer alternative for labs not equipped for handling hydrogen gas.[3][4][5] Catalysts like Pd/C or Raney Nickel are commonly used.

  • Metal-Acid Systems (SnCl₂/HCl or Fe/HCl): These are classic, robust methods that are cost-effective but often require stoichiometric amounts of metal and can involve more complex aqueous workups to remove metal salts.[2][3]

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a hydrogenation vessel, add 1-tert-butyl-4-nitro-1H-pyrazole and a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10 mol% of palladium on carbon (10% Pd/C, wet) to the mixture.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

G cluster_0 Primary Synthesis Pathway P1 Pyrazole I2 1-tert-butyl-1H-pyrazole P1->I2 t-BuOH, H₂SO₄ I1 1-tert-butyl-4-nitro-1H-pyrazole I2->I1 HNO₃, H₂SO₄ T This compound I1->T H₂, Pd/C G cluster_1 Alternative Synthesis Pathway P2 4-Nitropyrazole I1 1-tert-butyl-4-nitro-1H-pyrazole P2->I1 t-BuOH, TPP, DEAD (Mitsunobu Rxn) T This compound I1->T H₂, Pd/C

Sources

The Strategic Utility of 1-tert-butyl-1H-pyrazol-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Executive Summary

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic scaffolds, pyrazoles stand out for their remarkable versatility and proven track record in medicinal chemistry. This guide provides an in-depth technical overview of 1-tert-butyl-1H-pyrazol-4-amine (CAS Number: 97421-13-1) , a key intermediate whose structural features make it a valuable precursor for a new generation of targeted therapies, particularly in the realm of kinase inhibitors. We will explore its physicochemical properties, plausible synthetic routes, and its critical role as a pharmacophore, supported by field-proven insights and comprehensive references for the discerning researcher.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means that the pyrazole core is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, demonstrating its broad applicability across diverse biological targets.[1] The functionalization of the pyrazole ring allows for the precise tuning of a molecule's steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, this compound, is a particularly noteworthy derivative. The presence of the tert-butyl group at the N1 position serves as a bulky, lipophilic anchor that can probe deep hydrophobic pockets within a target protein. Simultaneously, the 4-amino group provides a crucial vector for further synthetic elaboration, acting as a key attachment point for building more complex molecular architectures.

Physicochemical and Structural Characteristics

A comprehensive understanding of a molecule's physical and chemical properties is the foundation of its effective application in synthesis and drug design.

Structural and Molecular Data
PropertyValueSource
CAS Number 97421-13-1[1][2][3][4][5]
Molecular Formula C₇H₁₃N₃[6]
Molecular Weight 139.20 g/mol ---
Monoisotopic Mass 139.11095 Da[6]
SMILES CC(C)(C)N1C=C(C=N1)N[6]
InChI Key JPUFJDDEDJUDHE-UHFFFAOYSA-N[6]
Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, computational models provide valuable insights into its likely behavior.

PropertyPredicted ValueSource
XlogP 0.4[6]
Topological Polar Surface Area (TPSA) 41.6 ŲChemSpider
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bonds 1PubChem

The low predicted XlogP suggests a favorable balance of hydrophilicity and lipophilicity, a desirable trait for drug candidates.

Synthesis and Handling

Proposed Synthetic Pathway

A plausible and efficient route to this compound involves a two-step process starting from the commercially available 1-tert-butyl-1H-pyrazole: 1) regioselective nitration at the 4-position, followed by 2) reduction of the nitro group to the desired primary amine. This approach is analogous to the synthesis of other 4-aminopyrazoles.[7]

Synthesis_Pathway start 1-tert-butyl-1H-pyrazole step1_reagents HNO₃ / H₂SO₄ start->step1_reagents intermediate 1-tert-butyl-4-nitro-1H-pyrazole step1_reagents->intermediate step2_reagents H₂, Pd/C or SnCl₂, HCl intermediate->step2_reagents product This compound step2_reagents->product caption Proposed synthesis of this compound. Kinase_Inhibitor_Scaffold Core This compound Reaction Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) Core->Reaction KinaseInhibitor Potent & Selective Kinase Inhibitor Reaction->KinaseInhibitor Heterocycle Substituted Pyrimidine or Quinazoline Heterocycle->Reaction caption Synthetic utility in kinase inhibitor development.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug design. Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, leading to the development of blockbuster drugs for treating inflammation, cancer, obesity, and viral infections.[5][6][7][8] This guide offers a comprehensive exploration of the significant biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to provide an authoritative resource on this vital chemical entity.

The Pyrazole Core: Physicochemical Properties and Medicinal Significance

Pyrazole is an aromatic heterocycle with the molecular formula C₃H₄N₂.[4] Its unique electronic configuration and structural features are fundamental to its success in medicinal chemistry. The ring system contains a pyridine-like nitrogen atom (N2), which acts as a hydrogen bond acceptor, and a pyrrole-like nitrogen atom (N1), which can serve as a hydrogen bond donor.[1] This dual capacity for hydrogen bonding allows pyrazole derivatives to form strong and specific interactions with biological targets such as enzymes and receptors.

Furthermore, the pyrazole ring is relatively stable and can be readily functionalized at various positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological activity and safety profile.[9][10] Its ability to act as a bioisostere for other aromatic rings, enhancing properties like metabolic stability or solubility, further cements its importance in drug design.[1]

Major Biological Activities and Mechanisms of Action

The therapeutic diversity of pyrazole derivatives is extensive. This section explores the most significant pharmacological activities, focusing on the underlying molecular mechanisms.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Pyrazole derivatives like Celecoxib were designed to be highly selective for COX-2.[11][16] Celecoxib's diaryl-substituted pyrazole structure, featuring a characteristic benzenesulfonamide moiety, allows it to bind to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[13][16] This selective binding blocks prostaglandin synthesis at the inflammation site while sparing the protective functions of COX-1, thereby providing potent anti-inflammatory effects with a reduced risk of gastric ulcers.[15][17]

DOT script for COX-2 Inhibition Pathway

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Metabolized by Prostaglandins Prostaglandins (PGH2, PGE2) COX2_Enzyme->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2_Enzyme Selectively Inhibits

Diagram of the selective COX-2 inhibition pathway by Celecoxib.
Anticancer Activity: A Multi-Targeted Approach

Pyrazole derivatives have emerged as powerful scaffolds for the development of novel anticancer agents, acting on a wide array of molecular targets crucial for tumor growth and survival.[8][18][19][20]

Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer. They target key signaling pathways involved in cell proliferation, angiogenesis, and metastasis. Notable targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), BRAF, and PI3K.[18][19] For example, some derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[18]

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives act as antimitotic agents by disrupting microtubule dynamics. They inhibit the polymerization of tubulin, a critical component of the cytoskeleton, which arrests cancer cells in the G2/M phase of the cell cycle and induces apoptosis.[18][19]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. In cancers with existing DNA repair defects (e.g., those with BRCA mutations), inhibiting PARP leads to synthetic lethality. Pyrazole-containing drugs like Niraparib have been designed as PARP inhibitors, increasing DNA damage and causing cell death in cancer cells.[1]

  • Induction of Apoptosis: Beyond specific enzyme inhibition, many pyrazole derivatives trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[6][15]

DOT script for Anticancer Mechanisms

Anticancer_Mechanisms cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Pyrazole_Scaffold Pyrazole Scaffold Kinases Protein Kinases (EGFR, CDK, BRAF) Pyrazole_Scaffold->Kinases Inhibits Tubulin Tubulin Polymerization Pyrazole_Scaffold->Tubulin Inhibits PARP PARP (DNA Repair) Pyrazole_Scaffold->PARP Inhibits CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Inhibit_Angiogenesis Inhibition of Angiogenesis Kinases->Inhibit_Angiogenesis Tubulin->CellCycleArrest Apoptosis Apoptosis PARP->Apoptosis Synthetic Lethality CellCycleArrest->Apoptosis

Multi-targeted anticancer mechanisms of pyrazole derivatives.
Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Pyrazole derivatives have shown considerable promise in this area.[5][21][22][23]

Mechanisms of Action:

  • Enzyme Inhibition: Pyrazole compounds can inhibit essential bacterial enzymes. For instance, some derivatives are effective inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, leading to bactericidal effects.[21] Others inhibit enzymes like bacterial cystathionine γ-lyase (CSE), which protects bacteria from oxidative stress.[21]

  • Disruption of Cell Integrity: Some compounds may act by disrupting the bacterial cell membrane or wall, leading to cell lysis.

  • Global Transcriptional Regulation: Certain pyrazole derivatives have been found to modulate global transcriptional factors like MgrA in S. aureus, which regulates virulence and antibiotic resistance.[21]

The antimicrobial activity is highly dependent on the substitution pattern on the pyrazole ring, with different functional groups conferring activity against specific Gram-positive or Gram-negative bacteria and various fungal strains.[3][5]

Central Nervous System (CNS) and Neuroprotective Activity

Pyrazole derivatives have been developed to target various receptors and enzymes within the CNS, showing potential for treating obesity, neurodegenerative diseases, and psychiatric disorders.[9][24]

Mechanisms of Action:

  • Cannabinoid Receptor (CB1) Antagonism: The anti-obesity drug Rimonabant , a pyrazole derivative, acts as an inverse agonist or antagonist of the cannabinoid CB1 receptor.[25][26][27] The endocannabinoid system is involved in regulating appetite; by blocking the CB1 receptor, Rimonabant reduces food intake and can improve metabolic parameters.[27][28][29] Although withdrawn due to psychiatric side effects, its mechanism established a novel therapeutic target.[26]

  • Enzyme Inhibition in Neurodegeneration: In the context of Alzheimer's and Parkinson's diseases, pyrazole derivatives are being investigated as inhibitors of key enzymes.[9][24][30] They have shown promise in inhibiting acetylcholinesterase (AChE), which would increase acetylcholine levels and potentially improve cognitive function.[31][32] Others act as monoamine oxidase (MAO) inhibitors, which can increase neurotransmitter levels and provide neuroprotective effects.[24][31][32]

Experimental Evaluation: Protocols and Workflows

The discovery and development of biologically active pyrazole derivatives follow a systematic workflow, from initial synthesis to preclinical evaluation.

DOT script for Drug Discovery Workflow

Drug_Discovery_Workflow Synthesis Synthesis of Pyrazole Library In_Vitro In Vitro Screening (Enzyme/Cell Assays) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Redesign In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo

General workflow for the discovery of pyrazole-based drug candidates.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is essential for determining the potency and selectivity of pyrazole derivatives as anti-inflammatory agents.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test pyrazole compounds at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to the assay buffer.

  • Compound Addition: Add the test compound dilutions or a vehicle control (e.g., DMSO) to the wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Quantify Prostaglandin Production: After a set incubation period (e.g., 10 minutes), stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A high SI indicates greater selectivity for COX-2.

Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.

Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of cancer cells by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).[18]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents on the pyrazole ring. The tables below summarize representative data from the literature.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

CompoundR¹ SubstituentR² SubstituentCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-sulfamoylphenyl4-methylphenyl0.04>375[11][33]
Derivative A 4-methoxyphenylPhenyl0.034>294[34]
Derivative B 4-chlorophenylPhenyl0.052>192[34]
Derivative C PhenylPhenyl0.25>40[34]

Analysis: The presence of a 4-sulfamoylphenyl group at the N1 position (as in Celecoxib) is critical for high COX-2 selectivity. Electron-donating groups like methoxy on the aryl rings can enhance potency.[34]

Table 2: Anticancer Activity of Pyrazole Derivatives (Cytotoxicity)

CompoundTarget/Cell LineKey SubstituentsIC₅₀ (µM)Reference
Compound 269 BRAFV600E5-phenyl0.33[5][6]
Compound 6 Various Cancer Lines3,4-diaryl0.00006 - 0.00025[18]
Compound 34 CDK2Indole-linked0.095[18]
Compound 43 PI3 Kinase (MCF-7)Carbaldehyde0.25[18]
Compound 43m mTOR (A549 cells)3,5-dimethoxyphenyl14.0 (cell) / 0.203 (enzyme)[19]

Analysis: The anticancer activity is diverse and target-specific. Diaryl substitutions often confer potent tubulin inhibition, while specific functionalizations can be tailored to inhibit kinases like BRAF, CDK2, and PI3K with high potency.[18]

Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating an unparalleled range of biological activities.[2][5][6] Its continued prevalence in FDA-approved drugs and clinical candidates is a testament to its privileged status.[1][35] From the selective COX-2 inhibition of Celecoxib to the multi-targeted approach of novel anticancer agents and the CNS modulation of CB1 antagonists, pyrazole derivatives have consistently provided effective solutions to complex therapeutic challenges.

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets simultaneously, offering a synergistic approach to treating complex diseases like cancer or neuroinflammation.

  • Covalent Inhibitors: Developing pyrazole derivatives that can form covalent bonds with their targets, leading to increased potency and duration of action.

  • Targeted Drug Delivery: Conjugating pyrazole warheads to targeting moieties to enhance their delivery to specific tissues or cells, thereby improving efficacy and reducing off-target side effects.

The structural simplicity, synthetic accessibility, and profound pharmacological versatility of the pyrazole core ensure that it will remain a highly fruitful area of investigation for drug discovery professionals for the foreseeable future.

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1-tert-butyl-1H-pyrazol-4-amine molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-tert-butyl-1H-pyrazol-4-amine

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold, and this particular derivative, with its tert-butyl group, offers unique steric and electronic properties that are being leveraged for the development of novel therapeutics. This document will delve into the molecular characteristics, synthesis, and applications of this compound, with a focus on its role as a key building block in the creation of targeted inhibitors for various signaling pathways. Detailed protocols for its synthesis and use in subsequent reactions are provided, underpinned by a strong foundation of scientific literature to ensure technical accuracy and practical utility for researchers in the field.

Molecular and Physicochemical Properties

This compound is a substituted pyrazole with a molecular formula of C₇H₁₃N₃. The presence of the bulky tert-butyl group at the 1-position of the pyrazole ring provides steric hindrance that can influence its reactivity and intermolecular interactions. This feature is often exploited in drug design to achieve selectivity for specific biological targets.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 139.20 g/mol Calculated
Molecular Formula C₇H₁₃N₃Calculated
CAS Number 1258640-05-9 (as hydrochloride)[1]
Appearance Solid
Storage Temperature 2-8°C, sealed in dry, dark place

Synthesis of Pyrazole Derivatives

The synthesis of functionalized pyrazoles is a cornerstone of medicinal chemistry. The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of biological activities.[2]

A general approach to synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-substituted pyrazoles like this compound, tert-butylhydrazine is a key starting material.

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of substituted pyrazoles, which can be adapted for the specific synthesis of this compound.

Synthesis_Workflow Conceptual Synthesis Workflow for Substituted Pyrazoles A Starting Materials (e.g., Hydrazine derivative, Dicarbonyl compound) B Condensation Reaction A->B Reaction setup C Cyclization B->C Intermediate formation D Functional Group Interconversion (e.g., Nitration, Reduction) C->D Core scaffold formed E Purification (e.g., Chromatography, Recrystallization) D->E Crude product F Characterization (e.g., NMR, MS, IR) E->F Purified product G Final Product (Substituted Pyrazole) F->G Verified structure Kinase_Inhibition Mechanism of Pyrazole-Based Kinase Inhibition A This compound (Building Block) B Chemical Synthesis A->B C Pyrazole-based Inhibitor B->C E Binding to ATP Pocket C->E Binds D Kinase Enzyme (e.g., FLT3) D->E Target F Inhibition of Kinase Activity E->F G Downstream Signaling Blocked F->G H Therapeutic Effect (e.g., Anti-cancer) G->H

Caption: Role of pyrazole derivatives in kinase inhibition.

Other Therapeutic Areas

Beyond oncology, pyrazole derivatives are being investigated for a wide range of therapeutic applications:

  • Anti-inflammatory Agents: Some pyrazole-containing compounds have demonstrated anti-inflammatory properties. [3]* Antimicrobial Agents: Derivatives of pyrazoles have shown activity against various bacterial strains. [4]* Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting the CNS. [3] this compound serves as a valuable intermediate for synthesizing libraries of compounds to be screened for these and other biological activities. [4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

Table 2: GHS Hazard Information for Related Pyrazole Compounds
Hazard StatementDescriptionSource
H302Harmful if swallowed[5]
H315Causes skin irritation[5][6]
H319Causes serious eye irritation[5][6]
H335May cause respiratory irritation[5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields. [7]* Hand Protection: Protective gloves. [7]* Skin and Body Protection: Impervious clothing. [7]* Respiratory Protection: Use in a well-ventilated area or with a suitable respirator. [7] Handling and Storage:

  • Avoid contact with skin, eyes, and clothing. [8]* Store in a cool, dry, and well-ventilated place in a tightly sealed container. [8][9]* Handle in an inert atmosphere for sensitive compounds. [5]

Conclusion

This compound is a molecule of significant synthetic utility for the drug discovery and development community. Its structural features, particularly the tert-butyl group, provide a handle for designing compounds with improved pharmacological properties. A thorough understanding of its synthesis, reactivity, and biological applications is crucial for leveraging this scaffold to its full potential in the quest for novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in their work with this and related pyrazole derivatives.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])
  • Crystal structure of 3,5-bis(t-butyl)
  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: Not available)
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. (URL: [Link])
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed Central. (URL: [Link])
  • Safety Data Sheet - Angene Chemical. (URL: [Link])

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An In-depth Technical Guide to the Crystal Structure Analysis of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and definitive crystal structure analysis of 1-tert-butyl-1H-pyrazol-4-amine. This pyrazole derivative, a key heterocyclic scaffold, is of significant interest in modern drug discovery due to its versatile biological activities.[1] This document emphasizes the causality behind experimental choices and provides a self-validating framework for its analytical protocols.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its metabolic stability and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The precise three-dimensional arrangement of atoms and functional groups within a crystal lattice is paramount as it dictates the compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical for its efficacy as a drug candidate. Therefore, a thorough crystal structure analysis is an indispensable step in the drug development pipeline.

Synthesis of this compound

The synthesis of substituted pyrazoles can be achieved through various established routes. A common and effective method involves the condensation of a hydrazine derivative with a suitable three-carbon precursor. For this compound, a representative synthesis can be adapted from established protocols for similar pyrazole amines.[2]

Experimental Protocol: Representative Synthesis

A robust and environmentally conscious approach utilizes an aqueous medium, avoiding organic solvents and facilitating product isolation.[2]

  • Reactant Preparation : In a round-bottomed flask, dissolve tert-butylhydrazine hydrochloride in an aqueous solution of sodium hydroxide (2 M) with stirring until a clear solution is obtained.[2]

  • Condensation Reaction : To the stirred solution, add 3-aminocrotononitrile.[2]

  • Cyclization : Heat the reaction mixture to 90 °C under a reflux condenser with vigorous stirring for approximately 22 hours.[2] During this time, the condensation and subsequent cyclization occur to form the pyrazole ring.

  • Crystallization and Isolation : Cool the biphasic mixture to approximately 55-60 °C. Induce crystallization by introducing seed crystals, which can be generated by flash-freezing a small aliquot of the reaction mixture.[2]

  • Purification : Once crystallization is initiated, allow the mixture to cool to room temperature and then in an ice-water bath. The resulting crystalline solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.[2]

This method is advantageous due to its operational simplicity and the direct crystallization of the product from the reaction mixture, minimizing complex purification steps.[2]

Structural and Physicochemical Characterization

Prior to single-crystal X-ray diffraction, a comprehensive characterization using various spectroscopic and thermal analysis techniques is essential to confirm the identity, purity, and thermal properties of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The tert-butyl group provides a highly characteristic singlet in the ¹H NMR spectrum, typically integrating to nine protons, which is a key identifying feature.[3]

Table 1: Expected NMR Spectroscopic Data for this compound

NucleusExpected Chemical Shift (δ) ppmMultiplicityAssignment
¹H~1.5singlet9H, -C(CH ₃)₃
¹H~5.0broad singlet2H, -NH
¹H~7.0-7.5multiplet2H, Pyrazole-H
¹³C~30singlet-C(C H₃)₃
¹³C~58singlet-C (CH₃)₃
¹³C~90-145multiple signalsPyrazole ring carbons

Note: These are predicted values based on similar structures; actual values must be determined experimentally.[2][4]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₁₃N₃), the expected molecular ion peak [M]⁺ would be at m/z 139.11. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[5]

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected vibrational frequencies include N-H stretching from the amine group (~3400-3300 cm⁻¹), C-H stretching from the aliphatic tert-butyl group (~2960 cm⁻¹), and C=N stretching within the pyrazole ring (~1595 cm⁻¹).[6]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are crucial for assessing the thermal stability, melting point, and presence of any polymorphic transitions or solvates.[7] A typical DSC scan would show an endothermic peak corresponding to the melting point of the crystalline solid.[7] TGA would reveal any weight loss due to desolvation or decomposition at elevated temperatures.[8] For a stable, anhydrous crystalline compound, no significant weight loss is expected before the decomposition temperature.

Core Directive: Single-Crystal X-ray Diffraction Analysis

The definitive method for elucidating the three-dimensional atomic arrangement is single-crystal X-ray diffraction (SC-XRD).[9] This technique provides precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound is not publicly available as of this writing, a detailed analysis of the closely related analogue, 3,5-bis(t-butyl)-1H-pyrazol-4-amine , provides an authoritative case study for the expected workflow and data interpretation.[9]

Experimental Workflow for Crystal Structure Determination

The process from a synthesized powder to a refined crystal structure follows a well-defined, multi-step protocol.

G cluster_synthesis Material Preparation cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of This compound purification Purification via Recrystallization/Chromatography synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xrd Single-Crystal X-ray Diffraction Data Collection crystal_selection->xrd unit_cell Unit Cell Determination & Space Group Assignment xrd->unit_cell solve Structure Solution (e.g., Direct Methods) unit_cell->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & CIF File Generation (e.g., CCDC) refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Crystallographic Protocol
  • Single Crystal Growth : High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethanol).[9]

  • Crystal Mounting and Data Collection : A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer, often at a low temperature (e.g., 178 K) to minimize thermal vibrations and improve data quality.[9]

  • Data Processing and Structure Solution : The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) to find the initial positions of the atoms.

  • Structure Refinement : The initial atomic model is refined using a least-squares algorithm to best fit the experimental diffraction data. This process optimizes atomic coordinates, thermal parameters, and bond lengths/angles.

  • Validation and Deposition : The final structure is validated using software like CHECKCIF and the data is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number.[10]

Case Study: Crystallographic Data for 3,5-bis(t-butyl)-1H-pyrazol-4-amine

The analysis of this close analogue provides valuable insight into the likely crystal system and packing of the title compound.

Table 2: Crystallographic Data for 3,5-bis(t-butyl)-1H-pyrazol-4-amine [9]

ParameterValue
CCDC Number2424010
Chemical FormulaC₁₁H₂₁N₃
Formula Weight195.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2439(9)
b (Å)9.7110(6)
c (Å)11.9008(9)
β (°)112.832(9)
Volume (ų)1197.63(17)
Z (molecules/unit cell)4
Temperature (K)178

Interpretation of the Data:

  • Crystal System and Space Group : The compound crystallizes in the monoclinic system with the space group P2₁/c . This is a common space group for organic molecules and indicates specific symmetry elements are present in the crystal lattice.

  • Unit Cell Dimensions : The parameters a, b, c, and β define the size and shape of the unit cell, the fundamental repeating block of the crystal.

  • Intermolecular Interactions : Analysis of the refined structure for the di-tert-butyl analogue reveals significant hydrogen bonding between the amine group of one molecule and the pyrazole nitrogen of a neighboring molecule. These interactions are critical in directing the supramolecular assembly in the solid state. It is highly probable that this compound would exhibit similar hydrogen bonding motifs, which are crucial for understanding its crystal packing and physical properties.

Conclusion and Future Directions

The comprehensive analysis of this compound, from its synthesis to its definitive structural elucidation via single-crystal X-ray diffraction, provides the foundational data required for its advancement in drug discovery programs. The protocols outlined in this guide offer a robust framework for obtaining high-quality, verifiable data. While the crystal structure of the title compound remains to be publicly reported, the detailed analysis of its close analogue, 3,5-bis(t-butyl)-1H-pyrazol-4-amine, serves as an excellent predictive model for its crystallographic properties and intermolecular interactions. The determination of the precise crystal structure of this compound is a critical next step and will be invaluable for understanding its structure-activity relationship (SAR) and for enabling rational drug design.

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The Pyrazole Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its journey, spanning over a century, is a compelling narrative of serendipitous discovery, synthetic ingenuity, and the evolution of rational drug design. This technical guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles, from their initial synthesis to their contemporary role in blockbuster pharmaceuticals. We will delve into the foundational synthetic methodologies, with a particular focus on the seminal Knorr pyrazole synthesis, and trace the development of key therapeutic agents. This guide is intended to provide researchers and drug development professionals with a deep understanding of the historical context and synthetic underpinnings that continue to make substituted pyrazoles a fertile ground for innovation.

The Dawn of Pyrazoles: A Fortuitous Discovery

The history of pyrazoles begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of compounds through the condensation of ethyl acetoacetate with phenylhydrazine.[4] This reaction did not yield the expected product but instead produced a pyrazolone derivative, which he named Antipyrine.[4] This marked the first synthesis of a substituted pyrazole derivative and laid the groundwork for a new field of heterocyclic chemistry.[5][6][7] The parent pyrazole was first synthesized by Buchner in 1889.[8]

Antipyrine quickly gained prominence as a potent antipyretic and analgesic, becoming one of the most widely used drugs worldwide until the rise of aspirin.[4][9] This early success underscored the therapeutic potential of the pyrazole scaffold and spurred further investigation into its synthesis and derivatives.

Foundational Synthetic Methodologies: The Knorr Pyrazole Synthesis

The reaction discovered by Knorr, now famously known as the Knorr pyrazole synthesis , remains a cornerstone for the preparation of pyrazoles and their derivatives.[10][11][12] It involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, typically in the presence of an acid catalyst.[11][13][14]

The versatility of the Knorr synthesis lies in the accessibility of the starting materials and the ability to introduce a wide range of substituents onto the pyrazole ring by varying the dicarbonyl compound and the hydrazine. This allows for the systematic exploration of structure-activity relationships (SAR), a fundamental concept in drug discovery.

Mechanism of the Knorr Pyrazole Synthesis

The mechanism of the Knorr pyrazole synthesis proceeds through a series of condensation and cyclization steps. While the exact pathway can be complex and is a subject of ongoing kinetic studies, a generally accepted mechanism involves the following key transformations:[15]

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to the formation of a five-membered heterocyclic intermediate.

  • Dehydration: The intermediate undergoes dehydration to form the stable aromatic pyrazole ring.

The regioselectivity of the reaction, particularly with unsymmetrical dicarbonyl compounds, can be influenced by the reaction conditions and the nature of the substituents.[15]

Experimental Protocol: A Classic Knorr Synthesis of a Pyrazolone (Edaravone)

The synthesis of Edaravone (3-methyl-1-phenyl-5-pyrazolone), a neuroprotective agent, provides a practical example of the Knorr synthesis.[4]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol

Procedure:

  • In a round-bottomed flask, carefully add equimolar amounts of ethyl acetoacetate and phenylhydrazine. The reaction is slightly exothermic.[4]

  • Assemble a reflux condenser and heat the mixture at 135–145 °C for approximately 60 minutes.[4]

  • After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.[4]

  • Add a small volume of diethyl ether and stir vigorously to induce precipitation of the crude pyrazolone product.[4]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[10]

  • Recrystallize the crude product from hot ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.[4]

  • Dry the purified product in a desiccator and determine the yield and melting point (125–127 °C).[4]

Evolution of Pyrazole Synthesis

While the Knorr synthesis is fundamental, numerous other methods for constructing the pyrazole ring have been developed over the years, enhancing the synthetic chemist's toolkit. These include:

  • Paal-Knorr Synthesis: A related reaction for synthesizing pyrroles, furans, and thiophenes from 1,4-dicarbonyls, the principles of which are analogous to pyrazole synthesis from 1,3-dicarbonyls.[16][17][18]

  • Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: This method involves the Michael addition of hydrazine to an α,β-unsaturated aldehyde or ketone, followed by cyclization and dehydration.[5][6][19]

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful and regioselective method for synthesizing pyrazoles.[5][6][20]

These varied synthetic routes have been instrumental in creating a vast library of substituted pyrazoles for biological screening.

Substituted Pyrazoles in Medicine: From Pain Relief to Targeted Therapies

The therapeutic journey of substituted pyrazoles began with the anti-inflammatory and analgesic properties of the early pyrazolones.

First-Generation Pyrazole-Based Drugs

Following the success of Antipyrine, other pyrazolone derivatives were developed, including:

  • Aminopyrine: A more potent analgesic than Antipyrine.[9]

  • Phenylbutazone (Butazolidin): Synthesized in 1946, this pyrazolidinedione derivative exhibited significant anti-inflammatory effects and was widely used for rheumatic diseases.[9][21]

These early drugs, while effective, were associated with significant side effects, including gastrointestinal issues, which paved the way for the development of safer alternatives.[21][22] This quest for improved safety and efficacy was a major driver for further research into the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs).

The COX-2 Revolution and the Rise of Celecoxib

A pivotal moment in the history of both NSAIDs and substituted pyrazoles was the discovery of two distinct cyclooxygenase (COX) isoforms in the early 1990s: COX-1 and COX-2.[23][24]

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, including the protection of the gastric mucosa.[23]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and plays a key role in mediating pain and inflammation.[23][24]

This discovery provided a compelling therapeutic hypothesis: selective inhibition of COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1, thus reducing the risk of gastrointestinal side effects associated with traditional NSAIDs like aspirin.[23][25][26][27][28][29]

This hypothesis spurred a race to develop selective COX-2 inhibitors, and the pyrazole scaffold proved to be an ideal template. A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib (marketed as Celebrex).[23][24][30] Celecoxib, a diaryl-substituted pyrazole, was designed to selectively bind to the active site of the COX-2 enzyme.[30]

The synthesis of Celecoxib utilizes a modified Knorr-type condensation. A common route involves the Claisen condensation of an acetophenone derivative followed by reaction with a substituted hydrazine to form the core 1,5-diarylpyrazole structure.

Celecoxib was approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[23][31] It represented a landmark achievement in rational drug design and solidified the importance of the substituted pyrazole scaffold in modern medicine.[30][31]

Diagram: The COX-2 Inhibition Hypothesis

COX_Inhibition cluster_Arachidonic_Acid Arachidonic Acid cluster_COX_Enzymes COX Enzymes cluster_Prostaglandins Prostaglandins AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Homeostatic PGs (GI Protection, Platelet Function) COX1->PG_Homeostatic PG_Inflammatory Inflammatory PGs (Pain, Inflammation) COX2->PG_Inflammatory Traditional_NSAIDs Traditional NSAIDs (e.g., Aspirin) Traditional_NSAIDs->COX1 Inhibit Traditional_NSAIDs->COX2 Inhibit Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 Selectively Inhibit

Caption: The selective inhibition of COX-2 by Celecoxib.

The Modern Landscape and Future Directions

The discovery of Celecoxib ushered in a new era for pyrazole-based therapeutics. The pyrazole scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs targeting diverse biological pathways.[1][2][3] Beyond inflammation, substituted pyrazoles have found applications as anticancer, antimicrobial, antiviral, and antidiabetic agents, among others.[8][32][33][34]

The timeline of FDA approvals for pyrazole-containing drugs has seen a significant increase in recent years, highlighting the enduring relevance of this heterocyclic core.[1][2] The metabolic stability of the pyrazole ring is a key factor contributing to its success in drug discovery.[1]

Table 1: Key Milestones in the History of Substituted Pyrazoles

YearMilestoneSignificance
1883Ludwig Knorr synthesizes Antipyrine.[4]First synthesis of a pyrazolone derivative; discovery of its therapeutic (antipyretic) properties.
1889Buchner synthesizes the parent pyrazole.[8]Fundamental discovery of the core pyrazole structure.
1946Phenylbutazone is synthesized.[9]Development of a potent pyrazolidinedione anti-inflammatory agent.
1959First natural pyrazole, 1-pyrazolyl-alanine, is isolated.[32]Discovery of pyrazoles in nature.
Early 1990sDiscovery of COX-1 and COX-2 isoforms.[23][24]Provided the scientific rationale for developing selective COX-2 inhibitors.
1998FDA approves Celecoxib.[23][31]Landmark approval of the first selective COX-2 inhibitor, a diaryl-substituted pyrazole.
1998FDA approves Sildenafil.[1][2]A pyrimidine-fused pyrazole derivative for erectile dysfunction, demonstrating the scaffold's versatility.
2016-PresentSurge in FDA approvals of pyrazole-containing drugs.[1][2]Highlights the continued importance and "privileged" nature of the pyrazole scaffold in modern drug discovery.

Conclusion

The journey of substituted pyrazoles, from Knorr's serendipitous discovery to the rationally designed drugs of today, is a testament to the interplay of synthetic chemistry, pharmacology, and clinical medicine. The pyrazole scaffold's inherent stability, synthetic accessibility, and capacity for diverse substitution have cemented its status as a cornerstone of drug discovery. As our understanding of disease biology deepens, the rich history and proven track record of substituted pyrazoles ensure that they will remain a critical tool for developing the next generation of targeted therapies.

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An In-depth Technical Guide to 1-tert-butyl-1H-pyrazol-4-amine Derivatives and Analogs: Scaffolds for Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic tractability and its capacity to form critical interactions with a multitude of biological targets.[1][2] This guide focuses on a specific, highly versatile core: 1-tert-butyl-1H-pyrazol-4-amine . We will dissect the strategic importance of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and its prominent role in the development of potent and selective protein kinase inhibitors. Particular emphasis is placed on its application in targeting the Janus Kinase (JAK) family, a class of enzymes pivotal in immunology and oncology. This document is intended for researchers and drug development professionals, providing both high-level strategic insights and detailed, actionable experimental protocols.

The Pyrazole Core: A Foundation for Drug Discovery

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a recurring motif in a vast number of biologically active compounds.[3][4] Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility.[2] The pyrazole scaffold is a key component in numerous FDA-approved drugs, demonstrating its clinical and commercial significance.[2][5]

Key Attributes of the Pyrazole Scaffold:

  • Synthetic Versatility: A wide array of synthetic methods allows for the controlled functionalization of all positions on the pyrazole ring, enabling fine-tuning of a molecule's properties.[6][7]

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, offering a tool to modulate properties like solubility, metabolism, and target engagement.[2]

  • Pharmacophoric Hub: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing it to anchor molecules within the active sites of enzymes, particularly the ATP-binding pocket of protein kinases.[8]

Its role in the development of protein kinase inhibitors (PKIs) is particularly noteworthy, with pyrazole-containing molecules targeting a wide spectrum of kinases including Akt, Aurora kinases, B-raf, and JAKs.[1][2]

The this compound Scaffold: A Strategic Design

The specific substitution pattern of this compound is not arbitrary; each component serves a distinct and critical function in the context of kinase inhibition.

  • The N1-tert-butyl Group: This bulky, hydrophobic group plays a crucial role. In many kinase inhibitors, it occupies a hydrophobic pocket near the ATP-binding site, significantly enhancing binding affinity and potency.[9] Furthermore, the steric hindrance provided by the tert-butyl group can shield the pyrazole core from metabolic enzymes, improving the pharmacokinetic profile of the drug candidate.

  • The C4-amino Group: This amine serves as the primary vector for chemical elaboration. It is the key attachment point for larger chemical moieties designed to interact with the "hinge region" of the kinase—a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[8] Forming hydrogen bonds with this hinge region is a hallmark of many Type I kinase inhibitors and is critical for potent inhibition.[8]

This strategic combination of a bulky hydrophobic anchor (tert-butyl) and a versatile attachment point for hinge-binding moieties (4-amino) makes this scaffold an exceptional starting point for designing potent and selective kinase inhibitors.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be achieved through several established routes. A common strategy involves the cyclization of a hydrazine with a suitable three-carbon precursor. The use of tert-butylhydrazine is fundamental to installing the key N1-substituent.[10]

A versatile approach involves building the substituted pyrazole core first, followed by functionalization of the 4-amino group. For instance, a novel and efficient route to a key intermediate, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, has been developed starting from potassium tricyanomethanide and tert-butylhydrazine.[11][12] The resulting brominated pyrazole is a versatile building block, allowing for diversification at the C3 position via cross-coupling reactions, while the C4-carbonitrile can be further manipulated.

Below is a general workflow illustrating the synthesis of a this compound derivative targeting a kinase.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Purification & Analysis A tert-Butylhydrazine C This compound Core A->C B 1,3-Dicarbonyl or Equivalent Precursor B->C E Final Kinase Inhibitor C->E Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) D Hinge-Binding Moiety (e.g., Substituted Pyrimidine) D->E F Purification (Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General workflow for the synthesis of a pyrazole-based kinase inhibitor.

Protocol 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine (A Key Analog)

This protocol is adapted from a robust procedure published in Organic Syntheses and demonstrates the fundamental cyclization reaction.[10] While this example yields a 5-amino isomer, the principles are directly applicable to the synthesis of 4-amino analogs with different starting materials.

Materials:

  • tert-Butylhydrazine hydrochloride

  • 2 M Sodium Hydroxide (NaOH) solution

  • 3-Aminocrotononitrile

  • Three-necked round-bottomed flask, reflux condenser, magnetic stirrer, oil bath

Procedure:

  • Charge a 250-mL three-necked round-bottomed flask with tert-butylhydrazine hydrochloride (25.0 g, 196.6 mmol).

  • Add 2 M NaOH (98.3 mL, 196.6 mmol) and stir at ambient temperature until a complete solution is formed (approx. 10 minutes).

  • Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) and continue stirring.

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C (internal temperature) with vigorous stirring for 22 hours. The mixture will become a yellow/orange biphasic solution.

  • After 22 hours, cool the reaction mixture to approximately 55-60 °C.

  • To induce crystallization, a small aliquot can be removed, frozen, and then re-introduced as a seed slurry.

  • Once crystallization begins, turn off the heating and allow the mixture to cool to ambient temperature while stirring vigorously.

  • Immerse the flask in an ice-water bath for one hour to complete crystallization.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and air-dry to yield the crystalline product.

Causality: Using an inorganic base (NaOH) and water as the solvent provides an environmentally friendly alternative to organic solvents and bases like triethylamine.[10] The direct crystallization from the reaction mixture simplifies purification, avoiding the need for difficult aqueous extractions of the water-soluble product.[10]

Biological Applications: Targeting the Janus Kinase (JAK) Family

Derivatives of this compound have emerged as highly effective inhibitors of the Janus Kinase (JAK) family.[13][14] JAKs are intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that are essential for cytokine signaling. Dysregulation of the JAK-STAT pathway is a key driver of numerous autoimmune diseases and cancers.[15]

JAK_STAT cluster_nucleus cytokine Cytokine receptor Extracellular Transmembrane Intracellular cytokine->receptor:f0 jak JAK receptor:f2->jak Association jak->jak stat STAT jak->stat Phosphorylation inhibitor 1-tert-butyl-pyrazol-4-amine Derivative (JAKi) inhibitor->jak INHIBITION stat_dimer STAT Dimer stat->stat_dimer Dimerization gene Target Gene Transcription stat_dimer->gene Translocation nucleus Nucleus

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

By binding to the ATP pocket of JAK enzymes, these inhibitors block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription that drives inflammatory and proliferative responses.[15]

A key goal in modern JAK inhibitor design is selectivity. While broad JAK inhibition can be effective, it can also lead to side effects. For example, inhibition of JAK2 is linked to hematological effects like anemia, as JAK2 is involved in erythropoietin signaling.[14][15] Therefore, developing inhibitors with selectivity, particularly for JAK1, is a major focus for treating autoimmune conditions like rheumatoid arthritis and atopic dermatitis.[14][16]

Comparative Activity Data

The following table summarizes the inhibitory activity of representative 4-aminopyrazole derivatives against JAK kinases, demonstrating the high potency achievable with this scaffold.

CompoundTargetIC50 (µM)Cellular ActivityReference
17m JAK10.67Inhibits p-JAK2 in HeLa cells[13]
JAK20.098[13]
JAK30.039[13]
17k JAK1/2/3High % inhibition at 10µMNot specified[13]
17l JAK1/2/3High % inhibition at 10µMNot specified[13]
17n JAK1/2/3High % inhibition at 10µMNot specified[13]

Table 1: In vitro inhibitory activity of selected 4-aminopyrazole derivatives against JAK kinases.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded critical insights into the features required for potent and selective kinase inhibition.

SAR cluster_info Key SAR Points SAR_Image R1 R1 (N1-Position): • Bulky hydrophobic group (tert-butyl) is optimal. • Fills hydrophobic pocket, enhances potency. • Provides metabolic stability. R2 R2 (C3-Position): • Can be modified to tune selectivity. • Small groups like H or methyl are common. R3 R3 (C4-Amino Moiety): • CRITICAL for hinge-binding. • Typically a heterocyclic system (e.g., pyrimidine, triazine). • Substituents on this moiety interact with solvent-front region to improve selectivity and properties.

Caption: Key structure-activity relationship points for the pyrazole scaffold.

  • N1-Position (R1): The tert-butyl group is consistently shown to be highly favorable, outperforming smaller alkyl groups in many kinase inhibitor series.[9] This confirms its role in anchoring the molecule in a hydrophobic region of the active site.

  • C3-Position (R2): While the core topic specifies a hydrogen at this position, analogs often have small substituents here. Modification at C3 can influence selectivity between different kinases.

  • C4-Amino Moiety (R3): This is the most critical point for diversification. Attaching a substituted pyrimidine or a related heterocycle via the amino linker is a proven strategy for achieving potent JAK inhibition.[13] The substituents on this appended ring system can be modified to gain selectivity, improve solubility, and optimize pharmacokinetic properties.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the potency of newly synthesized compounds, a robust in vitro assay is essential. Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a common method to measure direct binding of an inhibitor to its target kinase.[8]

Protocol 2: Kinase Inhibition Assessment by Differential Scanning Fluorimetry (DSF)

Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A potent inhibitor will stabilize the protein, leading to a positive shift in its Tm. The magnitude of the shift is proportional to the binding affinity.

Materials:

  • Recombinant kinase (e.g., JAK1, JAK2, JAK3)

  • Test compounds (dissolved in DMSO)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

  • SYPRO Orange dye (5000x stock)

  • Quantitative PCR (qPCR) instrument capable of fluorescence detection over a thermal gradient

  • qPCR-compatible plates

Procedure:

  • Prepare Reaction Mixture: In a qPCR plate, prepare the final reaction mixture for a 20 µL final volume.

    • Add recombinant kinase to a final concentration of 2 µM.

    • Add the test compound to the desired final concentration (e.g., 10 µM for initial screening). Ensure the final DMSO concentration is ≤ 1%.

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Bring the final volume to 20 µL with DSF buffer.

    • Include a "no compound" control (DMSO only) for baseline Tm measurement.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to collect all components at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument.

    • Set the instrument to monitor fluorescence (using the appropriate channel for SYPRO Orange) while ramping the temperature.

    • A typical gradient is from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melt curve.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the sample with the test compound. A significant positive ΔTm indicates compound binding.

Trustworthiness: This self-validating system directly measures the physical interaction between the compound and the target protein. By including a no-compound control in every run, the ΔTm provides a reliable and reproducible measure of target engagement, confirming that the compound's activity is due to direct binding and not an assay artifact.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly validated and fruitful platform for the discovery of novel kinase inhibitors. Their success, particularly in the development of JAK inhibitors, underscores the power of strategic scaffold design, where each substituent is chosen to fulfill a specific role in target engagement and drug-like properties.

Future research in this area will likely focus on:

  • Developing Next-Generation Selectivity: Designing derivatives with even greater selectivity for specific JAK isoforms or for other clinically relevant kinases.

  • Overcoming Resistance: Creating analogs that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring New Therapeutic Areas: Leveraging the versatility of the pyrazole scaffold to target other kinase families implicated in diseases ranging from neurodegeneration to metabolic disorders.

The foundational principles and methodologies outlined in this guide provide a solid framework for scientists and researchers to build upon as they continue to innovate in this exciting field of drug discovery.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
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  • Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. Benchchem.
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  • tert-butyl 4-amino-1H-pyrazole-1-carboxyl
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  • 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
  • Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
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  • Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. PubMed.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
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Sources

Theoretical Foundations and Computational Analysis of 1-tert-butyl-1H-pyrazol-4-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects.[2][3][4] The metabolic stability and synthetic versatility of the pyrazole ring make it an exceptional platform for the development of novel therapeutic agents.[1] This guide focuses on a specific derivative, 1-tert-butyl-1H-pyrazol-4-amine, a compound of growing interest due to the unique electronic and steric properties imparted by the tert-butyl and amine functional groups. The strategic placement of the bulky tert-butyl group at the N1 position can enhance metabolic stability and modulate binding interactions, while the amino group at the C4 position provides a crucial vector for further functionalization and interaction with biological targets.[4]

This document provides a comprehensive theoretical framework for understanding the molecular properties of this compound. We will delve into its structural characteristics, spectroscopic signatures, and electronic properties through the lens of advanced computational chemistry. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this promising scaffold in their quest for novel therapeutics.

Molecular Structure and Synthesis: A Theoretical Overview

The synthesis of this compound can be approached through established methods for pyrazole ring formation. A common strategy involves the cyclocondensation of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent.[2] For the target molecule, tert-butylhydrazine serves as a key precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis route starts from the reaction of tert-butylhydrazine hydrochloride with a suitable three-carbon synthon bearing a nitrile and an amino group, such as 3-aminocrotononitrile.[5] The reaction proceeds via an initial condensation followed by cyclization. Subsequent functional group transformations would be necessary to introduce the amino group at the 4-position, potentially through nitration followed by reduction.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product tert-butylhydrazine_HCl tert-Butylhydrazine Hydrochloride Cyclocondensation Cyclocondensation tert-butylhydrazine_HCl->Cyclocondensation dicarbonyl_synthon β-Ketonitrile or related synthon dicarbonyl_synthon->Cyclocondensation Functionalization Functional Group Interconversion (e.g., Nitration/Reduction) Cyclocondensation->Functionalization Intermediate Pyrazole Target_Molecule This compound Functionalization->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation: Spectroscopic and Crystallographic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.[7] Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a Density Functional Theory (DFT) framework.[8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.5 (s, 9H)~30-32
C(CH₃)₃-~60-62
Pyrazole-H3~7.2-7.4 (s, 1H)~135-138
Pyrazole-H5~7.0-7.2 (s, 1H)~125-128
Pyrazole-C4-~115-118
NH₂~3.5-4.5 (br s, 2H)-

Note: Predicted values are based on typical ranges for similar pyrazole derivatives and should be confirmed experimentally.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies can be predicted through DFT calculations.

  • N-H stretching: Two distinct bands are expected in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[9][10]

  • C-H stretching: Aliphatic C-H stretching from the tert-butyl group will appear around 2850-3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring will be observed above 3000 cm⁻¹.[9]

  • C=N and C=C stretching: Vibrations from the pyrazole ring are expected in the 1450-1600 cm⁻¹ region.[11]

  • N-H bending: A characteristic scissoring vibration for the primary amine should be present around 1600-1650 cm⁻¹.[10]

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[12][13] For related tert-butyl pyrazole amines, the pyrazole and any substituent rings are often not coplanar.[12] The crystal packing is typically stabilized by hydrogen bonding involving the amino group and potentially weak C-H···N interactions.[6][12]

Quantum Chemical Calculations: Unveiling Electronic Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and reactivity of molecules.[7][14]

Methodology for DFT Calculations

A standard and effective approach for calculations on pyrazole derivatives involves the B3LYP functional with a 6-311++G(d,p) or similar basis set.[14][15]

DFT_Workflow Input Initial Molecular Geometry (e.g., from ChemDraw) Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation (Confirm Minimum Energy) Optimization->Frequency Optimized Geometry Single_Point Single-Point Energy Calculation Frequency->Single_Point Verified Stable Structure Properties Calculation of Molecular Properties (HOMO-LUMO, MEP, NBO) Single_Point->Properties

Caption: A typical workflow for DFT calculations on a small molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[16][17] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.[7] A larger gap suggests higher stability and lower reactivity.[7] For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring and the amino group, while the LUMO is distributed over the pyrazole ring.[14]

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-5.5 to -6.5 eVIndicates electron-donating capability, important for receptor interactions.
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.0 to 5.0 eVSuggests good kinetic stability.[7]
Dipole Moment1.5 to 2.5 DebyeInfluences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[17][18] In this compound, the most negative potential (red/yellow regions) is expected to be localized around the nitrogen atoms of the pyrazole ring and the amino group, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) will likely be found around the hydrogen atoms of the amino group and the tert-butyl group.[19]

Applications in Drug Development: Molecular Docking and Pharmacophore Modeling

The structural and electronic features of this compound make it an attractive scaffold for designing targeted therapeutics. The amino group serves as a key hydrogen bond donor and a point for further chemical modification to enhance binding affinity and selectivity.[1]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[10][20] The insights from DFT calculations, such as the optimized geometry and charge distribution, provide a high-quality input for docking simulations.[11] Pyrazole-amine derivatives have shown promise as inhibitors of various enzymes, including kinases and carbonic anhydrases.[4][10] Docking studies of this compound into the active sites of such enzymes can reveal potential binding interactions and guide the design of more potent inhibitors.[20][21]

Docking_Workflow Ligand_Prep Ligand Preparation (Optimized 3D Structure of This compound) Docking Molecular Docking (e.g., AutoDock Vina, GOLD) Ligand_Prep->Docking Protein_Prep Protein Preparation (e.g., from PDB, remove water, add hydrogens) Protein_Prep->Docking Analysis Analysis of Results (Binding Poses, Scoring Functions, Intermolecular Interactions) Docking->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A generalized workflow for molecular docking studies.

Conclusion

This compound represents a promising molecular scaffold with tunable steric and electronic properties that are highly relevant for modern drug discovery. The theoretical and computational methodologies outlined in this guide provide a robust framework for characterizing this molecule and predicting its behavior. By integrating DFT calculations with experimental data, researchers can gain a deeper understanding of its structure-activity relationships. Furthermore, the application of molecular docking and other in silico techniques can accelerate the identification and optimization of novel drug candidates based on this versatile pyrazole derivative. The continued exploration of such "privileged scaffolds" will undoubtedly pave the way for the development of next-generation therapeutics.

References

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  • Asian Journal of Chemistry. Synthesis, Characterization, Biological and Molecular Docking Studies of 1,3-Diphenyl-1H-pyrazole Terminated Imino Derivatives.
  • PMC - NIH. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole.
  • NIH. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • MDPI. Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies.
  • Benchchem. Application Notes & Protocols: Functionalization of Diphenyl-1H-pyrazole-4,5-diamine for Advanced Drug Delivery.
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
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  • PMC - NIH. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • DergiPark. X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2.
  • ResearchGate. Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcNyH8e0puHUdrRwi8Kl7qFMZYPPv_1nx_WNb_rxuGcCYCSxMU4AfRTpIbMGGzm3KzJyCsI4sLEyWPZ1aVDuPd0jeOAf7T76zG4Gt4206dJGNQntpWFmiOUbWJHlxNYWGDUl80Sj-JoTciMW-UfjhiO6qm_NoVXZP6iYKXB6QTk6FlzKCAnDtIxXmJFQP7UtIFgeiQR4alFbCF-XkNgdsZxz685z9exuCmHc8f2XJ7jG5UzJfLObxvJ5UgN5uygNbBDptvyW7vFRKmK8mvAoMAKPG5AZgDNUtGu5wr9wskz_mh7I8bwk2AW3h8QHhtZL64KKxxSWCDmm9txmS3xlbK0FjWt1eu_D2jh_a8Fv-ZLZufUfs1fBlPAZ3jPHvLCELya2l2XFn6h0x9xJKHCyoYgEveBQ==
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ResearchGate. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.
  • ProQuest. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Smolecule. Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1.
  • PubMed. 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine.
  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • PMC. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
  • MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY.
  • ResearchGate. DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine.
  • NBO, HOMO, LUMO analysis and Vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine.
  • ResearchGate. NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods | Request PDF.

Sources

A Methodological Guide to Investigating the Mechanism of Action for Novel Pyrazole Analogs: A Case Study of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document outlines a speculative and methodological framework for investigating a novel chemical entity. 1-tert-butyl-1H-pyrazol-4-amine has no established and publicly documented mechanism of action. The hypotheses presented herein are based on the well-documented activities of the broader pyrazole chemical class and are intended to serve as a strategic guide for research, not as a statement of fact.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals with a wide array of biological activities.[1][2][3][4] Marketed drugs containing the pyrazole moiety act as anti-inflammatory agents (Celecoxib), antipsychotics (CDPPB), and anticancer therapeutics, underscoring the chemical versatility of this heterocycle.[3][4] The diverse therapeutic applications stem from the ability of pyrazole derivatives to interact with a wide range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[5][6]

This guide uses this compound as a case study to delineate a comprehensive, scientifically rigorous workflow for speculating upon and experimentally validating the mechanism of action (MoA) for a novel compound of this class. The proposed strategy is designed for researchers, medicinal chemists, and drug development professionals, providing a structured approach from initial in silico analysis to detailed cellular and biochemical validation.

Part 1: Structural Analysis and Hypothesis Generation

The structure of this compound presents several key features that can inform initial hypotheses:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is a known "hinge-binding" motif for many protein kinase inhibitors and can serve as a bioisostere for a phenyl ring, improving physicochemical properties.[6][7]

  • 4-Amino Group: The primary amine at the 4-position can act as a hydrogen bond donor and a key interaction point with target proteins. Its position is critical for orienting the molecule within a binding pocket.

  • 1-tert-Butyl Group: This bulky, lipophilic group significantly influences the compound's steric profile and solubility. It can occupy hydrophobic pockets within a target protein, potentially conferring selectivity and potency.

Based on these features and the established pharmacology of the pyrazole class, two primary, plausible hypotheses for the mechanism of action can be formulated.

Hypothesis 1: Inhibition of Protein Kinases

The pyrazole scaffold is a cornerstone of many kinase inhibitors.[8][9][10] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8][11] The aminopyrazole core, in particular, is known to interact with the ATP-binding site of various kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases like EGFR and VEGFR.[7][11][12] The 4-amino group could form crucial hydrogen bonds with the "hinge" region of the kinase active site, a common binding mode for this class of inhibitors.

Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of membrane receptors and are the targets for approximately 40% of all approved drugs.[13] They regulate a vast number of physiological processes, and their modulation can have profound therapeutic effects.[14][15] While less common than kinase inhibition, pyrazole-containing compounds have been developed as GPCR modulators. For example, the anti-obesity drug Rimonabant, a pyrazole derivative, acts as an inverse agonist for the cannabinoid receptor 1 (CB1), a GPCR.[3] The structural features of this compound could allow it to bind within the transmembrane domain of a GPCR, either as an agonist, antagonist, or allosteric modulator.

Part 2: A Phased Experimental Validation Workflow

A multi-phase, iterative approach is essential to systematically test the generated hypotheses. This workflow is designed to progress from broad, high-throughput screening to specific, mechanistic validation, ensuring that resources are focused efficiently.

Phase I: Initial Target Identification & In Silico Profiling

The objective of this phase is to rapidly identify potential biological targets and triage the primary hypotheses.

Protocol 1: Computational Target Prediction & Molecular Docking

  • Target Prediction: Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) to generate a ranked list of potential protein targets based on 2D structural similarity to known ligands.

  • Molecular Docking:

    • Select high-ranking targets from the prediction step, focusing on representative members of kinase families (e.g., CDK2, JAK2, SRC) and GPCR families (e.g., dopamine receptors, chemokine receptors).

    • Perform molecular docking simulations using software like AutoDock Vina or Schrödinger Glide to predict the binding pose and estimate the binding affinity of this compound within the active sites of these proteins.

    • Analyze the resulting poses to determine if the key structural elements (e.g., the 4-amino group) form the expected interactions (e.g., hinge-binding in kinases).

Protocol 2: Broad-Panel Biochemical Screening

  • Kinase Panel Screen: Submit the compound for screening against a large, commercially available panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel of >450 kinases). This provides a broad view of the compound's kinome-wide selectivity.

  • GPCR Panel Screen: Utilize a broad GPCR binding assay panel (e.g., the Eurofins SafetyScreen44™ GPCR panel) to assess binding affinity against a diverse set of receptors.

Data Interpretation: The results from Phase I will provide the first experimental evidence to either support or refute the initial hypotheses. A summary table should be constructed to collate the data.

Assay Type Target Class Primary Finding Interpretation / Next Step
In Silico DockingKinasesFavorable binding energy predicted for SRC-family kinases.Proceed to biochemical validation for SRC family.
In Silico DockingGPCRsWeak/unfavorable binding predicted for D2 receptor.Deprioritize D2 receptor; await panel results.
Kinase Panel ScreenKinasesPotent binding observed for LCK, SRC, and FYN (>95% inhibition at 1 µM).Hypothesis 1 Supported. Proceed to Phase II with a focus on SRC-family kinases.
GPCR Panel ScreenGPCRsNo significant binding observed (<50% inhibition at 10 µM).Hypothesis 2 Not Supported. This pathway is deprioritized for this compound.
Phase II: Biochemical & Cellular Target Validation

This phase focuses on confirming the hits from Phase I and establishing a cellular effect.

Protocol 3: IC50 Determination for Lead Kinase Targets

  • Assay Setup: Use a biochemical assay format, such as an ADP-Glo™ or Z'-LYTE™ kinase assay, for the lead targets identified in the kinase panel screen (e.g., LCK, SRC, FYN).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of this compound, typically starting from 10 µM.

  • Data Analysis: Run the assay according to the manufacturer's protocol. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 4: Cellular Target Engagement Assay

  • Methodology: Employ a Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target inside intact cells.

  • Cell Line Selection: Choose a cell line known to express the target kinase at high levels (e.g., Jurkat cells for LCK).

  • Procedure:

    • Treat intact cells with the compound or a vehicle control (DMSO).

    • Heat the cell lysates to a range of temperatures. Target engagement by the compound will stabilize the protein, increasing its melting temperature.

    • Analyze the soluble fraction of the target protein at each temperature by Western blot.

  • Data Analysis: Plot the amount of soluble protein versus temperature to generate a melting curve. A rightward shift in the curve for the compound-treated group indicates target engagement.

Phase III: Mechanistic Elucidation of Downstream Pathways

Once the direct target is validated, the next step is to understand the compound's effect on the relevant cellular signaling pathway.

Protocol 5: Western Blot Analysis of Pathway Phosphorylation

  • Cell Treatment: Treat a relevant cell line (e.g., Jurkat cells for LCK inhibition) with the compound at concentrations corresponding to 0.5x, 1x, and 5x its cellular IC50 value for various time points (e.g., 30 min, 2 hr, 6 hr).

  • Protein Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of the target kinase (e.g., phospho-LCK) and key downstream substrates (e.g., phospho-ZAP70, phospho-SLP76).

  • Loading Control: Use an antibody against the total protein (e.g., total LCK) and a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal loading.

Data Presentation and Visualization: The results of the pathway analysis can be powerfully visualized using a signaling diagram.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylates SLP76 SLP76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 SLP76->PLCg1 Activates NFAT_Activation NFAT Activation PLCg1->NFAT_Activation Compound This compound Compound->LCK INHIBITS

Caption: Speculative inhibition of the LCK signaling pathway.

Conclusion

This guide presents a systematic, hypothesis-driven framework for elucidating the mechanism of action of a novel pyrazole compound, using this compound as a model. By integrating computational predictions with phased experimental validation—from broad screening to specific pathway analysis—researchers can efficiently navigate the complexities of MoA discovery. The core principles of this workflow—structural analysis, hypothesis generation, and iterative experimental testing—are broadly applicable to the characterization of any novel chemical entity and are foundational to modern drug discovery and development.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
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  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed.
  • Abdel-Ghani, T. M., et al. (2022). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules.
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  • Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
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  • Páez-Cortés, J. R., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
  • Herdemann, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
  • Allen, J. A., & Roth, B. L. (2017). GPCRs, desirable therapeutic targets in oncology. Drug Discovery and Development.
  • Páez-Cortés, J. R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate.
  • Reed, C. S., & Kass, J. S. (2023). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank.
  • Hauser, A. S., et al. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? Pharmacological Reviews.
  • Deb, P. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences.

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Methodological & Application

Application Note: A High-Throughput Screening Cascade for the Identification of Novel Kinase Inhibitors Using 1-tert-butyl-1H-pyrazol-4-amine as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The identification of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. This application note provides a detailed, field-proven guide for utilizing 1-tert-butyl-1H-pyrazol-4-amine , a rationally designed chemical scaffold, in a multi-tiered kinase inhibitor screening campaign. We present a comprehensive workflow, from initial high-throughput screening (HTS) using a robust luminescence-based assay to orthogonal hit validation via biophysical methods and potency determination. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible data for researchers in drug development.

Introduction: Rationale for the Scaffold

The aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2][3] This interaction anchors the inhibitor and is a common feature of many successful kinase drugs. While 3-amino and 5-aminopyrazoles are more extensively documented, the 4-aminopyrazole chemotype is also present in clinical candidates, such as the CDK inhibitor AT7519, validating its utility.[4]

The specific compound, This compound , was selected for its unique combination of features:

  • Hinge-Binding Motif: The 4-amino group is positioned to act as a hydrogen bond donor and acceptor, mimicking the adenine portion of ATP to engage with the kinase hinge.

  • Hydrophobic Pocket Occupancy: The bulky tert-butyl group is a critical design element. In many kinases, a hydrophobic pocket is accessible from the ATP-binding site. The tert-butyl group is ideally sized to occupy this pocket, which can significantly enhance binding affinity and selectivity. This has been demonstrated to be a critical binding element in potent inhibitors like the p38α MAP kinase inhibitor BIRB 796.[5]

  • Improved Pharmacokinetic Properties: The steric bulk of the tert-butyl group can act as a "metabolic shield," protecting adjacent parts of the molecule from enzymatic degradation by cytochrome P450 enzymes, potentially increasing the compound's half-life.[6][7] While this can improve metabolic stability, it is also a known site of hydroxylation, a factor to consider in later lead optimization stages.[7]

This guide outlines a strategic screening cascade designed to identify and validate inhibitors derived from this promising scaffold.

The Kinase Inhibitor Screening Cascade

A robust screening campaign relies on a multi-step, funnel-like approach to minimize false positives and negatives and to characterize hits with increasing detail.[8][9] Our proposed cascade consists of three main stages: Primary Screening, Hit Confirmation and Potency, and Orthogonal Validation.

Screening_Cascade cluster_0 PART 1: Primary Screening cluster_1 PART 2: Hit Confirmation & Potency cluster_2 PART 3: Orthogonal Validation & Selectivity HTS High-Throughput Screen (HTS) (e.g., 10 µM single concentration) Assay: ADP-Glo™ Confirmation Hit Confirmation (Re-test from fresh stock) HTS->Confirmation Identify initial 'hits' (e.g., >50% inhibition) IC50 IC50 Determination (10-point dose-response curve) Confirmation->IC50 Confirmed hits DSF Biophysical Validation (DSF) (Confirms direct binding) IC50->DSF Potent hits (e.g., IC50 < 1 µM) Selectivity Selectivity Profiling (Screen against kinase panel) DSF->Selectivity Validated binders

Caption: The Kinase Inhibitor Screening Cascade Workflow.

Materials and Reagents

  • Compound: this compound (prepared as a 10 mM stock in 100% DMSO).

  • Kinase: Recombinant human Tyrosine-protein kinase Src (or other kinase of interest).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.

  • Primary Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101).[10]

  • Orthogonal Assay Dye: SYPRO Orange Protein Gel Stain (Thermo Fisher).

  • Buffers: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: 10 mM ATP solution.

  • Plates: 384-well solid white, low-volume plates (for luminescence); 96-well clear PCR plates (for DSF).

  • Instrumentation: Luminometer (e.g., BMG LABTECH PHERAstar); Real-Time PCR instrument capable of thermal ramping (for DSF).

Experimental Protocols

Protocol 1: Primary HTS with the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[11][12] Its high sensitivity and robustness make it ideal for primary HTS.[10]

ADP_Glo_Principle cluster_0 cluster_1 cluster_2 Kinase Kinase + Substrate + ATP + Inhibitor Products ADP + Phospho-Substrate + Unused ATP Kinase->Products Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent Depleted ADP Only (ATP consumed) ADP_Glo_Reagent->Depleted Detection_Reagent Add Kinase Detection Reagent Light Luminescent Signal (Luciferase/Luciferin) Detection_Reagent->Light

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Methodology (384-well format):

  • Compound Plating: Dispense 50 nL of 10 mM compound stock solution into assay wells for a final concentration of 10 µM. For control wells, dispense 50 nL of 100% DMSO.

    • Positive Control (0% Inhibition): DMSO vehicle.

    • Negative Control (100% Inhibition): A known potent inhibitor or no enzyme.

  • Enzyme Addition: Prepare a 2X kinase solution in Kinase Reaction Buffer. Add 2.5 µL to each well (except negative controls).

  • Substrate/ATP Initiation: Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near its Km for the specific kinase. Add 2.5 µL to all wells to start the reaction. The total volume is now 5 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]

  • Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14]

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Protocol 2: IC₅₀ Determination

For compounds showing significant inhibition (e.g., >50%) in the primary screen, a 10-point dose-response curve is generated to determine potency (IC₅₀).

Methodology:

  • Serial Dilution: Create a serial dilution series of the hit compound in 100% DMSO, typically starting from 10 mM and performing 1:3 dilutions.

  • Compound Plating: Dispense 50 nL of each concentration from the dilution series into wells of a 384-well plate.

  • Assay Execution: Follow steps 2-7 from Protocol 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 3: Orthogonal Hit Validation using Differential Scanning Fluorimetry (DSF)

DSF is a biophysical assay that confirms direct physical binding of the compound to the kinase.[15][16] Ligand binding stabilizes the protein, resulting in a measurable increase in its thermal melting temperature (Tₘ).[17][18] This method is independent of enzymatic activity and is critical for ruling out assay artifacts.

DSF_Principle cluster_0 cluster_2 Folded_Apo Folded Protein (Apo) Unfold_Apo Unfolds at Tₘ₁ Folded_Apo->Unfold_Apo Heat Folded_Holo Folded Protein + Ligand (Holo) Unfold_Holo Unfolds at Tₘ₂ Folded_Holo->Unfold_Holo Heat Unfolded_Apo Unfolded Protein (Dye Binds, Fluoresces) Unfold_Apo->Unfolded_Apo Unfold_Holo->Unfold_Apo  ΔTₘ = Tₘ₂ - Tₘ₁ > 0   Unfolded_Holo Unfolded Protein (Dye Binds, Fluoresces) Unfold_Holo->Unfolded_Holo

Caption: Principle of the Differential Scanning Fluorimetry (DSF) Assay.

Methodology (96-well format):

  • Prepare Master Mix: In a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl), prepare a master mix containing the target kinase (final concentration 2 µM) and SYPRO Orange dye (final concentration 5X).

  • Aliquot Master Mix: Add 19 µL of the master mix to each well of a 96-well PCR plate.

  • Add Compound: Add 1 µL of compound solution (or DMSO vehicle) to the wells. A typical final compound concentration for validation is 20 µM.

  • Seal and Centrifuge: Seal the plate and briefly centrifuge to mix the contents and remove bubbles.

  • Thermal Melt: Place the plate in a Real-Time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the melt curve. A positive shift in Tₘ (ΔTₘ) in the presence of the compound confirms direct binding.

Data Presentation and Interpretation

Primary Screen Data

Assay quality is assessed using the Z'-factor. A Z' > 0.5 is considered excellent for HTS.

Control TypeRaw Luminescence (RLU)AverageStd. Dev.Z'-Factor
Positive Control (DMSO) 850,000, 890,000, 875,000871,66720,2070.81
Negative Control (No Kinase) 45,000, 48,000, 46,50046,5001,500

Hypothetical Hit Compound Data:

Compound IDConc. (µM)RLU% Inhibition
Cmpd-A 10320,00066.8%
IC₅₀ and DSF Data for a Confirmed Hit
Compound IDKinase IC₅₀ (nM)DSF ΔTₘ (°C) @ 20 µMResult
Cmpd-A 750+ 5.8 °CValidated Hit
Cmpd-B (False Positive) 920+ 0.2 °CArtifact - Rejected

Conclusion

The systematic cascade presented in this application note provides a robust framework for leveraging the This compound scaffold in kinase inhibitor discovery. By combining a high-throughput enzymatic assay (ADP-Glo™) for primary screening with a direct biophysical binding assay (DSF) for orthogonal validation, this workflow ensures that resources are focused on chemically tractable hits with a confirmed mechanism of action. This scientifically rigorous, multi-tiered approach is designed to accelerate the identification of promising lead compounds for further development.

References

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • Vivoli, M., Novak, H. R., Littlechild, J. A., & Harmer, N. J. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments, (91), 51809. [Link]
  • HTRF KinEASE TK Kit Technical Note. (n.d.). Cisbio.
  • Voget, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
  • Sriram, D., & Yogeeswari, P. (2010). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 20(13), 3895-3898. [Link]
  • Elkins, J. M., et al. (2016). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 1337, 137-151. [Link]
  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
  • Singh, P., & Kumar, A. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
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  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH.
  • Garton, A. J., et al. (2017). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 8(11), 1149-1154. [Link]
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  • ResearchGate. (n.d.). Quantification of inhibitor binding using 2D NMR and differential scanning fluorimetry. ResearchGate.
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  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Rudolf, A. F., Skovgaard, T., Knapp, S., Jensen, L. J., & Berthelsen, J. (2014).
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

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Application Notes and Protocols for the N-Alkylation of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in the design of molecules that target a wide range of biological entities. The N-alkylation of the pyrazole ring is a critical transformation that allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity.[5] Specifically, the N-alkylation of 1-tert-butyl-1H-pyrazol-4-amine provides a gateway to a diverse array of substituted aminopyrazoles, which are key intermediates in the synthesis of potent kinase inhibitors and other targeted therapeutics.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-alkylation of this valuable substrate. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for two common N-alkylation strategies, and offer insights into the characterization and purification of the resulting products.

Mechanistic Insights: Understanding the N-Alkylation Reaction

The N-alkylation of this compound can be achieved through several synthetic routes, with the most common being direct alkylation with an alkyl halide and reductive amination.

Direct N-Alkylation with Alkyl Halides

This method involves the deprotonation of the amine by a suitable base, followed by a nucleophilic attack of the resulting anion on an alkyl halide. The reaction proceeds via a typical SN2 mechanism. The choice of base and solvent is crucial for the success of this reaction, influencing both the reaction rate and the potential for side reactions.[6]

Key Considerations for Reagent Selection:

  • Base: The basicity of the chosen reagent is a critical parameter. A base that is too weak may not sufficiently deprotonate the amine, leading to a sluggish or incomplete reaction. Conversely, an overly strong base can lead to undesired side reactions. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N).[6][7] The selection of the base should be tailored to the reactivity of the alkylating agent and the specific substrate.

  • Solvent: The solvent plays a multifaceted role in the reaction, influencing the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are often preferred as they can solvate the cation of the base while not significantly solvating the nucleophilic amine, thus enhancing its reactivity.[6]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material, aiming for a concentration of 0.1–0.5 M.

  • Base Addition: Add anhydrous potassium carbonate (1.5–2.0 eq) to the stirred solution.

  • Stirring: Stir the suspension at room temperature for 15–30 minutes to ensure complete deprotonation of the amine.

  • Alkylating Agent Addition: Add the alkylating agent (1.0–1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a temperature ranging from room temperature to 80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.[6]

Data Presentation: Typical Reaction Conditions and Outcomes

Alkylating AgentBase (eq)SolventTemperature (°C)Time (h)Expected Product
Methyl IodideK₂CO₃ (1.5)DMF25121-tert-butyl-N-methyl-1H-pyrazol-4-amine
Ethyl BromideK₂CO₃ (1.5)DMF50181-tert-butyl-N-ethyl-1H-pyrazol-4-amine
Benzyl BromideK₂CO₃ (1.5)MeCN608N-benzyl-1-tert-butyl-1H-pyrazol-4-amine
Isopropyl IodideNaH (1.2)THF65241-tert-butyl-N-isopropyl-1H-pyrazol-4-amine
Protocol 2: Reductive Amination

Reductive amination offers an alternative pathway to N-alkylated pyrazoles, particularly when direct alkylation is problematic (e.g., with sterically hindered alkyl halides). This two-step, one-pot procedure involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0–1.2 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the reactants.

  • Stirring: Stir the mixture at room temperature for 1–2 hours to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is consumed (typically 2–12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Processes

Diagram 1: General Mechanism of Direct N-Alkylation

G Amine This compound Anion Pyrazolyl Anion Amine->Anion + Base Base Base (e.g., K₂CO₃) Salt Salt (e.g., KX) Base->Salt Product N-Alkylated Product Anion->Product + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product AlkylHalide->Salt

Caption: Base-mediated deprotonation followed by nucleophilic attack.

Diagram 2: Experimental Workflow for Direct N-Alkylation

G Start Start: this compound Reaction Reaction: - Add Base & Solvent - Add Alkyl Halide - Heat & Stir Start->Reaction Monitoring Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Work-up: - Quench with Water - Extract with EtOAc Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification End End: Pure N-Alkylated Product Purification->End

Caption: From starting material to purified product.

Diagram 3: Reductive Amination Pathway

G Amine Pyrazol-4-amine Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone (R'COR'') Carbonyl->Imine Product N-Alkylated Amine Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

Caption: Imine formation followed by in-situ reduction.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated this compound derivatives should be confirmed by a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The appearance of new signals corresponding to the protons and carbons of the newly introduced alkyl group, along with shifts in the signals of the pyrazole ring protons, will confirm the N-alkylation.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the N-H stretch of the primary amine and the appearance of characteristic C-H stretches of the new alkyl group.

Troubleshooting and Safety Considerations

  • Over-alkylation: The formation of a quaternary ammonium salt can occur, especially with highly reactive alkylating agents and an excess of the alkylating agent. Using a stoichiometric amount or a slight excess of the alkylating agent can minimize this side reaction.[7]

  • Regioselectivity: While the 4-amino group is the primary site of alkylation, there is a possibility of alkylation at one of the pyrazole ring nitrogens, though this is generally less favored due to steric hindrance from the tert-butyl group. Careful analysis of the product mixture by NMR is necessary to determine the regioselectivity. The choice of reaction conditions, including the base and solvent, can influence the regiochemical outcome.[6]

  • Incomplete Reaction: If the reaction does not proceed to completion, consider increasing the reaction temperature, using a stronger base, or extending the reaction time.

  • Safety: Alkylating agents are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water; they must be handled with extreme care under an inert atmosphere.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Journal of Organic Chemistry.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition.
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (n.d.). Semantic Scholar.
  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. (2010). Journal of Organic Chemistry.
  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International Journal of Molecular Sciences.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Organics.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar.
  • Process for the preparation of 4-aminopyrazole derivatives. (2007). Google Patents.
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate.
  • Formation of Amines from Aldehydes, Ketones, and Derivatives. (n.d.). ResearchGate.
  • Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. (2022). ResearchGate.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2018). Molecules.
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2017). ResearchGate.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
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Application of Pyrazole-Based Compounds in Cancer Research: A Detailed Guide Featuring the CDK Inhibitor AT7519

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of compounds with diverse pharmacological activities. In the realm of oncology, pyrazole derivatives have emerged as a significant class of small molecule inhibitors targeting key regulators of cancer cell proliferation and survival.[1][2] These compounds have been successfully developed to inhibit a range of cancer-relevant targets, including Cyclin-Dependent Kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[3]

This guide will focus on the application of pyrazole-based compounds in cancer research, with a specific emphasis on their role as CDK inhibitors. While the specific compound 1-tert-butyl-1H-pyrazol-4-amine is a member of this promising class, detailed public data on its direct application in cancer research is limited. Therefore, to provide a scientifically robust and practical guide, we will use the well-characterized, structurally related pyrazole-based compound AT7519 as our model. AT7519 is a potent multi-CDK inhibitor that has undergone extensive preclinical and clinical investigation, making it an excellent exemplar for outlining the principles and protocols applicable to the broader class of pyrazole-based anticancer agents.[4][5]

This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical guidance, field-proven insights, and detailed experimental protocols for the evaluation of pyrazole-based CDK inhibitors in a cancer research setting.

AT7519: A Case Study of a Pyrazole-Based Multi-CDK Inhibitor

AT7519, with the chemical name N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases.[4][6] Its pyrazole core is a key pharmacophoric element that anchors the molecule in the ATP-binding pocket of CDKs.[7]

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

AT7519 exerts its anticancer effects primarily through the inhibition of CDKs, which are serine/threonine kinases that play a critical role in regulating the cell division cycle.[8] By inhibiting key CDKs such as CDK1, CDK2, CDK4, CDK5, and CDK9, AT7519 disrupts the orderly progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[4][9][10]

The inhibition of CDK2, in particular, is crucial for its mechanism. CDK2, in complex with cyclin E or cyclin A, is essential for the G1 to S phase transition of the cell cycle.[6] By inhibiting CDK2, AT7519 prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and S-phase entry.[8][11]

Furthermore, the inhibition of CDK9 by AT7519 impacts transcription by preventing the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to a decrease in the synthesis of anti-apoptotic proteins like Mcl-1.[9][12] This dual action of inducing cell cycle arrest and promoting apoptosis makes AT7519 a potent anti-cancer agent.[2][9]

CDK2_Pathway_Inhibition cluster_G1_S_Transition G1/S Phase Transition cluster_CDK2_Activation CDK2 Activity CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Progression G1 to S Progression S_Phase_Genes->G1_S_Progression CyclinE_CDK2 Cyclin E / CDK2 CDK2_Substrates CDK2 Substrates (e.g., pRb, NPM) CyclinE_CDK2->CDK2_Substrates Phosphorylates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->CDK2_Substrates Phosphorylates S_Phase_Entry S-Phase Entry CDK2_Substrates->S_Phase_Entry AT7519 AT7519 AT7519->CyclinD_CDK46 AT7519->CyclinE_CDK2 AT7519->CyclinA_CDK2 caption AT7519 inhibits CDK complexes, blocking cell cycle progression.

Figure 1. Simplified signaling pathway of CDK2 inhibition by AT7519.

Quantitative Data: In Vitro Activity of AT7519

The following table summarizes the in vitro inhibitory activity of AT7519 against various CDKs and its anti-proliferative effects on a panel of human cancer cell lines.

Target/Cell Line Assay Type IC50 (nM) Reference
CDK1/Cyclin BKinase Assay210[3]
CDK2/Cyclin A Kinase Assay 47 [3]
CDK4/Cyclin D1Kinase Assay100[3]
CDK5/p35Kinase Assay13[10]
CDK6/Cyclin D3Kinase Assay170[3]
CDK9/Cyclin TKinase Assay<10[10]
HCT116 (Colon)Proliferation Assay82[10]
HT29 (Colon)Proliferation Assay170[13]
MCF-7 (Breast)Proliferation Assay40[3]
A2780 (Ovarian)Proliferation Assay350[13]
MM.1S (Multiple Myeloma)Proliferation Assay500[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the anticancer activity of a pyrazole-based CDK inhibitor like AT7519.

Protocol 1: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimized to ensure cells are in the logarithmic growth phase during treatment.

  • Treatment Duration (48-72 hours): Sufficient time for a cell cycle inhibitor to exert its anti-proliferative effects.

  • DMSO Concentration: Kept below 0.5% to avoid solvent-induced toxicity. A vehicle control is essential to differentiate the compound's effect from that of the solvent.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • AT7519 stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of AT7519 in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with the same final DMSO concentration).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Serial Dilutions of AT7519 incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate % Viability and IC50 read->calculate caption Workflow for determining cell viability using the MTT assay.

Figure 2. Experimental workflow for the MTT cell viability assay.
Protocol 2: Western Blot for Target Validation

Western blotting is used to detect and quantify the phosphorylation status of CDK2 substrates, such as Rb and Nucleophosmin (NPM), to confirm the on-target activity of AT7519.[8][11]

Causality Behind Experimental Choices:

  • Lysis Buffer with Inhibitors: Protease and phosphatase inhibitors are crucial to preserve the phosphorylation status of proteins during sample preparation.

  • Protein Quantification: Normalizing protein loading ensures that any observed changes in protein levels are due to the compound's effect and not to unequal sample loading.

  • Antibody Selection: Using antibodies specific for both the phosphorylated and total forms of the target protein allows for the assessment of changes in phosphorylation relative to the total protein amount.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • AT7519 stock solution

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-phospho-NPM (Thr199), anti-total-NPM, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection reagent

  • Digital imager or X-ray film

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of AT7519 (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal.

Conclusion and Future Directions

The pyrazole scaffold, exemplified by the multi-CDK inhibitor AT7519, holds significant promise in the development of targeted cancer therapies. The protocols detailed in this guide provide a robust framework for the in vitro characterization of such compounds. By elucidating their mechanism of action and identifying sensitive cancer cell populations, researchers can contribute to the advancement of this important class of anticancer agents. Future studies may involve exploring the efficacy of these compounds in combination with other chemotherapeutic agents or in overcoming drug resistance.[14]

References

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325-2336. [Link]
  • Squires, M. S., Cooke, L., Lock, V., Qi, W., Lewis, E. J., Thompson, N. T., ... & Wood, C. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular cancer therapeutics, 8(2), 324-332. [Link]
  • Gong, K., Chen, C., Zhan, Y., Chen, Y., Fang, C., & Liu, Z. (2019). Inhibition of cyclin-dependent kinases by AT7519 is effective to overcome chemoresistance in colon and cervical cancer.
  • ResearchGate. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. [Link]
  • Dolman, M. E., van der Ploeg, M., Koster, J., Kole, J., Versteeg, R., Caron, H. N., & Molenaar, J. J. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research, 21(22), 5100-5109. [Link]
  • ClinicalTrials.gov. Onalespib and CDKI AT7519 in Treating Patients With Solid Tumors That Are Metastatic or Cannot Be Removed by Surgery. [Link]
  • Chen, E. X., Jonker, D. J., Siu, L. L., McKeever, K., Keller, D., Tsao, M. S., ... & Seymour, L. (2015). A Phase I Study of Cyclin-Dependent Kinase Inhibitor, AT7519, in Patients With Advanced Cancer: NCIC Clinical Trials Group IND 177. British journal of cancer, 111(12), 2262-2268. [Link]
  • Dolman, M. E. M., van der Ploeg, M., Koster, J., Kole, J., Versteeg, R., Caron, H. N., & Molenaar, J. J. (2015). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Clinical Cancer Research, 21(22), 5100–5109. [Link]
  • ResearchGate. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. [Link]
  • National Cancer Institute. Onalespib and CDKI AT7519 in Treating Patients with Solid Tumors That Are Metastatic or Cannot Be Removed by Surgery. [Link]
  • Astex Therapeutics. AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. [Link]
  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Moore, J. D. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of medicinal chemistry, 51(16), 4986-4999. [Link]
  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]
  • BioWorld. Novel CDK-2 receptor inhibitor shows preliminary antitumor effects in mice. [Link]
  • El-Gamal, M. I., et al. (2021). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 11(5), 2865-2882. [Link]
  • Astex Therapeutics. AT7519, a Potent Multi-targeted CDK Inhibitor, is Active in CLL Patient Samples Independent of Stage. [Link]
  • Astex Therapeutics. Identification of a Predicted Biologically Effective Dose of AT7519, a Cyclin Dependent Kinase Inhibitor, in a Phase I Study. [Link]

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Application Note: High-Purity Isolation of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 1-tert-butyl-1H-pyrazol-4-amine, a critical building block in contemporary drug discovery and medicinal chemistry.[1][2] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic transformations and for ensuring the integrity of biological screening data. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers a robust framework for selecting and executing the optimal purification strategy. Protocols for recrystallization, flash column chromatography, and acid-base extraction are detailed, alongside methods for purity verification and characterization.

Introduction and Significance

This compound (Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20 g/mol ) is a substituted pyrazole that serves as a versatile synthon.[3] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[2] The purity of starting materials like this compound directly impacts reaction yields, impurity profiles of downstream compounds, and the reliability of structure-activity relationship (SAR) studies.

Common synthetic routes, such as the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds, can introduce impurities including unreacted starting materials, regioisomers, and reaction by-products.[4][5] Therefore, a robust purification strategy is not merely a recommendation but a necessity.

Physicochemical Properties and Impurity Profile

A successful purification begins with understanding the target molecule and its likely contaminants.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 97421-13-1[6]
Molecular Formula C₇H₁₃N₃[3]
Molecular Weight 139.20 g/mol [3]
Appearance Typically a solid at room temperature
Boiling Point Not readily available (likely high)
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DCM, Ethyl Acetate). Limited solubility in nonpolar solvents (Hexane).General chemical principles
pKa (amine) Estimated 4-6 (Weakly basic)General chemical principles

Potential Impurities:

  • Starting Materials: Unreacted tert-butylhydrazine and precursors to the 4-amino pyrazole core.

  • Regioisomers: Synthesis can sometimes yield isomeric pyrazoles (e.g., 1-tert-butyl-1H-pyrazol-3-amine or 1-tert-butyl-1H-pyrazol-5-amine) which may have very similar properties.

  • Solvent Residues: Residual solvents from the synthesis and workup.

  • By-products: Products from side reactions or degradation.

Strategic Approach to Purification

The choice of purification method depends on the physical state of the crude material (solid, oil) and the nature of the impurities. The following diagram outlines a decision-making process for selecting an appropriate purification strategy.

purification_decision start Crude this compound is_solid Is the crude material a solid? start->is_solid column Protocol 2: Flash Column Chromatography start->column Crude is an oil is_high_purity Is purity >90% by TLC/¹H NMR? is_solid->is_high_purity Yes is_solid->column No recrystallize Protocol 1: Recrystallization is_high_purity->recrystallize Yes is_high_purity->column No final_product Pure Product (>98%) recrystallize->final_product acid_base Consider Protocol 3: Acid-Base Extraction (for non-basic impurities) column->acid_base Impurity polarity is very similar to product column->final_product acid_base->column Follow with chromatography

Caption: Decision tree for selecting a purification protocol.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids that are already at a moderate-to-high level of purity (>90%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[7]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7] Test small batches with solvents like isopropanol, ethyl acetate, or acetonitrile. Mixed solvent systems, such as ethyl acetate/hexane or ethanol/water, are often highly effective.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield.

  • Decolorization (Optional): If colored impurities are present, add a small amount (1-2% w/w) of activated charcoal to the hot solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent SystemPolarityTarget Impurities
IsopropanolPolar ProticMore polar or less polar impurities
Ethyl Acetate / HexaneMedium to NonpolarGood for removing both polar and nonpolar impurities
Ethanol / WaterPolar ProticEffective for moderately polar compounds
Protocol 2: Flash Column Chromatography

This technique is ideal for purifying oils or solids with significant impurities that have different polarities from the target compound.[9][10] It relies on the differential partitioning of components between a mobile phase (eluent) and a stationary phase (e.g., silica gel).

Causality: As an amine, this compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation (tailing). To counteract this, the silica gel or the eluent should be neutralized.[11]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give the product a retention factor (Rf) of ~0.3-0.4 and show good separation from impurities. Start with a mixture like 95:5 dichloromethane/methanol or 50:50 hexane/ethyl acetate. Add 0.5-1% triethylamine (Et₃N) to the eluent to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution.

  • Elution: Carefully run the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger binding to the silica.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction

This liquid-liquid extraction technique is useful for separating basic compounds like amines from neutral or acidic impurities.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form a water-soluble salt (R-NH₃⁺Cl⁻) and move to the aqueous layer. Neutral or acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). This will deprotonate the ammonium salt, regenerating the free amine, which will often precipitate or form an oil.

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate) several times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Purity Assessment and Characterization

After purification, the identity and purity of this compound must be confirmed.

characterization_workflow cluster_purification Purification cluster_analysis Analysis & Characterization purified_compound Purified Compound nmr ¹H and ¹³C NMR (Structural Confirmation) purified_compound->nmr hplc HPLC (Quantitative Purity) purified_compound->hplc ms Mass Spectrometry (Molecular Weight Confirmation) purified_compound->ms mp Melting Point (Purity Indicator) purified_compound->mp final Confirmed Pure Product nmr->final hplc->final ms->final mp->final

Caption: Workflow for post-purification analysis.

  • ¹H NMR Spectroscopy: Confirms the molecular structure. Expected signals include a sharp singlet for the 9 protons of the tert-butyl group (~1.5 ppm), signals for the two distinct pyrazole ring protons, and a broad signal for the amine (-NH₂) protons.[12]

  • ¹³C NMR Spectroscopy: Verifies the carbon framework of the molecule.

  • HPLC Analysis: Provides a quantitative measure of purity by detecting trace impurities.[12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 140.1182.[3]

  • Melting Point: A sharp and un-depressed melting point range is a strong indicator of high purity.

Conclusion

The purification of this compound is a critical step in its utilization as a chemical building block. By understanding the principles behind recrystallization, chromatography, and acid-base extraction, researchers can intelligently select and apply the most suitable protocol. The methods outlined in this guide provide a robust framework for obtaining this compound with the high degree of purity required for demanding applications in research and development.

References

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analytical methods for 1-tert-butyl-1H-pyrazol-4-amine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 1-tert-butyl-1H-pyrazol-4-amine

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. We present three validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for purity and isomer analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level quantification. Each protocol is accompanied by an explanation of the underlying scientific principles, step-by-step instructions, and performance expectations. This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust and reliable methods for the quantification of this critical building block.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant pharmacological importance. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting its role in modern drug discovery. As an intermediate, the purity and concentration of this compound directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, accurate and precise analytical methods are essential for quality control during synthesis, formulation, and stability testing.

The validation of these analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance and data integrity. This guide is developed in alignment with the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines for the validation of analytical procedures, to ensure that the methods described are fit for their intended purpose.

Method Selection: A Tripartite Approach

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and selectivity. We present three complementary techniques to address a wide range of analytical challenges.

  • HPLC-UV: Ideal for routine assays and quality control where analyte concentrations are relatively high (µg/mL to mg/mL). It offers a balance of performance, cost-effectiveness, and accessibility.

  • GC-MS: A powerful technique for analyzing volatile and semi-volatile compounds. It provides excellent separation and structural information, making it suitable for purity testing and identifying isomeric impurities.

  • LC-MS/MS: The gold standard for trace-level quantification (pg/mL to ng/mL). Its exceptional sensitivity and selectivity make it indispensable for pharmacokinetic studies, metabolite identification, and detecting trace impurities.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation

This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. The amine functional group on the pyrazole ring is basic and can interact with residual silanols on the silica backbone of the column, leading to poor peak shape. Therefore, the mobile phase is buffered at a slightly acidic pH to ensure the analyte is in a consistent, protonated state, improving chromatographic performance. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentration.

Detailed Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

  • This compound reference standard.

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

3.2.3. Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 230 nm

| Run Time | 10 minutes |

3.2.4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard. Perform a linear regression analysis.

  • Inject the sample solutions (prepared in the diluent to fall within the calibration range).

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (0.1% FA in Water/ACN) A1 System Equilibration P1->A1 P2 Prepare Standards & Samples in Diluent A2 Inject Calibration Standards P2->A2 A3 Inject Samples P2->A3 A1->A2 A2->A3 D1 Integrate Peak Areas A3->D1 D2 Generate Calibration Curve (y = mx + c) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation

GC-MS is a highly specific analytical technique well-suited for volatile compounds like this compound. The sample is vaporized in a heated injector and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.

Detailed Experimental Protocol

4.2.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and an electron ionization (EI) source.

  • DB-5ms or equivalent 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Analytical balance, volumetric flasks, and syringes.

  • GC-grade solvents (e.g., ethyl acetate, dichloromethane).

  • Helium (carrier gas).

  • This compound reference standard.

4.2.2. Preparation of Solutions

  • Solvent: Ethyl Acetate.

  • Standard Stock Solution (1 mg/mL): Prepare as in section 3.2.2 but using ethyl acetate as the solvent.

  • Calibration Standards: Prepare a series of standards (e.g., 0.5, 2, 5, 10, 20 µg/mL) by diluting the stock solution with ethyl acetate.

4.2.3. GC-MS Conditions

Parameter Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Split (20:1 ratio)
Injection Vol. 1 µL
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Scan (m/z 40-300) or Selected Ion Monitoring (SIM)
Quantifier Ion To be determined (e.g., molecular ion or major fragment)

| Qualifier Ions | To be determined (e.g., other characteristic fragments) |

4.2.4. Analysis and Quantification

  • Condition the GC-MS system.

  • Inject the calibration standards to determine the retention time and mass spectrum of the analyte. Select appropriate quantifier and qualifier ions for SIM mode, which provides higher sensitivity.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against concentration.

  • Inject the samples, prepared in ethyl acetate.

  • Quantify the analyte using the calibration curve. Confirm identity by verifying the retention time and the ratio of qualifier to quantifier ions.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Standards & Samples in Volatile Solvent A1 Vaporize Sample in Injector P1->A1 A2 Separate in GC Column A1->A2 A3 Ionize & Fragment in MS Source A2->A3 A4 Detect Ions (Scan/SIM) A3->A4 D1 Extract Ion Chromatogram (EIC) A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify & Confirm Identity D2->D3 LCMSMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Spike Standards & Samples with Internal Standard (IS) A1 LC Separation P1->A1 A2 Q1: Select Parent Ion [M+H]+ A1->A2 A3 Q2: Fragment Ion (Collision Cell) A2->A3 A4 Q3: Select & Detect Fragment Ion A3->A4 D1 Integrate Analyte & IS Peak Areas A4->D1 D2 Calculate Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Sample D3->D4

Application Notes and Protocols for the Large-Scale Synthesis of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 1-tert-butyl-1H-pyrazol-4-amine, a valuable building block in pharmaceutical and agrochemical research. Two primary synthetic strategies are presented, focusing on scalability, safety, and efficiency. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. This guide emphasizes safety protocols for handling hazardous reagents and performing potentially energetic reactions. All quantitative data is summarized in tables, and experimental workflows are visualized using process flow diagrams.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound makes it a versatile synthon for drug discovery and development. The tert-butyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the pyrazole ring. The amino group at the C4 position provides a convenient handle for further functionalization.

The synthesis of this compound on a large scale presents several challenges, including the regioselective introduction of the amino group and the safe handling of potentially hazardous intermediates and reagents. This guide outlines two robust and scalable synthetic routes to address these challenges.

Strategic Overview of Synthetic Routes

Two primary synthetic pathways for the large-scale production of this compound are discussed. The choice of route will depend on the available starting materials, equipment, and specific safety considerations of the manufacturing site.

  • Route A: Two-Step Synthesis via a Nitro Intermediate. This is a classic and reliable approach that involves the synthesis of 1-tert-butyl-4-nitropyrazole followed by the reduction of the nitro group to the desired amine.

  • Route B: Direct Amination Strategies (Conceptual). While less documented for this specific molecule on a large scale, this section will briefly explore potential direct amination approaches as an area for process development and optimization.

The following diagram illustrates the overall synthetic strategy.

Synthesis_Overview cluster_route_a Route A: Via Nitro Intermediate cluster_route_b Route B: Direct Amination (Conceptual) Pyrazole Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration tBu_Nitropyrazole 1-tert-butyl-4-nitropyrazole Nitropyrazole->tBu_Nitropyrazole N-tert-butylation Target_A This compound tBu_Nitropyrazole->Target_A Reduction tBu_Pyrazole 1-tert-butyl-1H-pyrazole Target_B This compound tBu_Pyrazole->Target_B Direct Amination

Caption: Overview of the primary synthetic strategies.

Route A: Synthesis via 1-tert-butyl-4-nitropyrazole Intermediate

This well-established, two-step route offers high yields and predictable outcomes, making it suitable for large-scale production.

Step 1: Synthesis of 1-tert-butyl-4-nitropyrazole

The synthesis of the key nitro-intermediate can be achieved through two main approaches:

  • Approach 1a: Nitration of 1-tert-butyl-1H-pyrazole.

  • Approach 1b: Nitration of Pyrazole followed by N-tert-butylation. This is often the preferred route for large-scale synthesis due to the commercial availability and lower cost of pyrazole.

The nitration of pyrazoles is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and the formation of undesired byproducts.[1][2] The use of a continuous flow reactor is highly recommended for large-scale nitration to enhance safety and control.[3]

Safety Precautions for Nitration:

  • Personnel: All personnel must be highly trained in handling strong acids and nitrating agents.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and a face shield are mandatory.

  • Environment: The reaction must be conducted in a well-ventilated fume hood or a designated blast-proof reactor bay. An emergency shower and eyewash station must be readily accessible.

  • Quenching: A large volume of ice-water should be prepared in advance for quenching the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Pyrazole68.081.0
Fuming Nitric Acid (98%)63.011.5Corrosive and strong oxidizer
Oleum (20%)N/A3.0Highly corrosive
Concentrated Sulfuric Acid (98%)98.082.1Corrosive

Protocol:

A continuous flow setup is recommended for this procedure.[3]

  • Reagent Preparation:

    • Solution A: Carefully dissolve pyrazole in concentrated sulfuric acid.

    • Solution B: Prepare a mixture of fuming nitric acid and oleum.

  • Reaction Setup:

    • Utilize a microreactor or a continuous stirred-tank reactor (CSTR) system designed for handling corrosive and exothermic reactions.

    • The reactor should be equipped with efficient heat exchange to maintain a constant temperature.

  • Reaction Execution:

    • Pump solutions A and B into the reactor at controlled flow rates to achieve the desired stoichiometry and residence time.

    • Maintain the reaction temperature at 50 °C.[4]

    • The reaction mixture is then passed through a residence time loop to ensure complete conversion.

  • Work-up and Isolation:

    • The output from the reactor is carefully quenched by adding it to a vigorously stirred mixture of ice and water.

    • The precipitated 4-nitropyrazole is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

The introduction of the tert-butyl group at the N1 position can be achieved via several methods. The Mitsunobu reaction is a possibility, though for large-scale synthesis, alternative methods avoiding stoichiometric phosphine oxides are often preferred.[5][6][7] A more scalable approach involves the reaction with a tert-butylating agent under basic conditions.

Protocol:

  • Reaction Setup: To a solution of 4-nitropyrazole in a suitable solvent such as DMF or NMP, add a strong base like sodium hydride or potassium tert-butoxide at 0 °C under an inert atmosphere.

  • Addition of Alkylating Agent: Add tert-butyl bromide or a similar tert-butylating agent dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Step 2: Reduction of 1-tert-butyl-4-nitropyrazole to this compound

The reduction of the nitro group is a critical step and can be accomplished using several methods. Catalytic hydrogenation is a common industrial practice, but catalytic transfer hydrogenation offers a safer alternative for large-scale operations by avoiding the use of high-pressure hydrogen gas.[8][9][10]

Safety Precautions for Catalytic Hydrogenation:

  • Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric when dry and must be handled with extreme care under a wet or inert atmosphere.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reaction must be conducted in a well-ventilated area, away from ignition sources, and in a properly rated pressure vessel.

  • Exothermicity: The reduction of nitro groups is highly exothermic. Efficient cooling and careful monitoring of the reaction temperature and pressure are crucial to prevent runaway reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityNotes
1-tert-butyl-4-nitropyrazole169.171.0 eq.
Palladium on Carbon (5-10% Pd)N/A1-5 mol%Pyrophoric catalyst
Methanol or EthanolN/ASolventFlammable
Hydrogen Gas2.02ExcessFlammable gas

Protocol:

  • Reactor Setup: Charge a pressure reactor with a solution of 1-tert-butyl-4-nitropyrazole in methanol or ethanol.

  • Catalyst Addition: Carefully add the wet Pd/C catalyst to the reactor under a stream of nitrogen.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Completion and Work-up: Once the hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and must be kept wet and disposed of according to safety protocols.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

This method offers a safer alternative to high-pressure hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityNotes
1-tert-butyl-4-nitropyrazole169.171.0 eq.
Palladium on Carbon (5-10% Pd)N/A2-10 mol%Pyrophoric catalyst
Ammonium Formate or Formic Acid63.06 or 46.033-5 eq.Hydrogen source
Methanol or EthanolN/ASolventFlammable

Protocol:

  • Reaction Setup: To a solution of 1-tert-butyl-4-nitropyrazole in methanol or ethanol, add the Pd/C catalyst.

  • Addition of Hydrogen Donor: Add ammonium formate or formic acid in portions to control the exotherm.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture and filter through Celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent and a basic aqueous solution (e.g., sodium bicarbonate) to remove any remaining formic acid. The organic layer is then dried and concentrated to yield the product.

Purification and Characterization

Purification

The crude this compound can be purified by crystallization.

Protocol for Crystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons, the pyrazole ring protons, and the amine protons.
¹³C NMR Signals for the carbons of the tert-butyl group and the pyrazole ring.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of C₇H₁₃N₃.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the amine group.
Melting Point A sharp melting point indicates high purity.

Safety Considerations for Key Reagents

tert-Butylhydrazine and its Hydrochloride Salt
  • Hazards: Flammable solid, toxic if swallowed or in contact with skin, causes skin and eye irritation.[11][12][13][14][15]

  • Handling: Handle in a well-ventilated area, wearing appropriate PPE. Avoid creating dust. Keep away from ignition sources.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12][15]

Nitrating Agents (Fuming Nitric Acid, Oleum)
  • Hazards: Extremely corrosive, strong oxidizing agents. Can cause severe burns and react violently with organic materials.[1][2]

  • Handling: Use only in a chemical fume hood with appropriate acid-resistant PPE. Add slowly and with cooling to control the exothermic reaction.

  • Storage: Store in a cool, dry, well-ventilated area away from combustible materials.

Process Flow Diagram for Route A

Route_A_Workflow cluster_step1 Step 1: Synthesis of 1-tert-butyl-4-nitropyrazole cluster_step2 Step 2: Reduction to this compound Nitration Nitration of Pyrazole (Continuous Flow Reactor) Quench1 Quenching (Ice/Water) Nitration->Quench1 Filter1 Filtration & Washing Quench1->Filter1 Dry1 Drying Filter1->Dry1 Nitropyrazole 4-Nitropyrazole Dry1->Nitropyrazole NAlkylation N-tert-butylation Nitropyrazole->NAlkylation Quench2 Quenching & Extraction NAlkylation->Quench2 Purify1 Purification (Crystallization/Chromatography) Quench2->Purify1 tBu_Nitropyrazole 1-tert-butyl-4-nitropyrazole Purify1->tBu_Nitropyrazole Reduction Reduction (Catalytic Hydrogenation or Catalytic Transfer Hydrogenation) tBu_Nitropyrazole->Reduction Filter2 Catalyst Filtration Reduction->Filter2 Concentration Solvent Removal Filter2->Concentration Purify2 Purification (Crystallization) Concentration->Purify2 Target This compound Purify2->Target

Caption: Detailed workflow for the large-scale synthesis via Route A.

References

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Application Notes & Protocols: Leveraging 1-tert-butyl-1H-pyrazol-4-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Promise of the Pyrazole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low molecular weight compounds (fragments), typically with molecular weights under 300 Da, FBDD allows for a more efficient exploration of chemical space.[2][3] These fragments, although often exhibiting weak binding affinities (in the mM to µM range), can form high-quality interactions with their biological targets.[2] The detailed structural information obtained from fragment-target complexes provides a robust foundation for structure-guided optimization, evolving these initial hits into potent and selective drug candidates.[4]

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[5][6] Its unique electronic properties, including the ability of its two adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a versatile pharmacophore for engaging with a variety of biological targets.[6] The incorporation of a pyrazole moiety can enhance binding affinity, improve physicochemical properties such as lipophilicity and solubility, and provide structural rigidity.[6]

This guide focuses on the application of 1-tert-butyl-1H-pyrazol-4-amine , a promising fragment for FBDD campaigns. The tert-butyl group provides a degree of steric bulk and lipophilicity, which can probe hydrophobic pockets within a target protein. The 4-amino group offers a key hydrogen bonding vector and a readily modifiable handle for subsequent fragment elaboration. These features make it an attractive starting point for discovering novel therapeutics against a range of protein targets.

Physicochemical Properties of this compound

A successful FBDD campaign begins with well-characterized fragments. The following table summarizes the key physicochemical properties of this compound, highlighting its adherence to the "Rule of Three," a common guideline for fragment selection.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW)~153.23 g/mol < 300 Da
cLogP~1.5≤ 3
Hydrogen Bond Donors1 (amine)≤ 3
Hydrogen Bond Acceptors2 (pyrazole nitrogens)≤ 3
Rotatable Bonds1≤ 3

Note: Exact values may vary slightly based on the calculation method.

The high solubility of this fragment is a critical attribute, as FBDD screening techniques often require concentrations in the millimolar range to detect weak binding interactions.[7]

The Fragment Screening Cascade: A Multi-faceted Approach

Due to the low affinity of fragment hits, a single screening technique is often insufficient for hit identification and validation.[8] A tiered or orthogonal approach, employing multiple biophysical methods, is essential to confidently identify true binders and eliminate false positives.[8]

Below is a recommended screening cascade utilizing this compound as a representative fragment.

FBDD_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening & Hit Validation cluster_2 Structural Characterization cluster_3 Hit-to-Lead Optimization Thermal_Shift Thermal Shift Assay (TSA) SPR Surface Plasmon Resonance (SPR) Thermal_Shift->SPR Initial Hits NMR NMR Spectroscopy SPR->NMR Confirmed Binders X_Ray X-Ray Crystallography NMR->X_Ray Validated Hits Optimization Structure-Guided Design X_Ray->Optimization Binding Mode

Caption: A typical fragment screening cascade in FBDD.

Experimental Protocols

Primary Screening: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid, high-throughput method for identifying fragments that bind to and stabilize a target protein.[][10] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.[11][12] Ligand binding typically increases the protein's melting temperature (Tm), resulting in a measurable "thermal shift" (ΔTm).[10][11]

Rationale: This initial screen quickly identifies fragments that interact with the target protein, enriching the pool of potential hits for more rigorous secondary screening.[8]

Protocol:

  • Protein Preparation:

    • Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • The buffer should be optimized for protein stability.

  • Fragment Preparation:

    • Prepare a stock solution of this compound at 100 mM in 100% DMSO.

    • Create a working solution by diluting the stock to 10 mM in the assay buffer.

  • Assay Setup (384-well plate format):

    • Prepare a master mix containing the target protein and a fluorescent dye (e.g., SYPRO Orange at 5X final concentration).

    • Dispense 10 µL of the master mix into each well.

    • Add 100 nL of the 10 mM fragment working solution to the appropriate wells for a final fragment concentration of 100 µM.

    • Include positive controls (known binder, if available) and negative controls (DMSO only).

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Calculate the Tm for each well by fitting the data to a Boltzmann equation.

    • A ΔTm of ≥ 2 °C is generally considered a significant shift and a potential hit.

Secondary Screening & Hit Validation

SPR is a highly sensitive, label-free technique that measures real-time binding events between a ligand (fragment) and an immobilized target protein.[2][13][14] It provides valuable kinetic (kon, koff) and affinity (KD) data.[15]

Rationale: SPR validates the direct binding of hits from the primary screen and provides quantitative affinity data, which is crucial for ranking and prioritizing fragments.[13][16]

SPR_Workflow Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Fragment Solution (e.g., this compound) Immobilize->Inject Measure Measure Association & Dissociation Inject->Measure Analyze Analyze Sensorgram to Determine KD Measure->Analyze

Caption: Basic workflow for an SPR experiment.

Protocol:

  • Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a low immobilization density (500-2000 RU) to minimize mass transport effects.

    • A reference flow cell should be prepared (activated and blocked) to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20, 1% DMSO). Concentrations can range from 1 µM to 1 mM.

    • Inject the fragment solutions over the target and reference flow cells at a flow rate of 30 µL/min.

    • Monitor the change in response units (RU) during the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

NMR spectroscopy is a powerful tool in FBDD, capable of detecting very weak binding events.[17][18] Both ligand-observed (e.g., Saturation Transfer Difference - STD, WaterLOGSY) and protein-observed (e.g., 1H-15N HSQC) methods can be employed.[17][19]

Rationale: NMR provides orthogonal validation of binding and can offer structural information about the binding site, even in the absence of a crystal structure.[17][18]

Protocol (Ligand-Observed: STD NMR):

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a deuterated buffer.

    • A reference sample containing only the fragment should also be prepared.

  • Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the reference sample.

    • Acquire STD NMR spectra by selectively saturating protein resonances that are not overlapping with fragment signals.

    • An "on-resonance" spectrum is acquired with saturation applied to the protein, and an "off-resonance" spectrum is acquired with saturation applied at a frequency where no protein or fragment signals are present.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the saturated protein, confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein.

Structural Characterization: X-Ray Crystallography

X-ray crystallography is the gold standard for elucidating the precise binding mode of a fragment.[2][20] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[3][20]

Rationale: A high-resolution crystal structure provides a detailed 3D map of the interactions between the fragment and the target, guiding the rational design of more potent analogs.[20]

Protocol:

  • Crystallization:

    • Obtain high-quality crystals of the target protein in its apo form.

    • The crystallization conditions must be robust and reproducible.[20]

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the protein crystals.

    • Transfer the apo crystals into the soaking solution for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[21]

    • Process the data and solve the structure by molecular replacement using the apo structure as a model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Refine the structure with the fragment modeled into the density.

From Hit to Lead: The Path Forward

Once this compound is confirmed as a binder and its binding mode is elucidated, the hit-to-lead optimization process begins. This involves iterative cycles of medicinal chemistry and biological testing to improve potency and drug-like properties.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Initial_Hit This compound (Weak Affinity) Growing Fragment Growing Initial_Hit->Growing Linking Fragment Linking Initial_Hit->Linking Merging Fragment Merging Initial_Hit->Merging Lead_Compound Lead Compound (High Affinity & Optimized Properties) Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Caption: Common strategies for hit-to-lead optimization.

  • Fragment Growing: The 4-amino group serves as an excellent vector for "growing" the fragment into adjacent pockets of the binding site, adding new chemical moieties to form additional favorable interactions.[4]

  • Fragment Linking/Merging: If other fragments are identified that bind in proximity, they can be linked together or merged with the pyrazole core to create a larger, higher-affinity molecule.[4]

The structure-activity relationship (SAR) data generated from these efforts will guide the design of compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of a viable drug candidate.

References

  • Vertex AI Search. (n.d.). Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • National Institutes of Health. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC.
  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
  • PubMed. (n.d.). SPR-based fragment screening: advantages and applications.
  • ACS Publications. (n.d.). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry.
  • BOC Sciences. (n.d.). Thermal Shift Assay.
  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
  • RSC Publishing. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs.
  • National Institutes of Health. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC.
  • Bioscience Horizons. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • CD BioSciences. (n.d.). Thermal Shift Assay (TSA).
  • Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA).
  • European Pharmaceutical Review. (2017, March 22). NMR-based fragment screening for drug discovery.
  • PubMed. (n.d.). Practical aspects of NMR-based fragment screening.
  • ACS Publications. (2022, June 6). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments | ACS Medicinal Chemistry Letters.
  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Protocols.io. (2025, February 18). XChem crystallographic fragment screening.
  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening. Temperature‐induced....
  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening.
  • YouTube. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview.
  • INIS-IAEA. (n.d.). Crystallographic fragment-screening: workflow and procedures.
  • University of Dundee. (n.d.). Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • National Institutes of Health. (n.d.). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.
  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery.
  • Smolecule. (2023, August 16). Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1.
  • ResearchGate. (n.d.). Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity.
  • ResearchGate. (n.d.). Fragment to lead optimization of pyrazine-based inhibitors. Compound 5....
  • PubMed. (2018, August 10). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors.
  • Taylor & Francis Online. (n.d.). What makes a good fragment in fragment-based drug discovery?.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
  • National Center for Biotechnology Information. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC.
  • PubMed Central. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • BLDpharm. (n.d.). 1258640-05-9|1-(tert-Butyl)-1H-pyrazol-4-amine hydrochloride.
  • PubMed Central. (n.d.). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach - PMC.
  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets.
  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-1H-pyrazole 15802-80-9.
  • ChemScene. (n.d.). 863504-84-1 | tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.
  • YouTube. (2022, July 2). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery.
  • ResearchGate. (2025, October 16). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

Sources

synthetic routes to functionalized 1-tert-butyl-1H-pyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Functionalized 1-tert-Butyl-1H-pyrazol-4-amine Derivatives

Introduction: The Strategic Value of 4-Aminopyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide array of biological targets.[1][3] Among the vast family of pyrazole derivatives, those bearing a 4-amino substituent are of particular importance, forming the core of inhibitors for kinases, signal-regulating kinases, and other enzymes critical in disease pathways.[4][5]

The 1-tert-butyl substituent is frequently incorporated to enhance metabolic stability and modulate pharmacokinetic properties by providing steric bulk that shields the pyrazole ring from enzymatic degradation.[5] Consequently, the development of robust and versatile is a critical endeavor for researchers in drug discovery and development.

This application note provides an in-depth guide to the principal synthetic strategies for accessing this valuable chemical space. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into three key methodologies: the classic nitration-reduction sequence, modern palladium-catalyzed C-N bond formation, and the elegant Curtius rearrangement for scaffold hopping from carboxylic acids.

Strategy 1: The Foundational Nitration-Reduction Pathway

This two-step approach is a classic and reliable method for introducing an amino group onto an aromatic ring. It leverages the well-established chemistry of electrophilic aromatic substitution followed by a straightforward reduction. This pathway is particularly advantageous when the 1-tert-butyl-1H-pyrazole starting material is readily available.

Causality and Mechanistic Insight: The pyrazole ring is sufficiently electron-rich to undergo electrophilic nitration. The reaction proceeds via the attack of the pyrazole's C4 position on a nitronium ion (NO₂⁺), typically generated in situ from a mixture of nitric and sulfuric acids. The subsequent reduction of the nitro group is a fundamental transformation that can be achieved under various conditions, with catalytic hydrogenation being one of the cleanest and most efficient methods.[6]

Workflow: Nitration-Reduction Sequence

Start 1-tert-butyl-1H-pyrazole Intermediate 1-tert-butyl-4-nitro-1H-pyrazole Start->Intermediate Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., H₂, Pd/C)

Caption: Nitration followed by reduction workflow.

Protocol 1.1: Synthesis of 1-tert-butyl-4-nitro-1H-pyrazole

This protocol is adapted from general procedures for pyrazole nitration.[7]

Materials:

  • 1-tert-butyl-1H-pyrazole

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C using an ice bath.

  • Substrate Addition: Slowly add 1-tert-butyl-1H-pyrazole (1.0 eq.) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 vol. relative to pyrazole) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate may form.

  • Neutralization & Extraction: Slowly neutralize the acidic solution with saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-tert-butyl-4-nitro-1H-pyrazole by silica gel column chromatography or recrystallization.

Protocol 1.2: Reduction to this compound

This protocol describes a standard catalytic hydrogenation.[6]

Materials:

  • 1-tert-butyl-4-nitro-1H-pyrazole

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: To a flask containing a solution of 1-tert-butyl-4-nitro-1H-pyrazole (1.0 eq.) in MeOH or EtOH, carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).

  • Workup: Once complete, carefully purge the reaction vessel with an inert gas.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOH).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to afford the this compound, which is often pure enough for subsequent steps.

Strategy 2: Buchwald-Hartwig Amination for Direct C-N Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for forming carbon-nitrogen bonds.[8] This palladium-catalyzed cross-coupling reaction allows for the direct amination of a 4-halo-1-tert-butylpyrazole, offering a more convergent route compared to the nitration-reduction sequence.[4][9]

Causality and Mechanistic Insight: The reaction's success hinges on a catalytic cycle involving a palladium(0) species.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyrazole to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like DavePhos) are essential to promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and side reactions.[4]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Pd(II) Complex L₂Pd(Ar)(X) Oxidative\nAddition->Pd(II) Complex Amine\nBinding Amine Binding Pd(II) Complex->Amine\nBinding HNR₂ Base Amido\nComplex L₂Pd(Ar)(NR₂) Amine\nBinding->Amido\nComplex Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Ar-NR₂ Reductive\nElimination->Pd(0)L₂

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Protocol 2.1: Pd-Catalyzed Amination of 4-Bromo-1-tert-butyl-1H-pyrazole

This protocol is a representative example based on established methods for heteroaryl amination.[4][10]

Materials:

  • 4-Bromo-1-tert-butyl-1H-pyrazole

  • Amine (e.g., morpholine, benzylamine, or an ammonia equivalent like benzophenone imine)

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: e.g., tBuDavePhos or a similar bulky biarylphosphine ligand

  • Base: Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent: Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the 4-bromo-1-tert-butyl-1H-pyrazole (1.0 eq.), the amine (1.2 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2-4 mol%) to an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring. Typical conditions range from 80-120 °C. The reaction can be performed using conventional heating or in a microwave reactor to expedite the process.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a plug of silica gel or Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the desired this compound derivative.

Coupling PartnerCatalyst System (Example)Yield RangeCitation
PiperidinePd(dba)₂ / tBuDavePhos60-70%[10]
MorpholinePd(dba)₂ / tBuDavePhos65-75%[10]
AdamantylaminePd(dba)₂ / tBuDavePhos~90%[4]
Primary AlkylaminesCuI (alternative catalyst)20-50%[4]
Table 1. Representative yields for C-N coupling reactions on pyrazole scaffolds. Note that amines with β-hydrogens can sometimes give lower yields with Pd catalysis, where copper-based systems may be a viable alternative.[4][10]

Strategy 3: The Curtius Rearrangement from a Carboxylic Acid Handle

The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[11][12] This strategy is ideal when the synthetic route naturally converges on a 1-tert-butyl-1H-pyrazole-4-carboxylic acid intermediate.

Causality and Mechanistic Insight: The reaction proceeds through a series of well-defined steps.[13][14]

  • Acyl Azide Formation: The carboxylic acid is first converted into a reactive acyl derivative (like an acid chloride) and then treated with an azide source (e.g., sodium azide) to form an acyl azide. Alternatively, reagents like diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the acyl azide.

  • Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas (N₂), a thermodynamically highly favorable process, to form an isocyanate intermediate.[12][14]

  • Trapping: The highly electrophilic isocyanate is then trapped by a nucleophile. Trapping with water leads to an unstable carbamic acid that decarboxylates to the primary amine. Trapping with an alcohol, such as tert-butanol, provides a stable and protected carbamate (e.g., a Boc-protected amine), which is often synthetically advantageous.[14]

Pathway: Curtius Rearrangement

Acid Pyrazole-4-Carboxylic Acid Azide Pyrazole-4-Carbonyl Azide Acid->Azide e.g., DPPA Isocyanate Pyrazole-4-Isocyanate Azide->Isocyanate Heat (Δ) - N₂ Product Pyrazole-4-Amine (or Carbamate) Isocyanate->Product Trapping (e.g., H₂O or t-BuOH)

Caption: Key stages of the Curtius Rearrangement workflow.

Protocol 3.1: Curtius Rearrangement of 1-tert-butyl-1H-pyrazole-4-carboxylic acid

This protocol describes a one-pot procedure using DPPA and tert-butanol to yield the Boc-protected amine.

Materials:

  • 1-tert-butyl-1H-pyrazole-4-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tert-Butanol (t-BuOH)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a solution of 1-tert-butyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous toluene, add triethylamine (1.1 eq.).

  • Azide Formation: Add DPPA (1.1 eq.) dropwise to the solution at room temperature. Stir for 30-60 minutes.

  • Rearrangement and Trapping: Add anhydrous t-BuOH (a large excess, can be used as a co-solvent). Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-16 hours, monitoring for the evolution of N₂ gas (bubbling) to cease. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, tert-butyl (1-tert-butyl-1H-pyrazol-4-yl)carbamate, by silica gel column chromatography. The Boc protecting group can be easily removed under standard acidic conditions (e.g., TFA in DCM) to yield the final primary amine.

Post-Synthesis Functionalization: A Hub for Diversity

The synthesis of the this compound core is often the starting point for creating a library of diverse analogs. The primary amino group is a versatile handle for a wide range of subsequent chemical transformations.

Diversification Strategies:

  • Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.[1]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.[15][16]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Workflow: Derivatization of the 4-Amino Group

cluster_0 Diversification Pathways Core This compound Amide Amide Derivatives Core->Amide RCOCl Sulfonamide Sulfonamide Derivatives Core->Sulfonamide RSO₂Cl Sec_Amine Secondary/Tertiary Amine Derivatives Core->Sec_Amine RCHO, [H] Urea Urea/Thiourea Derivatives Core->Urea RNCO

Caption: Diversification from the 4-aminopyrazole core.

References

  • Vertex AI Search. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Alfa Chemistry. (n.d.). Curtius Rearrangement.
  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • Wikipedia. (n.d.). Curtius rearrangement.
  • Chemistry Steps. (n.d.). Curtius Rearrangement.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Smolecule. (2023). tert-butyl 4-amino-1H-pyrazole-1-carboxylate.
  • Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.
  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • PubMed Central. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.
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  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.
  • MDPI. (n.d.). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit.
  • Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • ResearchGate. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
  • National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

Sources

use of 1-tert-butyl-1H-pyrazol-4-amine in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-tert-butyl-1H-pyrazol-4-amine

Application Note and Synthetic Protocols

Introduction: The Strategic Value of the this compound Scaffold

This compound (CAS No. 18457-04-0) is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyrazole core with a strategically placed primary amine and a bulky tert-butyl group, offers a unique combination of reactivity and steric control. The pyrazole moiety is a well-established pharmacophore found in a multitude of bioactive molecules and approved drugs, prized for its ability to engage in various biological interactions.[3][4]

The primary amino group at the C4 position serves as a key nucleophilic handle for a wide array of synthetic transformations, including C-N bond formations and condensations. Concurrently, the N1-tert-butyl group provides several distinct advantages:

  • Steric Shielding: It directs reactions away from the N1 position and can influence the regioselectivity of reactions at other sites on the pyrazole ring.

  • Solubility Enhancement: The lipophilic nature of the tert-butyl group often improves the solubility of the amine and its derivatives in common organic solvents, facilitating reaction setup and purification.

  • Protecting Group Functionality: The tert-butyl group is a robust, atom-economical protecting group that can be removed under acidic conditions, revealing the N-H pyrazole for further functionalization if required.[5]

This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols for its use in the synthesis of high-value chemical entities.

Caption: Core structure and key features of this compound.

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

One of the most powerful applications of this compound is its role as a precursor to the pyrazolo[3,4-d]pyrimidine core. This fused heterocyclic system is the central scaffold of numerous kinase inhibitors, including Bruton's tyrosine kinase (Btk) inhibitors like Ibrutinib, which are pivotal in cancer therapy.[1][6] The synthesis typically involves the condensation of the 4-amino-pyrazole with a suitably functionalized pyrimidine precursor or, more commonly, by constructing the pyrimidine ring onto the pyrazole.

Causality of Experimental Design: The reaction proceeds via a condensation-cyclization sequence. The 4-amino group of the pyrazole acts as a nucleophile, attacking an electrophilic carbon on the reaction partner (e.g., a nitrile or a carbonyl group of a pyrimidine precursor). Subsequent intramolecular cyclization and aromatization yield the fused pyrazolo[3,4-d]pyrimidine system. The tert-butyl group remains on the pyrazole nitrogen, occupying a key vector in the resulting scaffold that often extends into a hydrophobic pocket of the target enzyme.[7]

start This compound intermediate Condensation Intermediate start->intermediate + Reagent reagent 4-amino-2-mercaptopyrimidine -5-carbonitrile derivative reagent->intermediate product Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) intermediate->product Intramolecular Cyclization (e.g., heating in EtOH)

Caption: Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis.

Protocol 1: Synthesis of a 1-tert-butyl-pyrazolo[3,4-d]pyrimidin-4-amine Derivative

This protocol describes a general procedure for the condensation of this compound with a functionalized pyrimidine precursor to form the pyrazolo[3,4-d]pyrimidine core, a key step in the synthesis of many kinase inhibitors.[8][9][10]

Reagents & Materials Supplier Quantity Molar Eq.
This compoundCommercial Source1.0 g1.0
4-Amino-2-(methylthio)pyrimidine-5-carbonitrileCommercial Source1.19 g1.0
Ethanol (200 proof)Commercial Source20 mL-
Sodium Ethoxide (21% solution in Ethanol)Commercial Source5.8 mL2.5
Round-bottom flask (100 mL), reflux condenser, stir bar---
TLC plates (Silica gel 60 F254)---

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 7.18 mmol) and 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1.19 g, 7.18 mmol).

  • Solvent Addition: Add ethanol (20 mL) to the flask to suspend the reagents.

  • Base Addition: While stirring, add sodium ethoxide solution (5.8 mL, 17.95 mmol) to the mixture at room temperature. The addition of a strong base is crucial to facilitate the cyclization step.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 15 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the isolated solid under vacuum at 50 °C to a constant weight to afford the title compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] While this reaction is often used to aminate aryl halides, this compound can serve as the amine coupling partner to be coupled with an aryl or heteroaryl halide. This provides a direct route to N-aryl-4-aminopyrazoles, which are valuable intermediates in drug discovery.[13][14]

Causality of Experimental Design: The reaction mechanism involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the aminopyrazole, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (like tBuDavePhos) are often required to facilitate the reductive elimination step, especially with challenging substrates.[14][15] The tert-butyl group on the pyrazole does not typically interfere but ensures the coupling occurs exclusively at the C4-amino position.

pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex Oxidative Addition arx Ar-X arx->pd_complex amido_complex [Ar-Pd(II)-NHR]L_n pd_complex->amido_complex + Amine, -HX (Base assisted) amine This compound amine->amido_complex product Ar-NH-Pyrazole amido_complex->product Reductive Elimination product->pd0 Regenerates Catalyst

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol 2: Palladium-Catalyzed Coupling with an Aryl Bromide

This protocol provides a method for the Buchwald-Hartwig coupling of this compound with a generic aryl bromide.[13][14]

Reagents & Materials Supplier Quantity Molar Eq.
This compoundCommercial Source200 mg1.2
4-BromotolueneCommercial Source195 mg1.0
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Commercial Source26 mg0.025
tBuDavePhos (ligand)Commercial Source30 mg0.07
Sodium tert-butoxide (NaOtBu)Commercial Source155 mg1.4
Toluene (anhydrous)Commercial Source5 mL-
Schlenk tube, nitrogen/argon line, magnetic stirrer---

Step-by-Step Procedure:

  • Inert Atmosphere: Assemble a Schlenk tube containing a stir bar, and flame-dry it under vacuum. Backfill with an inert atmosphere (nitrogen or argon). This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Loading: Under a positive pressure of inert gas, add Pd₂(dba)₃ (26 mg, 0.028 mmol), tBuDavePhos (30 mg, 0.08 mmol), sodium tert-butoxide (155 mg, 1.61 mmol), 4-bromotoluene (195 mg, 1.14 mmol), and this compound (200 mg, 1.43 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-aminopyrazole product.

Application 3: Synthesis of Pyrazole Sulfonamides

The reaction of the primary amine of this compound with various sulfonyl chlorides provides a straightforward entry into pyrazole-based sulfonamides. This functional group is a common feature in many pharmacologically active compounds, acting as a hydrogen bond donor/acceptor and a stable linker.[3]

Protocol 3: General Sulfonamidation

This procedure details the synthesis of a pyrazole sulfonamide via reaction with an arylsulfonyl chloride in the presence of a base.[3]

Reagents & Materials Supplier Quantity Molar Eq.
This compoundCommercial Source500 mg1.0
4-Methylbenzenesulfonyl chloride (Tosyl chloride)Commercial Source745 mg1.1
Triethylamine (Et₃N)Commercial Source0.7 mL1.4
Dichloromethane (DCM, anhydrous)Commercial Source15 mL-
Round-bottom flask (50 mL), stir bar, nitrogen balloon---

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (500 mg, 3.59 mmol) in anhydrous dichloromethane (15 mL).

  • Base Addition: Add triethylamine (0.7 mL, 5.03 mmol) to the solution.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add 4-methylbenzenesulfonyl chloride (745 mg, 3.95 mmol) portion-wise over 5 minutes. The base is essential to neutralize the HCl generated during the reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase in vacuo. Purify the crude product by flash chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the desired sulfonamide.

Summary of Applications and Versatility

The utility of this compound extends beyond these examples to include reductive aminations, acylation, and other nucleophilic additions, making it a highly versatile starting material.

cluster_products Derivative Scaffolds start This compound p1 Pyrazolo[3,4-d]pyrimidines start->p1 Condensation p2 N-Aryl-4-aminopyrazoles start->p2 Buchwald-Hartwig Coupling p3 Pyrazole Sulfonamides start->p3 Sulfonamidation p4 N-Alkyl-4-aminopyrazoles start->p4 Reductive Amination

Caption: Synthetic versatility of this compound.

References

  • Smolecule. (2023, August 16). Buy tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1.
  • Benchchem. Bis(trimethylsilyl) malonate | 18457-04-0.
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
  • Google Patents. METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • ProQuest. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • National Institutes of Health. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4598.
  • National Institutes of Health. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.
  • Taylor & Francis Online. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury.
  • National Institutes of Health. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. (2011). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction.
  • PubChemLite. 1-(tert-butyl)-1h-pyrazol-4-amine.
  • ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.
  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.
  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.

Sources

Application Notes and Protocols: 1-tert-butyl-1H-pyrazol-4-amine as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone for the development of novel functional molecules. Its derivatives are known to exhibit a wide array of biological activities.[1][2] Among the various functionalized pyrazoles, 1-tert-butyl-1H-pyrazol-4-amine stands out as a particularly useful synthetic intermediate. The bulky tert-butyl group at the N1 position provides steric hindrance that can direct reactions to other positions of the pyrazole ring and enhances solubility in organic solvents, a desirable property in many synthetic applications. This document provides a detailed guide to the properties, handling, and synthetic applications of this compound for the construction of fused heterocyclic systems, with a focus on pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.

Properties and Characterization of this compound

The physical and spectroscopic properties of this compound are crucial for its identification and for monitoring the progress of reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
CAS Number 97421-13-1
Appearance Off-white to light yellow solid
Melting Point 70-71 °C (for the related 1-tert-butyl-3-methyl-1H-pyrazol-5-amine)[3]
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons around δ 1.5 ppm, and signals for the pyrazole ring protons and the amine protons. For the related compound 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, the tert-butyl protons appear at δ 1.48 ppm (s, 9H).[3]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the tert-butyl group (quaternary and methyl carbons) and the pyrazole ring carbons. For 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, the tert-butyl carbons appear at δ 29.6 (3C) and 58.2 ppm.[3]

  • Infrared (IR): The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3200-3400 cm⁻¹, C-H stretching of the alkyl groups below 3000 cm⁻¹, and C=N and C=C stretching vibrations of the pyrazole ring in the 1500-1600 cm⁻¹ region. The related 1-tert-butyl-3-methyl-1H-pyrazol-5-amine shows N-H stretches at 3435, 3331, and 3228 cm⁻¹.[3]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. The high-resolution mass spectrum (HRMS) for the protonated molecule [M+H]⁺ of the related 1-tert-butyl-3-methyl-1H-pyrazol-5-amine is calculated to be 154.1344 and was found to be 154.13335.[3]

Safety and Handling

Proper safety precautions are essential when working with this compound and related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Synthetic Applications: A Gateway to Fused Heterocycles

The presence of a nucleophilic amino group and the adjacent CH group on the pyrazole ring makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems through condensation reactions with 1,3-dielectrophiles.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are an important class of compounds with a wide range of biological activities.[4][5] A common and effective method for their synthesis is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This general strategy can be adapted for this compound.

G cluster_reactants Reactants cluster_product Product start This compound + 1,3-Dicarbonyl Compound intermediate Condensation & Cyclization start->intermediate Acid or Base Catalyst, Heat product 1-tert-butyl-1H-pyrazolo[3,4-b]pyridine intermediate->product Dehydration This compound This compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1-tert-butyl-1H-pyrazolo[3,4-b]pyridine 1-tert-butyl-1H-pyrazolo[3,4-b]pyridine

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

This protocol is adapted from a general method for the synthesis of pyrazolo[3,4-b]pyridines.[4][5]

Materials:

  • This compound

  • 1,3-Diketone (e.g., acetylacetone)

  • Ethanol or Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.

  • Addition of Reagents: To the stirred solution, add the 1,3-diketone (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for this type of condensation reaction. Acetic acid can also be used and can act as both a solvent and an acid catalyst, promoting the condensation and cyclization steps.

  • Catalyst: The reaction can be self-catalyzed, especially when using acetic acid as a solvent. In other cases, a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid) or a base can be added to facilitate the reaction.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization-dehydration steps.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another class of privileged scaffolds in drug discovery, often referred to as purine isosteres.[1][6][7] They can be synthesized from 4-aminopyrazoles through various routes, one of the most common being the reaction with a one-carbon electrophile followed by cyclization, or directly with a three-carbon electrophile.

G cluster_reactants Reactants cluster_product Product start This compound + Formamide or equivalent intermediate Cyclization start->intermediate High Temperature product 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine intermediate->product This compound This compound Formamide or equivalent Formamide or equivalent 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidine

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

This protocol is based on a general procedure for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole-4-carbonitriles by heating in formamide.[6]

Materials:

  • This compound

  • Formamide

  • High-temperature reaction vessel (e.g., sealed tube or flask with a high-boiling point solvent and reflux condenser)

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel, place this compound (1.0 eq) and an excess of formamide.

  • Reaction: Heat the mixture to a high temperature (typically 150-180 °C) and maintain it for several hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the product by spectroscopic methods.

Causality Behind Experimental Choices:

  • Reagent: Formamide serves as both a solvent and the source of the C4 and N3 atoms of the pyrimidine ring.

  • Temperature: High temperatures are required to drive the cyclization and dehydration reactions to completion.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of fused heterocyclic compounds. Its unique structural features, including the sterically demanding tert-butyl group and the strategically positioned amino group, make it an attractive starting material for the construction of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other related systems of interest in medicinal chemistry and materials science. The protocols outlined in this document, based on established synthetic methodologies, provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in various scientific fields.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 347(10), 738–747. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-209. [Link]
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2020).
  • Abdel-Aziz, A. A.-M., & El-Sayed, N. N. E. (2014). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 19(10), 15935-15956. [Link]
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Current Organic Synthesis, 15(6), 776-788.
  • Koutentis, P. A., & Constantinides, C. P. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 22(8), 1323. [Link]
  • González-Vera, J. A., García-Calvo, J., & Fenoll-Pascual, M. (2020).

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Application Note: Leveraging 1-tert-butyl-1H-pyrazol-4-amine as a Core Scaffold for Kinase Inhibitor Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Privileged Scaffold

Protein kinases are master regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] This has positioned kinases as one of the most critical target classes in modern drug discovery. A key strategy in developing novel kinase inhibitors is the use of "privileged scaffolds"—molecular frameworks that are known to bind to conserved features of a protein family.

The pyrazole ring is one such privileged scaffold, forming the core of numerous approved and investigational drugs.[2] Its ability to act as a bioisostere of the adenine ring of ATP allows it to form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, providing a strong anchor for inhibitor binding.[3][4]

This guide focuses on 1-tert-butyl-1H-pyrazol-4-amine , a versatile and strategically designed fragment. The 4-amino group serves as a prime vector for chemical elaboration, allowing chemists to build molecular diversity and target solvent-exposed regions of the active site. Simultaneously, the N1-tert-butyl group can provide steric hindrance to guide binding orientation and occupy hydrophobic pockets, potentially enhancing both potency and selectivity. This document provides a comprehensive workflow, from the rationale for using this scaffold to detailed, field-proven protocols for developing and validating novel kinase inhibitors derived from it.

Part 1: Rationale for Scaffold Selection & Library Design

Causality of Experimental Design: Why this compound?

The selection of a starting scaffold is a critical decision in a drug discovery campaign. This compound is not merely an arbitrary choice; its structure is ideally suited for kinase inhibitor development for several key reasons:

  • Hinge-Binding Foundation : The pyrazole core itself is an established hinge-binder, mimicking the purine of ATP.[3] This interaction is the foundational anchor for the majority of ATP-competitive kinase inhibitors.

  • Vector for Diversity : The amino group at the C4 position points away from the hinge region and towards the solvent-exposed front pocket. This is the ideal position for a chemical handle to build out a library of derivatives, exploring interactions that drive potency and selectivity against a specific kinase target.

  • Hydrophobic Anchor : The tert-butyl group on the N1 position is a bulky, hydrophobic moiety. It serves to occupy hydrophobic pockets adjacent to the hinge region, a common feature in many kinase active sites. This can improve binding affinity and influence the orientation of the entire molecule. Furthermore, the tert-butyl group can enhance metabolic stability, a desirable property for drug candidates.

The overall strategy is to use this fragment as a base to synthesize a focused library of compounds, which can then be screened for activity. A common and effective method for library generation from an amine handle is through amide bond formation or related C-N coupling reactions.

Diagram 1: Pharmacophore model for a kinase inhibitor derived from the target scaffold.

Part 2: Experimental Workflow for Inhibitor Discovery

A typical workflow for developing kinase inhibitors from a starting fragment involves library synthesis followed by a cascade of assays with increasing biological complexity. This ensures that resources are focused on the most promising compounds.

G A Scaffold Selection (this compound) B Library Synthesis (e.g., Amide Coupling) A->B Diversify C Primary Screen (Biochemical Kinase Assay) B->C Screen @ 10 µM D IC50 Determination (Dose-Response) C->D Confirm Hits E Cellular Assay (Target Engagement) D->E Validate in Cells F Lead Compound(s) E->F Prioritize

Diagram 2: High-level workflow for inhibitor discovery and validation.

Part 3: Protocol - Primary Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a primary high-throughput screen to identify initial "hits" from the synthesized library that inhibit the activity of a target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[5]

Principle of the Assay

The assay is performed in two steps following the kinase reaction.[6]

  • ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP. This is crucial because high background ATP levels would interfere with the signal.

  • ADP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, generating a light signal that is directly proportional to the initial kinase activity.[7] Inhibitors will result in a lower luminescent signal.

Step-by-Step Methodology

Self-validation is built into this protocol through the inclusion of "No Kinase" (Maximum Inhibition) and "Vehicle Control" (No Inhibition) wells.

Materials:

  • Synthesized compound library derived from this compound, dissolved in 100% DMSO.

  • Recombinant target kinase (e.g., CDK2/CycA).

  • Kinase substrate (e.g., a specific peptide).

  • ATP solution.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Procedure:

  • Compound Plating:

    • Prepare a 400 µM intermediate plate of your compound library in kinase buffer with 4% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 2.5 µL of each compound solution to the appropriate wells of the 384-well assay plate. Final assay concentration will be 10 µM with 1% DMSO.

    • For control wells, add 2.5 µL of kinase buffer with 4% DMSO (for "Vehicle Control") or 2.5 µL of a known potent inhibitor (for "Positive Control").

  • Kinase Reaction Initiation:

    • Prepare a 2X Kinase/Substrate mix in kinase buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "No Kinase" blank. Add 2.5 µL of a 2X Substrate-only mix to the blank wells.

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Start the reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction and deplete ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis & Presentation
  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

  • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for dose-response analysis to determine their IC₅₀ value.

Compound ID R-Group Modification Structure % Inhibition @ 10 µM Status
PZA-001Benzoyl[Structure]8.2Inactive
PZA-0024-Fluorobenzoyl[Structure]75.6Hit
PZA-003Pyridine-4-carbonyl[Structure]91.3Hit
PZA-004Cyclohexylcarbonyl[Structure]15.4Inactive

Part 4: Protocol - Cellular Target Engagement (NanoBRET™ Assay)

A critical step in drug discovery is to confirm that a compound binds to its intended target in the complex environment of a living cell.[1] The NanoBRET™ Target Engagement Assay is a gold-standard method for this purpose.[8][9]

Principle of the Assay

This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[10]

  • Energy Donor: The target kinase is expressed in cells as a fusion protein with NanoLuc® Luciferase.

  • Energy Acceptor: A cell-permeable fluorescent tracer, which is known to reversibly bind to the kinase's active site, is added to the cells.

  • BRET Signal: When the tracer binds to the NanoLuc®-kinase fusion, the two are in close proximity. Upon addition of the NanoLuc® substrate, the energy emitted by the luciferase is transferred to the fluorescent tracer, which then emits light at its own characteristic wavelength. This is the BRET signal.

  • Competitive Displacement: When an inhibitor compound is added, it competes with the tracer for the kinase binding site. This displaces the tracer, increasing the distance between NanoLuc® and the tracer, leading to a loss of BRET signal.[11] The degree of signal loss is proportional to the compound's ability to engage the target in the cell.

G cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET Kinase_NLuc Kinase-NanoLuc Tracer Tracer Kinase_NLuc->Tracer BRET Kinase_NLuc2 Kinase-NanoLuc Tracer2 Tracer Inhibitor Inhibitor Inhibitor->Kinase_NLuc2 Binding

Diagram 3: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA encoding the NanoLuc®-Kinase fusion protein.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).

  • White, tissue culture-treated 96-well assay plates.

  • BRET-capable plate reader with 450 nm and 610 nm emission filters.

Procedure:

  • Cell Transfection:

    • The day before the assay, seed HEK293 cells into a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells per well).

    • Prepare a transfection complex of the NanoLuc®-Kinase plasmid DNA with the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.

    • Add the complex to the cells and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of your hit compounds (e.g., PZA-002, PZA-003) in Opti-MEM™.

    • On the day of the assay, prepare the Tracer solution diluted in Opti-MEM™ at 2X the final desired concentration.

    • Add the compound dilutions to the cells, followed immediately by the 2X Tracer solution.

    • Include "No Compound" (vehicle only) and "No Tracer" control wells.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate in LCS Dilution Buffer according to the kit protocol.

    • Add the substrate solution to all wells.

    • Read the plate immediately on a BRET-capable plate reader, measuring both the donor emission (~450 nm) and acceptor emission (~610 nm).

Data Analysis
  • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

  • Correct the raw ratios by subtracting the "No Tracer" background.

  • Normalize the data to the "No Compound" control (representing 100% BRET or 0% inhibition) and plot the normalized BRET ratio against the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the cellular IC₅₀, which reflects the compound's potency for engaging the target in a live-cell context.

Conclusion

This compound represents a highly valuable starting point for modern kinase inhibitor discovery programs. Its structure combines a proven hinge-binding scaffold with ideal vectors for synthetic elaboration, enabling the rapid generation of focused compound libraries. By employing a robust assay cascade, beginning with a high-throughput biochemical screen like ADP-Glo™ and progressing to a physiologically relevant cellular target engagement assay like NanoBRET™, researchers can efficiently identify and validate potent and cell-active lead compounds. This strategic approach, grounded in established medicinal chemistry principles and validated assay technologies, provides a clear and effective path for advancing novel kinase-targeted therapeutics.

References

  • Mihai, C. I., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Kareem, H. S., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Zegzene, H., et al. (2011). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • ResearchGate. (n.d.). Principle of NanoBRET target engagement.
  • Chambers, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • PubMed. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development.
  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of this synthesis, ensuring efficiency and success in your laboratory work.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis, while achievable through several routes, can present challenges. This guide provides practical, experience-driven advice to overcome common hurdles and optimize your reaction conditions for higher yields and purity.

The primary synthetic strategies for obtaining 4-aminopyrazoles involve two main approaches:

  • Construction of the pyrazole ring from acyclic precursors already containing the desired functionalities or precursors that can be easily converted.[2]

  • Functionalization of a pre-formed pyrazole ring , such as through nitration followed by reduction, or through modern cross-coupling methodologies.[3][4]

This guide will focus on the latter, more common approach, specifically addressing the N-alkylation of a pyrazole and the subsequent introduction and reduction of a nitro group at the C4 position.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield During N-tert-butylation of 4-Nitropyrazole

Question: I am attempting to synthesize 1-tert-butyl-4-nitropyrazole from 4-nitropyrazole and am observing very low yields. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the N-tert-butylation of 4-nitropyrazole are a common issue, often stemming from the specific challenges of introducing a bulky tert-butyl group and the electronic nature of the pyrazole ring.

Potential Causes and Solutions:

  • Steric Hindrance: The tert-butyl group is sterically demanding, which can hinder its attachment to the pyrazole nitrogen.

  • Reaction Conditions: The choice of base and solvent is critical. Strong bases are required to deprotonate the pyrazole, and the solvent must be compatible with the reagents and reaction temperature.

  • Isomer Formation: Alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. While the 4-nitro substituent can influence regioselectivity, suboptimal conditions may lead to a mixture of products that are difficult to separate.[5]

Optimization Strategy:

A robust method for the tert-butylation of 4-nitropyrazole involves using a strong acid catalyst.[5]

dot

Caption: Acid-catalyzed N-tert-butylation of 4-nitropyrazole.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 4-nitropyrazole to concentrated sulfuric acid at 0 °C.

  • Reagent Addition: Slowly add tert-butanol to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to the optimized temperature (typically 60-80 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Reagents 4-Nitropyrazole, tert-ButanolReadily available starting materials.
Catalyst Concentrated Sulfuric AcidActs as both a catalyst and a solvent, promoting the formation of the tert-butyl cation.[5]
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without significant decomposition.
Reaction Time 4-12 hoursMonitor by TLC/LC-MS for completion.
Issue 2: Incomplete Reduction of the Nitro Group

Question: I am struggling to fully reduce the nitro group of 1-tert-butyl-4-nitropyrazole to the corresponding amine. My reaction seems to stall or produce a mixture of products. What can I do?

Answer:

Incomplete reduction is a frequent challenge. The choice of reducing agent and reaction conditions are paramount for a clean and complete conversion.

Potential Causes and Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. An inadequate amount will lead to incomplete reaction.

  • Catalyst Deactivation: In catalytic hydrogenation, the catalyst (e.g., Pd/C) can become poisoned by impurities in the starting material or solvent.

  • Reaction Conditions: Temperature and pressure (for hydrogenation) play a significant role. Conditions that are too mild may not be sufficient to drive the reaction to completion.

Optimization Strategy:

Catalytic hydrogenation is a clean and efficient method for this transformation.

dot

Caption: Catalytic hydrogenation for nitro group reduction.

Detailed Protocol:

  • Preparation: Dissolve 1-tert-butyl-4-nitropyrazole in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Reducing Agent H₂ gas with 10% Pd/CA clean and efficient method that avoids the use of metal hydrides and simplifies work-up.[3]
Solvent Methanol or EthanolGood solubility for the starting material and product, and compatible with the catalyst.
Pressure 1-4 atmHigher pressure can increase the reaction rate.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds well at ambient temperature.
Alternative Reduction Method: Metal-Acid Reduction

For laboratories not equipped for catalytic hydrogenation, a classic metal-acid reduction is a viable alternative.

ParameterRecommended ConditionRationale
Reducing System Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) in Acetic AcidA robust and reliable method for nitro group reduction.
Solvent Ethanol or Acetic AcidProvides a protic medium necessary for the reaction.
Temperature RefluxElevated temperature is typically required to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? Should I start from pyrazole or 4-nitropyrazole?

Starting with commercially available 4-nitropyrazole is generally more efficient as it bypasses the nitration step, which can be hazardous and produce unwanted isomers.[6]

Q2: Are there any safety precautions I should be aware of?

Yes. Nitration reactions using mixed acids (nitric and sulfuric acid) are highly exothermic and require careful temperature control to prevent runaway reactions.[6] Additionally, handling concentrated acids requires appropriate personal protective equipment (PPE). Catalytic hydrogenation with Pd/C and hydrogen gas is flammable and should be performed in a well-ventilated fume hood with proper grounding to avoid static discharge.

Q3: How can I monitor the progress of my reactions?

Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, intermediates, and product. Staining with potassium permanganate or visualization under UV light can aid in identifying the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: I am considering a Buchwald-Hartwig amination approach. Is this a viable alternative?

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction and can be used to synthesize 4-aminopyrazoles from 4-halopyrazoles.[1][7] However, the success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.[8][9] For the synthesis of this compound, the nitration-reduction sequence is often more straightforward and cost-effective.

Q5: My final product, this compound, is difficult to purify. Any suggestions?

Purification can sometimes be challenging due to the basic nature of the amine. If standard column chromatography on silica gel results in significant product loss, consider the following:

  • Base-washed silica: Pre-treating the silica gel with a solution of triethylamine in your eluent can help prevent the product from sticking to the column.

  • Alumina chromatography: Basic alumina can be a better stationary phase for purifying basic compounds.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-base extraction: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.

References

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
  • ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. [Link]
  • Thieme Chemistry. (n.d.).
  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
  • MDPI. (n.d.).
  • ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. [Link]
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • MDPI. (2021).
  • Semantic Scholar. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
  • National Institutes of Health. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. [Link]
  • ResearchGate. (n.d.). Nitropyrazoles (review). [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
  • PubChem. (n.d.). 1-tert-Butyl-4-nitrobenzene. [Link]

Sources

Technical Support Center: Solubility Enhancement for 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-tert-butyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and step-by-step protocols to effectively enhance the solubility of this compound.

Understanding the Solubility Profile of this compound

This compound is a heterocyclic amine with a structure that presents specific solubility challenges. The pyrazole ring, while aromatic, contains two nitrogen atoms, and the presence of a primary amine and a bulky, non-polar tert-butyl group further influences its solubility characteristics. Generally, such compounds exhibit limited solubility in aqueous media due to the hydrophobic nature of the tert-butyl group.[1][2] However, the basic nitrogen atoms on the pyrazole ring and the primary amine offer strategic opportunities for solubility enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and provide actionable solutions for improving the solubility of this compound.

Q1: My this compound is poorly soluble in my aqueous buffer. What is the first thing I should try?

A1: pH Adjustment

The most direct and often most effective initial approach is to adjust the pH of your aqueous solution.[3][][5]

Scientific Rationale: this compound is a basic compound. The nitrogen atoms in the pyrazole ring and the primary amine can be protonated in acidic conditions. This protonation results in the formation of a salt, which is an ionized species.[6] Charged species are generally more soluble in polar solvents like water than their uncharged counterparts.[6] Therefore, lowering the pH of the solution will increase the proportion of the protonated, more soluble form of the compound.[3][7]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a Stock Solution: Dissolve a small, known amount of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, acetate buffers).

  • Spike and Equilibrate: Add a small aliquot of the stock solution to each buffer to create a supersaturated solution. Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify Soluble Compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

  • Plot and Analyze: Plot solubility versus pH to identify the optimal pH range for your experiments.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases.

pH_Solubility cluster_equilibrium Solubility Equilibrium Free_Base Free Base (Low Solubility) Protonated_Salt Protonated Salt (High Solubility) Free_Base->Protonated_Salt + H⁺ (Lower pH) Protonated_Salt->Free_Base - H⁺ (Higher pH) Cosolvent_Workflow Start Poorly Soluble Compound Select_Cosolvents Select Biocompatible Co-solvents (e.g., EtOH, PG, PEG) Start->Select_Cosolvents Prepare_Mixtures Prepare Co-solvent/Aqueous Mixtures (5%, 10%, 20%) Select_Cosolvents->Prepare_Mixtures Measure_Solubility Measure Solubility in Each Mixture Prepare_Mixtures->Measure_Solubility Analyze_Data Analyze Data & Identify Optimal System Measure_Solubility->Analyze_Data End Solubilized Compound Analyze_Data->End

Caption: Workflow for co-solvent system development.

3. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility. [8][9][10] Scientific Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior. []The non-polar tert-butyl group of this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin, forming an inclusion complex. [12]The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the selected cyclodextrins at various concentrations.

  • Add Compound: Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours.

  • Separate and Quantify: Centrifuge or filter the samples and quantify the concentration of the dissolved compound in the supernatant by HPLC-UV or LC-MS.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the cyclodextrin concentration to generate a phase solubility diagram. This will help determine the stoichiometry and stability of the complex.

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Protonation of basic nitrogens to form a more soluble salt. [3][7]Simple, effective, and often the first choice. []May not be compatible with all experimental systems; potential for pH-dependent degradation.
Salt Formation Creation of a stable salt with improved physicochemical properties. [13][14]Significant solubility increase; can improve stability and handling.Requires chemical reaction; not all salts will have improved properties.
Co-solvents Reduction of solvent polarity. []Generally effective; can be tailored to specific needs. [5]Potential for co-solvent to interfere with biological assays or cause toxicity.
Complexation Encapsulation of the hydrophobic moiety in a cyclodextrin cavity. [8][12]High solubility enhancement; can also improve stability. [9]Can be expensive; potential for competitive displacement from the complex.

References

  • Salt formation to improve drug solubility. (2007). PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (n.d.).
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Unknown Source.
  • Cosolvent. (n.d.). Wikipedia.
  • Co-solvent: Significance and symbolism. (2025). Unknown Source.
  • Cosolvent and Complexation Systems. (2022). Pharma Excipients.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Why salt formation of weak acid increases the drug solubility? (2023).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). Benchchem.
  • pH and solubility (video). (n.d.). Khan Academy.
  • pH Adjustment and Co-Solvent Optimiz
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Pyrazole. (n.d.). Solubility of Things.

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Technical Support Center: Overcoming Poor Yield in 1-tert-butyl-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields for this valuable building block. Here, we address common issues in a practical question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low when starting from 4-nitro-1H-pyrazole. What are the likely causes and how can I improve it?

This is a common challenge that can often be traced back to two key steps: the N-alkylation with a tert-butyl group and the subsequent reduction of the nitro group.

A1: Potential Causes & Solutions

  • Inefficient N-alkylation: Direct alkylation of 4-nitro-1H-pyrazole with a tert-butyl halide can be sluggish due to the electron-withdrawing nature of the nitro group, which decreases the nucleophilicity of the pyrazole nitrogen.

    • Troubleshooting:

      • Stronger Base: Instead of milder bases like potassium carbonate, consider using stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the pyrazole.

      • Solvent Choice: Aprotic polar solvents like DMF or DMSO can help to dissolve the pyrazole salt and facilitate the reaction.

      • Alternative Alkylating Agents: While tert-butyl bromide is common, tert-butyl iodide may be more reactive.

  • Suboptimal Nitro Group Reduction: The reduction of the nitro group to an amine is a critical step where yields can suffer.

    • Troubleshooting:

      • Catalyst Selection: While Pd/C is a standard choice for catalytic hydrogenation, it can sometimes lead to over-reduction or side reactions.[1][2] Consider screening other catalysts such as Raney Nickel or platinum oxide.

      • Metal/Acid Reduction: A robust alternative to catalytic hydrogenation is the use of a metal in acidic media.[1] Common and effective systems include:

        • Tin(II) chloride (SnCl₂) in concentrated HCl.[2]

        • Iron (Fe) powder in acetic acid or with ammonium chloride.[2]

        • Zinc (Zn) dust in acetic acid.

      • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid over-reduction or the formation of undesired intermediates like hydroxylamines or azo compounds.[3]

Q2: I am attempting a Buchwald-Hartwig amination to form the C4-N bond, but the reaction is not proceeding to completion. What factors should I investigate?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with pyrazoles can be highly dependent on the specific reaction conditions.[4][5]

A2: Key Parameters for Optimization

  • Ligand Choice is Critical: The choice of phosphine ligand is arguably the most important factor in a successful Buchwald-Hartwig reaction. For sterically hindered amines like tert-butylamine, bulky, electron-rich ligands are generally required.

    • Recommended Ligands:

      • Josiphos-type ligands: These have shown broad utility.

      • Buchwald's biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent candidates.

      • tBuDavePhos: Has been reported to be effective for C-N coupling at the C4 position of pyrazoles.[4][6]

  • Catalyst Precursor: While Pd₂(dba)₃ is common, consider using a pre-formed palladium(II) pre-catalyst which can lead to more consistent results.[4][7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. The choice of base can significantly impact the reaction rate and yield.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and DME are commonly used. The reaction often requires elevated temperatures (80-120 °C), and microwave irradiation can sometimes accelerate the reaction and improve yields.[8]

ParameterRecommendation 1Recommendation 2Recommendation 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂Buchwald Precatalyst
Ligand XPhosSPhostBuDavePhos
Base NaOtBuLHMDSK₃PO₄
Solvent TolueneDioxaneDME
Temperature 80-110 °C100-120 °CMicrowave (130 °C)
Q3: I am observing significant side-product formation during my synthesis. What are the common side reactions and how can I mitigate them?

Side reactions can be a major source of yield loss. Understanding their origin is key to suppression.

A3: Common Side Reactions and Mitigation Strategies

  • During N-alkylation: If using a strong base with a tert-butyl halide, elimination (to form isobutylene) can compete with substitution.

    • Mitigation: Use a less hindered, more reactive alkylating agent if possible, or carefully control the temperature to favor substitution.

  • During Nitro Reduction:

    • Incomplete Reduction: This leads to the formation of nitroso or hydroxylamine intermediates. Ensure sufficient reducing agent and reaction time.

    • Dimerization: Azoxy or azo compounds can form from the condensation of intermediates. Maintaining a dilute reaction mixture and ensuring efficient stirring can help minimize these bimolecular reactions.

  • During Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The aryl halide can be reduced, removing the halogen and preventing the desired coupling. This is often caused by moisture or protic impurities. Ensure rigorously anhydrous conditions.

    • β-Hydride Elimination: This is a potential issue with primary amines that have β-hydrogens.[4] While tert-butylamine lacks β-hydrogens, this is a consideration for other alkylamines.

Q4: Purification of the final product, this compound, is proving difficult. What are the best practices for its isolation and purification?

The basicity of the amino group and the potential for water solubility can complicate purification.

A4: Purification Strategies

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often necessary.

    • pH Adjustment: Be mindful of the pH. The product is an amine and will be protonated and water-soluble at low pH. To extract into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer should be made basic (pH > 9) with NaOH or K₂CO₃.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent the product from streaking on the column by deactivating acidic sites on the silica.

  • Crystallization: If the crude product is of sufficient purity, crystallization can be an excellent final purification step.

    • Solvent Systems: Consider solvent systems like ethyl acetate/hexanes or dichloromethane/pentane.

Experimental Workflow & Diagrams

Synthetic Route 1: Nitration followed by Reduction

This is a classical and often reliable route.

Synthetic_Route_1 Start 4-nitro-1H-pyrazole Step1 N-tert-butylation (t-BuBr, NaH, DMF) Start->Step1 Intermediate1 1-tert-butyl-4-nitro-1H-pyrazole Step1->Intermediate1 Step2 Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Intermediate1->Step2 Product This compound Step2->Product

Caption: Nitration-Reduction Pathway

Synthetic Route 2: Buchwald-Hartwig Amination

A more modern approach that can be very efficient with proper optimization.

Synthetic_Route_2 Start 1-tert-butyl-4-halo-1H-pyrazole Step Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) Start->Step Reagent tert-butylamine Reagent->Step Product This compound Step->Product

Caption: Buchwald-Hartwig Amination Pathway

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield Observed Q1 Which synthetic route? Start->Q1 Route1 Nitration/Reduction Q1->Route1 Route 1 Route2 Buchwald-Hartwig Q1->Route2 Route 2 CheckAlkylation Verify N-alkylation efficiency. Consider stronger base/alternative alkylating agent. Route1->CheckAlkylation CheckLigand Screen bulky phosphine ligands (XPhos, SPhos, tBuDavePhos). Route2->CheckLigand CheckReduction Optimize nitro reduction. Screen catalysts (Pd/C, Ra-Ni) or metal/acid systems (Fe/NH4Cl, SnCl2/HCl). CheckAlkylation->CheckReduction Purification Review purification strategy. Adjust pH during workup. Use amine-deactivated silica gel. CheckReduction->Purification CheckConditions Verify anhydrous conditions. Optimize base, solvent, and temperature. CheckLigand->CheckConditions CheckConditions->Purification

Sources

Technical Support Center: Purification of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-tert-butyl-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we will address common purification hurdles with in-depth, field-proven insights and step-by-step protocols to enhance the purity and yield of your target compound.

Introduction to the Challenges

This compound is a valuable intermediate in drug discovery and agrochemical research. However, its purification can be non-trivial due to a combination of its physicochemical properties. The presence of both a basic amino group and a bulky, lipophilic tert-butyl group imparts a unique solubility profile, while the pyrazole core itself can be sensitive to certain conditions.

This guide provides a structured approach to troubleshooting common issues, from the initial work-up to final polishing steps like recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common contaminants to be aware of include:

  • Unreacted starting materials: Such as 4-nitro-1H-pyrazole or tert-butylhydrazine.

  • Regioisomers: Depending on the synthetic route, you may encounter isomeric pyrazoles.

  • Byproducts from tert-butylation: Such as di-tert-butylated pyrazoles or products of isobutylene elimination.

  • Solvent adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

Q2: My compound appears to be "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point. This is a common issue with many organic compounds, including some pyrazole derivatives. Here are several strategies to address this:

  • Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation point.

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before moving it to an ice bath. Using an insulated container can help.

  • Change the solvent system: Experiment with different solvent combinations. A solvent with a lower boiling point might be beneficial.

  • Use a seed crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Q3: I'm observing significant product loss on my silica gel column. What are the likely causes and solutions?

A3: Aminopyrazoles can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking, poor separation, and low recovery. To mitigate this:

  • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v in your eluent).

  • Use an alternative stationary phase: Neutral alumina can be a good alternative for basic compounds.

  • Consider reversed-phase chromatography: If your compound has sufficient polarity, C18-functionalized silica with polar mobile phases (e.g., acetonitrile/water) can be effective.

Q4: Can I use an acid-base extraction to purify this compound?

A4: Yes, an acid-base extraction can be a powerful initial purification step. The basic amino group allows the compound to be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. Here's a general workflow:

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract with a dilute aqueous acid solution (e.g., 1M HCl).

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to precipitate your product.

  • Extract the product back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recrystallization Yield - Using too much solvent.- Cooling the solution too quickly.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent to dissolve the compound.- Allow for slow cooling to room temperature before placing in an ice bath.- Test different anti-solvents to crash out more product.
Colored Impurities in Final Product - Highly conjugated byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution during recrystallization before filtering. Be aware this may slightly reduce your yield.[1]
Co-eluting Impurities in Column Chromatography - Similar polarity of the product and impurity.- Optimize the eluent system. Try a different solvent mixture or a gradient elution.- Consider a different stationary phase (e.g., alumina, C18).
Product Degradation During Purification - Sensitivity to acidic conditions (e.g., silica gel).- Instability at high temperatures.- Use deactivated silica or an alternative stationary phase.- Avoid prolonged heating during recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the compound by exploiting its differential solubility in a hot versus cold solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. An ideal single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, one solvent should readily dissolve the compound (the "good" solvent), while the other should be a poor solvent (the "anti-solvent"). Ethanol/water and ethyl acetate/hexanes are good starting points for aminopyrazoles.[1]

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent and heat the mixture to a gentle boil with stirring. Continue adding the hot "good" solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, add the hot "anti-solvent" dropwise to the hot solution until you see persistent cloudiness. Then, add a few more drops of the hot "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent or the "anti-solvent".

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify the compound based on its differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., ethyl acetate/hexanes with 0.5% triethylamine)

  • Chromatography column

  • Collection tubes

Step-by-Step Procedure:

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that gives your product an Rf value of approximately 0.3-0.4 and separates it from impurities. A mixture of ethyl acetate and hexanes is a common starting point. Add 0.5-1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

Below is a decision-making workflow to guide your purification strategy.

PurificationWorkflow start Crude this compound workup Aqueous Work-up / Acid-Base Extraction start->workup assess_purity Assess Purity & Impurity Profile (TLC, NMR) workup->assess_purity is_solid Is the material solid? assess_purity->is_solid high_purity High Purity (>90%)? is_solid->high_purity Yes column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallization high_purity->recrystallize Yes high_purity->column No pure_product Pure Product recrystallize->pure_product column->pure_product

Sources

Technical Support Center: Stability of 1-tert-butyl-1H-pyrazol-4-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-tert-butyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of bioactive molecules.[1][2] However, like many amine-containing heterocyclic compounds, its stability in solution can be a critical factor for the success and reproducibility of experiments. This guide provides a comprehensive overview of potential stability issues and practical strategies to mitigate them, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including:

  • pH: The amine group makes the molecule susceptible to pH-dependent degradation. Both strongly acidic and basic conditions can potentially lead to hydrolysis or other reactions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while residual impurities in solvents can also be problematic.[3]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Light: Exposure to light, particularly UV radiation, may induce photochemical degradation.[4][5]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a common issue for aromatic amines.[6]

Q2: What are the visual indicators of degradation?

A2: While not definitive, visual cues can suggest potential degradation. These include:

  • Color Change: A freshly prepared solution of this compound is typically colorless to pale yellow. The development of a more intense yellow, brown, or even black color can indicate the formation of degradation products, often arising from oxidation.

  • Precipitation: The formation of a precipitate may indicate that a degradation product is less soluble than the parent compound in the chosen solvent.[3] However, precipitation can also be due to solubility issues, so it is essential to differentiate between these possibilities.

  • Haze or Cloudiness: The appearance of haze or cloudiness in a previously clear solution can also be a sign of degradation or insolubility.[3]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures (2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[4]

  • Atmosphere: For long-term storage or for use in sensitive applications, it is advisable to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7][8]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound solutions.

Problem 1: Solution color changes over time.
  • Potential Cause: Oxidation of the amine functionality is a likely cause of color change. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.[6]

  • Troubleshooting Workflow:

Caption: Workflow to troubleshoot solution color change.

Problem 2: Unexpected results or low yield in a reaction involving this compound.
  • Potential Cause: Degradation of the starting material in the reaction solvent or under the reaction conditions can lead to lower yields and the formation of impurities.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your solid this compound using an appropriate analytical technique (e.g., NMR, LC-MS).

    • Pre-reaction Solution Stability Check: Prepare a solution of the amine in the reaction solvent and let it stand under the reaction conditions (temperature, atmosphere) for the duration of the reaction, but without adding other reagents. Analyze this solution by HPLC or LC-MS to check for degradation.

    • Optimize Reaction Conditions: If degradation is observed, consider the following modifications:

      • Lower Reaction Temperature: If thermally induced degradation is suspected.

      • Inert Atmosphere: If oxidation is the likely cause.

      • Change of Solvent: To a less reactive or higher purity solvent.

Problem 3: Appearance of unknown peaks in HPLC or LC-MS analysis of the solution.
  • Potential Cause: These new peaks are likely degradation products. Identifying these can provide insights into the degradation pathway.

  • Troubleshooting Workflow:

Caption: Workflow for identifying unknown chromatographic peaks.

Experimental Protocols

To proactively assess the stability of this compound in your specific experimental context, we recommend performing a forced degradation study. This will help you identify potential liabilities and establish appropriate handling and storage procedures.

Protocol 1: Solution Stability Study by HPLC-UV

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMSO, Methanol, Acetonitrile, Water)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Time Zero (T₀) Sample: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) and inject it into the HPLC system. This will serve as your T₀ reference.

  • Stability Samples: Aliquot the remaining stock solution into several amber vials. Store these vials under the desired conditions (e.g., room temperature, 40°C, protected from light).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), take an aliquot from one of the stability sample vials, dilute it as in step 2, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T₀ sample.

    • Plot the percentage remaining versus time to determine the degradation profile.

Typical HPLC Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 230 nm
Injection Volume 10 µL

| Column Temp. | 30 °C |

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.[9]

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, reflux a solution of the compound.

  • Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be kept in the dark.

Analysis: Analyze the stressed samples using a suitable analytical technique, preferably LC-MS, to separate the parent compound from the degradation products and to obtain mass information for the identification of the degradants.[10]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be hypothesized:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound B Potential Hydrolysis Products (e.g., opening of pyrazole ring under harsh conditions) A->B Acid/Base C This compound D Oxidized Products (e.g., N-oxides, colored oligomers/polymers) C->D O2, light, metal ions E This compound F Photoproducts (e.g., radical-mediated products, ring rearrangement) E->F UV/Vis light

Caption: Hypothesized degradation pathways for this compound.

The primary amine functionality is a key site for oxidative degradation, which can lead to the formation of colored impurities. The pyrazole ring itself is generally stable but can be susceptible to cleavage under harsh hydrolytic conditions.[5] The tert-butyl group is generally stable but can be cleaved under strongly acidic conditions.[11]

References

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  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. (2020).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). (2022). Molbank, 2022(3), M1489.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2019). European Journal of Organic Chemistry, 2019(29), 4726-4735.
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(12), o4636.
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2007).
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(15), 4945.), 4945.

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Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-tert-butyl-1H-pyrazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound generally proceeds via two primary strategic pathways:

  • Route A: N-Alkylation of a Pre-formed Pyrazole Core. This approach involves attaching the tert-butyl group to the N1 position of a 4-substituted pyrazole, typically 4-nitropyrazole, followed by reduction.

  • Route B: Pyrazole Ring Formation via Cyclocondensation. This method constructs the pyrazole ring by reacting tert-butylhydrazine with a suitable three-carbon synthon that already contains or can be converted to the C4-amine functionality.

Each pathway presents a unique set of challenges, primarily centered around regioselectivity, steric hindrance, and purification. This guide is structured as a series of troubleshooting questions and answers to address these specific issues head-on.

Synthesis_Pathways cluster_0 Route A: N-Alkylation Pathway cluster_1 Route B: Cyclocondensation Pathway A_Start 4-Nitropyrazole A_Step1 N-tert-butylation A_Start->A_Step1 A_Intermediate 1-tert-Butyl-4-nitropyrazole A_Step1->A_Intermediate Key Challenge: Regioselectivity (N1 vs. N2) A_Step2 Nitro Group Reduction A_Intermediate->A_Step2 A_Product Target Product A_Step2->A_Product Key Challenge: Clean Reduction B_Start1 tert-Butylhydrazine B_Step1 Cyclocondensation B_Start1->B_Step1 B_Start2 3-Carbon Synthon (e.g., 3-Aminocrotononitrile) B_Start2->B_Step1 B_Product Target Product B_Step1->B_Product Key Challenges: Regioselectivity, Purification Start Synthesis Start Start->A_Start Select Route A Start->B_Start1 Select Route B

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

Route A: Issues in N-Alkylation of 4-Nitropyrazole

Answer: This is the most common side reaction in pyrazole chemistry. The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, leading to the formation of both N1 and N2 alkylated regioisomers.[1]

Underlying Cause: The distribution of N1 and N2 products is governed by a delicate balance of electronic and steric factors. While electronically the N2 position is often slightly more nucleophilic, the extreme steric bulk of the incoming tert-butyl group heavily disfavors attack at this position, which is flanked by the C3 and N1 atoms. Therefore, the reaction should inherently favor the N1 isomer, but suboptimal conditions can erode this selectivity.

Solutions & Protocol Insights:

  • Steric Control is Key: The tert-butyl group is your primary tool for directing the reaction. Conditions that amplify steric effects will improve N1 selectivity.

  • Choice of Base and Solvent: Using a bulky, non-nucleophilic base can help. More importantly, the reaction conditions can influence which nitrogen is deprotonated and its subsequent reactivity. For many N-alkylations of pyrazoles, conditions like K₂CO₃ in DMSO have proven effective for achieving high regioselectivity.[2]

  • Mitsunobu Reaction: A highly effective method for achieving N1 selectivity with pyrazoles is the Mitsunobu reaction.[3] This reaction proceeds via a mechanism that is highly sensitive to the acidity of the N-H bond and can provide excellent control.

Recommended Protocol (Mitsunobu Alkylation): This protocol is adapted from a general procedure for N1-alkylation of 4-nitropyrazole.[3]

  • Dissolve 4-nitropyrazole (1.0 eq) and triphenylphosphine (TPP, 1.5 eq) in anhydrous THF (approx. 0.2 M).

  • Add tert-butanol (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the desired N1-isomer from triphenylphosphine oxide and other byproducts.

Caption: Regioselectivity in the N-tert-butylation of 4-nitropyrazole.

Answer: This is a classic side reaction when using tertiary alcohols like tert-butanol in the Mitsunobu reaction.[4]

Underlying Cause: The Mitsunobu reaction is sensitive to steric hindrance. The bulky tert-butyl group makes the key nucleophilic attack on the alkoxyphosphonium salt intermediate extremely slow. Under the slightly acidic conditions that can develop, the tertiary alcohol is prone to an E1 elimination pathway, releasing isobutylene gas and water, which terminates the desired reaction.[4]

Solutions & Protocol Insights:

  • Temperature Control: Maintain strict low-temperature control (e.g., -20 °C to 0 °C) during the addition of DEAD/DIAD to minimize elimination.

  • Alternative Reagents: If elimination persists, the Mitsunobu may not be the ideal route. Consider using a tert-butyl halide (e.g., tert-butyl bromide) with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF. This Sₙ2-type reaction avoids the specific failure mode of the Mitsunobu. However, be aware that Sₙ1 side reactions can still lead to isobutylene formation with tertiary halides.

Answer: While the reduction of an aromatic nitro group is a standard transformation, it can have complications.

Underlying Cause: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). Incomplete reduction can leave these species in the reaction mixture. Over-reduction is less common for the pyrazole core itself but can affect other functional groups if present. Side reactions like the formation of azo or azoxy-coupled dimers can occur, especially under neutral or basic conditions.

Solutions & Protocol Insights:

  • Catalytic Hydrogenation (Preferred): This is often the cleanest method.

    • Catalyst: 10% Palladium on Carbon (Pd/C) is standard.

    • Solvent: Ethanol, methanol, or ethyl acetate are excellent choices.

    • Pressure: The reaction can often be run effectively from balloon pressure (1 atm) up to 50 psi of H₂.

    • Procedure: Dissolve 1-tert-butyl-4-nitropyrazole in the solvent, add the Pd/C catalyst (5-10 mol%), and subject the mixture to a hydrogen atmosphere with vigorous stirring until TLC/LC-MS shows complete consumption of the starting material. Filter through Celite to remove the catalyst and concentrate the filtrate.[3]

  • Chemical Reduction: If hydrogenation is not feasible, reduction with metals in acid (e.g., SnCl₂ in HCl, or Fe in acetic acid) is a robust alternative. These conditions reliably take the nitro group to the amine and the acidic workup helps to prevent dimer formation.

Route B: Issues in Cyclocondensation

Answer: This is a well-documented issue, particularly for the synthesis of aminopyrazoles, which can be quite polar and water-soluble.[5]

Underlying Cause: The product, this compound, contains a free amino group and two ring nitrogens, making it basic and capable of hydrogen bonding, leading to significant water solubility. Standard aqueous workups involving extraction with common organic solvents like ethyl acetate or dichloromethane can result in poor recovery from the aqueous layer.

Solutions & Protocol Insights:

  • Avoid Aqueous Extraction: The most effective solution is to design a procedure where the product crystallizes directly from the reaction mixture, avoiding a difficult workup entirely. A procedure published in Organic Syntheses for a related compound (1-tert-butyl-3-methyl-1H-pyrazol-5-amine) utilizes this principle effectively.[5]

  • Optimized Protocol (Adapted from Org. Syn.): This procedure uses the reaction of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile. A similar strategy can be applied with other synthons that lead to the 4-amino product.

    • Prepare a solution of tert-butylhydrazine by neutralizing the hydrochloride salt with an equivalent of aqueous NaOH.

    • Add the three-carbon synthon (e.g., a derivative of malononitrile or acetoacetonitrile) directly to this solution.

    • Heat the biphasic mixture (often aqueous/organic liquid product) with vigorous stirring to drive the cyclocondensation. Ammonia is typically evolved as a byproduct.

    • Upon reaction completion, carefully cool the mixture to a specific temperature (e.g., ~55-60 °C) and add seed crystals to induce crystallization.

    • Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize precipitation.

    • Collect the crystalline product by filtration, wash with cold water, and dry under vacuum. This completely bypasses the need for solvent extraction.[5]

  • Alternative Extraction: If extraction is unavoidable, use a more polar solvent like n-butanol or perform continuous liquid-liquid extraction. Salting out the aqueous layer with NaCl or K₂CO₃ can also decrease the product's solubility and improve recovery.

Summary Troubleshooting Table

Symptom ObservedPossible CauseRecommended Action
Mixture of N1/N2 Isomers Poor regiocontrol during N-alkylation due to similar reactivity of pyrazole nitrogens.Use sterically demanding conditions. Employ the Mitsunobu reaction or a robust Sₙ2 protocol with NaH/t-BuBr.
Low Yield & Gas Evolution E1 elimination of tert-butanol or tert-butyl halide, competing with the desired substitution reaction.Maintain strict low-temperature control. Consider switching from Mitsunobu to an Sₙ2-type reaction.
Incorrect Pyrazole Isomer Use of an unsymmetrical 1,3-dicarbonyl synthon in cyclocondensation leading to regioisomers.Select a synthon that ensures correct regiochemistry, such as 3-aminocrotononitrile or a related nitrile derivative.[5][6]
Poor Product Recovery High water solubility of the aminopyrazole product leading to losses during aqueous workup.Modify the procedure to allow for direct crystallization from the reaction mixture. Avoid aqueous extraction if possible.[5]
Impure Final Product Incomplete reduction of the nitro group or formation of azo/azoxy byproducts.Use catalytic hydrogenation (Pd/C, H₂) for a clean and efficient reduction. Monitor closely by TLC/LC-MS.[3]

References

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • PMC. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Google Patents. N-alkylation method of pyrazole.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ProQuest. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • Taylor & Francis Online. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
  • ResearchGate. The one-pot synthesis of some bioactive pyranopyrazoles and evaluation of their protective behavior against extracellular H2O2.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Semantic Scholar. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • PMC. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • ResearchGate. Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.
  • NIH. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler.
  • ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • ResearchGate. Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile.
  • ResearchGate. Proposed mechanism of the reaction with malononitrile.
  • SpringerLink. Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile).
  • ResearchGate. The three-component reaction of malononitrile 2, substitute....
  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ResearchGate. Selective synthesis of 2- t-butylated hydroxyl anisole by t-butylation of 4-methoxyphenol with t-butyl alcohol over mesoporous solid acid catalysts.

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troubleshooting guide for 1-tert-butyl-1H-pyrazol-4-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-tert-butyl-1H-pyrazol-4-amine. This guide is designed by application scientists to provide in-depth troubleshooting advice and practical answers to frequently encountered experimental challenges.

Troubleshooting Guide: Synthesis & Reactions

This section addresses specific issues that may arise during the synthesis, purification, and subsequent reactions of this compound.

Question 1: My synthesis of this compound resulted in a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in pyrazole synthesis are a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. The formation of the pyrazole ring is sensitive to several factors.[1] Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Purity of Starting Materials: The key precursors, such as tert-butylhydrazine and a suitable three-carbon synthon (like a dicyanopropionic acid ester or aminocrotononitrile derivative), must be of high purity.[2][3]

    • Actionable Advice:

      • Verify Reagent Purity: If possible, analyze your starting materials by NMR or GC-MS before starting the reaction.

      • Use Fresh Reagents: tert-Butylhydrazine hydrochloride can degrade over time. Use a freshly opened bottle or repurify if necessary. 3-Aminocrotononitrile is also known to be unstable; ensure it is stored correctly under an inert atmosphere.[3]

  • Inefficient Base-Mediated Cyclization: The cyclization step requires a base to neutralize the hydrochloride salt of the hydrazine and to promote the reaction. The choice and stoichiometry of the base are critical.

    • Actionable Advice:

      • Base Stoichiometry: Ensure at least one full equivalent of base (e.g., NaOH, triethylamine) is used to free the tert-butylhydrazine from its hydrochloride salt.[3]

      • Base Strength: A moderately strong base is typically sufficient. Using an excessively strong base could lead to side reactions or degradation of the starting materials.[4]

  • Suboptimal Reaction Temperature and Time: Pyrazole formations often require heating to proceed at a reasonable rate.[3] However, excessive heat can lead to decomposition and byproduct formation.

    • Actionable Advice:

      • Temperature Control: Monitor the internal reaction temperature closely. A typical temperature for this synthesis is around 90 °C.[3]

      • Reaction Monitoring: Track the reaction progress using TLC or LC-MS. Pull aliquots every few hours to determine when the reaction has reached completion and avoid prolonged heating that could degrade the product.

  • Product Isolation Issues: this compound and its precursors can have some water solubility, leading to losses during aqueous workups.[3]

    • Actionable Advice:

      • Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.

      • Back-Extraction: After the initial extraction, saturate the aqueous layer with NaCl (brine) and perform additional extractions to recover any dissolved product.

      • Alternative Isolation: One established procedure avoids an aqueous extraction entirely by inducing crystallization directly from the biphasic reaction mixture, which can significantly improve isolated yield.[3]

Question 2: I am performing a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is failing or giving complex mixtures. How can I troubleshoot this?

Answer:

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is notoriously sensitive to reaction parameters and can be challenging.[5][6] The electronic properties of the aminopyrazole and potential for catalyst inhibition are key factors.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Reaction Failure: Low Conversion or Byproducts reagents Step 1: Verify Reagent Integrity start->reagents sub_reagents1 Is the Aryl Halide stable? (I > Br >> Cl) reagents->sub_reagents1 Halide Reactivity sub_reagents2 Is the Amine pure? reagents->sub_reagents2 sub_reagents3 Are Catalyst/Ligand active? (Use fresh stock) reagents->sub_reagents3 sub_reagents4 Are Solvent/Base anhydrous & degassed? reagents->sub_reagents4 analysis Step 2: Analyze Crude Reaction Mixture (LC-MS) sub_analysis1 Only Starting Material present? -> Catalyst/Reaction not initiated analysis->sub_analysis1 sub_analysis2 Aryl Halide consumed, no product? -> Product decomposition or side reactions (e.g., hydrodehalogenation) analysis->sub_analysis2 sub_analysis3 Byproducts observed? (e.g., biaryl coupling) analysis->sub_analysis3 optimization Step 3: Systematic Condition Screening sub_opt1 Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) optimization->sub_opt1 sub_opt2 Screen Bases (NaOtBu vs K2CO3 vs LHMDS) optimization->sub_opt2 sub_opt3 Screen Solvents (Toluene vs Dioxane vs THF) optimization->sub_opt3 sub_opt4 Vary Temperature (Start at 80-100 °C) optimization->sub_opt4 sub_reagents4->analysis sub_analysis1->optimization sub_analysis2->optimization sub_analysis3->optimization

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig reactions.

Key Causality & Solutions:

  • Catalyst and Ligand Choice (The Most Critical Factor):

    • The Problem: The pyrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst. Bulky, electron-rich phosphine ligands are essential to promote the desired reductive elimination step and prevent catalyst deactivation.[7] Aryl chlorides are particularly difficult substrates and require specialized ligands.[5][6]

    • Actionable Advice:

      • Ligand Screening: If using a simple ligand like P(t-Bu)₃, switch to a more advanced Buchwald ligand. XPhos, SPhos, and BrettPhos are excellent starting points.[7]

      • Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These are often more reliable and air-stable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[5]

  • Base Selection:

    • The Problem: The base deprotonates the amine to make it a better nucleophile.[7] A base that is too strong (like NaOt-Bu) can be incompatible with other functional groups on your substrates. A base that is too weak (like K₂CO₃) may not be effective, leading to slow or incomplete reactions.[4]

    • Actionable Advice:

      • Standard Choice: Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base.

      • Functional Group Tolerance: If your substrate has base-sensitive groups (e.g., esters), consider a weaker base like K₃PO₄ or Cs₂CO₃, but be prepared for longer reaction times or the need for a more active catalyst system.[4]

  • Solvent and Atmosphere:

    • The Problem: The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing can lead to catalyst oxidation and reaction failure.

    • Actionable Advice:

      • Solvent Choice: Toluene and dioxane are the most common solvents. Ensure they are anhydrous.

      • Degassing: Thoroughly degas the solvent and the sealed reaction vessel. The most effective method is to bubble argon or nitrogen through the solvent for 15-30 minutes, followed by maintaining a positive pressure of inert gas throughout the experiment.

Summary of Buchwald-Hartwig Optimization Parameters

ParameterStandard ConditionAlternative OptionsRationale & Notes
Catalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3, BrettPhos Pd G3Pre-catalysts are generally more reliable.[5]
Ligand XPhos (4 mol%)SPhos, DavePhos, tBuBrettPhosBulky, electron-rich ligands are crucial for efficiency.[7]
Base NaOt-Bu (1.4 eq)K₃PO₄, Cs₂CO₃, LHMDSChoice depends on substrate functional group tolerance.[4]
Solvent Toluene or 1,4-DioxaneTHFMust be anhydrous and thoroughly degassed.
Temperature 100 °C80 - 120 °CHigher temperatures may be needed for less reactive halides (chlorides).[6]
Question 3: My purified this compound is a yellow oil/solid and seems to darken over time. Is this normal, and how should I store it?

Answer:

Yes, it is common for aminopyrazoles and other amino-heterocycles to appear as off-white to yellow solids or oils.[8] Darkening over time is typically a sign of slow oxidation or degradation. Amines, particularly aromatic and heteroaromatic ones, are susceptible to air oxidation, which can form colored impurities.

Storage and Handling Recommendations:

  • Atmosphere: The compound should be stored under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

  • Temperature: Store in a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage.[9]

  • Light: Protect from light by storing in an amber vial or in a dark location, as light can accelerate degradation.[9]

  • Purity: Ensure the material is free of residual acid or base from the purification process, as these can catalyze decomposition. The material should be stored as the free base unless otherwise required.

Safety & Handling Precautions:

  • Always handle the compound in a well-ventilated area or fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[9][11]

  • The compound is incompatible with strong oxidizing agents and strong acids/alkalis.[12]

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound? The ¹H NMR spectrum is relatively simple. You should expect to see:

  • A singlet for the tert-butyl group (~1.5 ppm, 9H).

  • Two singlets (or doublets with very small coupling) for the two protons on the pyrazole ring (C3-H and C5-H).

  • A broad singlet for the amine (-NH₂) protons, which will exchange with D₂O.[3][8]

Q2: Which nitrogen on the pyrazole ring is substituted by the tert-butyl group? In 3(5)-substituted pyrazoles, tautomerism can be a consideration.[13] However, for the synthesis of this compound from tert-butylhydrazine, the substitution occurs regioselectively at the N1 position. This is driven by the steric bulk of the tert-butyl group. Theoretical calculations have also shown that while the pyridine-like nitrogen is more basic, the pyrrole-like nitrogen can be the site of substitution under specific synthetic conditions.[13]

Q3: What purification methods are most effective for this compound? The choice of purification depends on the scale and the nature of the impurities.

  • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization is an excellent method for obtaining high-purity material.[3]

  • Distillation: For larger quantities of oily product, vacuum distillation can be effective.[8]

  • Column Chromatography: Silica gel chromatography is a common method, but aminopyrazoles can sometimes streak on silica.[14][15] To mitigate this, consider:

    • Adding a small amount of triethylamine (~1%) to the eluent to suppress tailing.

    • Using alumina instead of silica gel.

Purification Method Selection Guide

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_high_purity Is purity >90% by NMR? is_solid->is_high_purity Yes is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable No (It's an oil) recrystallize Recrystallize is_high_purity->recrystallize Yes chromatography Column Chromatography is_high_purity->chromatography No distill Vacuum Distill is_thermally_stable->distill Yes is_thermally_stable->chromatography No

Caption: Decision tree for selecting an appropriate purification strategy.

Reference Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Reaction Scheme: this compound + Ar-Br → 1-tert-butyl-N-aryl-1H-pyrazol-4-amine

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • XPhos Pd G3 catalyst (2 mol%)

  • XPhos ligand (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.2 eq), this compound (1.0 eq), sodium tert-butoxide (1.4 eq), XPhos Pd G3 (0.02 eq), and XPhos ligand (0.04 eq).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Heating: Place the reaction vessel in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously at this temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Catalytic Cycle Visualization

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex1 L₂Pd(II)(Ar)(X) ox_add->pd2_complex1 ligand_exchange Amine Coordination (Base-Assisted) pd2_complex1->ligand_exchange pd2_complex2 L₂Pd(II)(Ar)(NHR') ligand_exchange->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0 product Ar-NHR' red_elim->product arx Ar-X arx->ox_add amine R'-NH₂ amine->ligand_exchange

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[7]

References
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • National Institutes of Health. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Angene Chemical. (2025). Safety Data Sheet.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.

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Technical Support Center: Optimization of Catalytic Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for the optimization of catalytic conditions in pyrazole synthesis. Pyrazole and its derivatives are critical scaffolds in medicinal chemistry, and achieving efficient, selective, and high-yielding syntheses is paramount.[1][2][3] This center moves beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental concepts in catalytic pyrazole synthesis.

Q1: What is the most common starting point for pyrazole synthesis, and what are the key catalytic considerations?

A1: The Knorr pyrazole synthesis is a foundational and widely used method, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] The reaction is often catalyzed by an acid.[4][5][7] Key considerations include managing the regioselectivity when using unsymmetrical dicarbonyl compounds and substituted hydrazines. The choice of catalyst, solvent, and temperature can significantly influence which regioisomer is formed.[8]

Q2: My reaction is sluggish or not proceeding to completion. What are the first parameters I should investigate?

A2: If you're experiencing a slow or incomplete reaction, the first steps are to verify the quality and purity of your starting materials and catalyst. Subsequently, consider the following adjustments:

  • Catalyst Loading: Ensure an adequate amount of catalyst is present. While catalytic, the reaction may stall if the catalyst deactivates or is present in an insufficient concentration.

  • Temperature: Gently increasing the reaction temperature can often accelerate the rate. However, be mindful that excessive heat can lead to side product formation or decomposition.[1][2] A systematic temperature screen is advisable.

  • Solvent: The choice of solvent is critical. A solvent that does not fully solubilize the reactants can hinder the reaction rate. Consider switching to a more appropriate solvent (see Troubleshooting Guide for more details).

Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A3: The formation of multiple products, particularly regioisomers, is a common challenge. To enhance selectivity:

  • Catalyst Choice: Some catalysts inherently offer better stereochemical or regiochemical control. For instance, certain metal catalysts or organocatalysts can direct the reaction towards a specific isomer.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition state energies, favoring one reaction pathway over another.[8][9] Fluorinated alcohols like TFE and HFIP have been shown to improve regioselectivity in some cases.[8][9]

  • Protecting Groups: Strategically using protecting groups on one of the carbonyls in a 1,3-dicarbonyl compound can force the reaction to proceed with a specific orientation.

Q4: Are there "greener" or more environmentally friendly approaches to catalytic pyrazole synthesis?

A4: Yes, significant research has focused on developing more sustainable methods.[10][11] Key strategies include:

  • Solvent-Free Reactions: Performing the reaction neat or using a minimal amount of a high-boiling, recyclable solvent can significantly reduce waste.[11]

  • Water as a Solvent: When possible, using water as a solvent is a highly effective green chemistry approach.[12]

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and energy consumption.[6][12]

  • Reusable Catalysts: Employing solid-supported or magnetically recoverable catalysts simplifies purification and allows for catalyst recycling.[7]

II. Troubleshooting Guides

This section provides detailed, issue-specific guidance for common problems encountered during the optimization of catalytic pyrazole synthesis.

Guide 1: Low or No Product Yield

Low yield is one of the most frequent challenges. A systematic approach is necessary to diagnose and resolve the underlying issue.

Potential Cause & Suggested Solution

  • Poor Quality of Reagents:

    • Hydrazine Instability: Hydrazine and its derivatives can be unstable. Use freshly opened or purified reagents.

    • Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl compound can interfere with the reaction. Purify by distillation or recrystallization if necessary.

  • Catalyst Inactivity or Deactivation:

    • Acid Catalyst Neutralization: If using a basic substrate or solvent, the acid catalyst may be neutralized. Consider a stronger acid or a different catalytic system.

    • Metal Catalyst Poisoning: Certain functional groups (e.g., thiols) can poison metal catalysts. Ensure your substrates are compatible with the chosen catalyst.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction may have a significant activation energy barrier. A systematic increase in temperature should be explored. Conversely, for some reactions, higher temperatures can lead to decomposition, so optimization is key.[13][14]

    • Solvent: The reactants may not be sufficiently soluble in the chosen solvent. Refer to the solvent selection table below for guidance.

  • Reaction Monitoring and Work-up Issues:

    • Inaccurate Monitoring: Relying solely on TLC can sometimes be misleading. Use a more quantitative technique like HPLC or GC-MS to accurately track reaction progress.

    • Product Loss During Work-up: The product may be water-soluble or volatile. Adjust your extraction and purification methods accordingly.

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed CheckReagents Verify Purity of Starting Materials & Catalyst Start->CheckReagents ReagentsOK Reagents are Pure CheckReagents->ReagentsOK Purity Confirmed ReagentsBad Purify/Replace Reagents CheckReagents->ReagentsBad Impurity Detected OptimizeConditions Systematically Optimize Reaction Conditions ConditionsOK Yield Improved OptimizeConditions->ConditionsOK Success ConditionsBad No Improvement OptimizeConditions->ConditionsBad Failure CheckWorkup Review Reaction Monitoring & Work-up Procedure WorkupOK No Issues Found CheckWorkup->WorkupOK WorkupBad Modify Protocol CheckWorkup->WorkupBad ReagentsOK->OptimizeConditions ReagentsBad->Start Re-run Reaction ConditionsBad->CheckWorkup ConsultLit Consult Literature for Alternative Catalysts/Methods WorkupOK->ConsultLit WorkupBad->Start Re-run Reaction

Caption: Troubleshooting flowchart for addressing low reaction yield.

Guide 2: Poor Regioselectivity

Achieving the desired regioisomer is crucial, especially in drug development where biological activity is often highly specific to a particular isomer.

Potential Cause & Suggested Solution

  • Similar Reactivity of Carbonyl Groups:

    • Electronic Effects: In unsymmetrical 1,3-dicarbonyls, the electronic nature of the substituents can influence the electrophilicity of the carbonyl carbons.

    • Steric Hindrance: Bulky substituents near one carbonyl group can favor nucleophilic attack at the less hindered position.

  • Nature of the Substituted Hydrazine:

    • Nucleophilicity of Nitrogens: In substituted hydrazines (e.g., methylhydrazine), the two nitrogen atoms have different nucleophilicities, which can direct the initial attack.

  • Kinetic vs. Thermodynamic Control:

    • Temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more stable, thermodynamically favored product.[15]

Strategies for Improving Regioselectivity
StrategyPrincipleExample Application
Solvent Choice Polar, hydrogen-bond-donating solvents can stabilize transition states, influencing the reaction pathway.Using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity.[8][9]
Catalyst Selection Lewis or Brønsted acids can preferentially activate one carbonyl group over the other.The use of specific metal triflates or organocatalysts can direct the cyclization.
Temperature Control Manipulating the reaction temperature can favor either the kinetic or thermodynamic product.[13][14][16]Running the reaction at a lower temperature may favor the formation of a single isomer.
Use of Masked Carbonyls Employing substrates where one carbonyl is "masked" as a less reactive functional group (e.g., enamine) provides excellent regiocontrol.[8]Reacting a β-enaminone with a hydrazine derivative often yields a single regioisomer.
1,3-Dipolar Cycloaddition This alternative synthetic route builds the pyrazole ring through a different mechanism that can offer complete regioselectivity.[8][17]The reaction of a diazo compound with an alkyne is a powerful method for regioselective pyrazole synthesis.
Guide 3: Catalyst Deactivation or Decomposition

Catalyst longevity is key for efficient and cost-effective synthesis.

Potential Cause & Suggested Solution

  • Air or Moisture Sensitivity:

    • Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.

  • Thermal Instability:

    • Some catalysts decompose at elevated temperatures. Determine the thermal stability of your catalyst and operate within its recommended temperature range.

  • Substrate-Induced Degradation:

    • Certain functional groups on your substrates may react with and deactivate the catalyst. A thorough literature search on catalyst compatibility is recommended.

  • Product Inhibition:

    • The pyrazole product itself can sometimes coordinate to the catalyst, inhibiting its activity. In such cases, a higher catalyst loading or a different catalyst may be necessary.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Acid-Catalyzed Pyrazole Synthesis

This protocol describes a typical Knorr-type pyrazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of dicarbonyl).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Catalyst Screening for Optimal Conditions

This protocol outlines a parallel synthesis approach for efficient catalyst screening.

  • Array Setup: In an array of reaction vials, add the 1,3-dicarbonyl compound (1.0 eq.) and the hydrazine derivative (1.1 eq.).

  • Solvent and Catalyst Addition: To each vial, add a different catalyst (e.g., various Lewis acids, Brønsted acids, or organocatalysts) and a consistent volume of the chosen solvent. Include a control reaction with no catalyst.

  • Reaction: Seal the vials and place them in a temperature-controlled shaker or heating block for a set period.

  • Analysis: After the designated time, quench a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the conversion and product distribution.

  • Optimization: Based on the results, select the most promising catalyst(s) for further optimization of concentration, temperature, and reaction time.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle can provide insights into potential bottlenecks and side reactions. Below is a generalized representation of a metal-catalyzed pyrazole synthesis.

CatalyticCycle M-L Catalyst Intermediate_1 Coordination Complex M-L->Intermediate_1 + Substrate A Substrate_A 1,3-Dicarbonyl Substrate_B Hydrazine Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 + Substrate B Intermediate_2->M-L - Product Product Pyrazole

Caption: A simplified catalytic cycle for pyrazole synthesis.

IV. References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Royal Society of Chemistry. (2014). dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. Analytical Methods. [Link]

  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]

  • ResearchGate. (n.d.). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. [Link]

  • ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the pyrazolone amination. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • National Institutes of Health. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. [Link]

  • (2025). A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution. [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • (2024). review of pyrazole compounds' production, use, and pharmacological activity. [Link]

  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-tert-butyl-1H-pyrazol-4-amine is a critical process in the development of various pharmaceutical agents and advanced materials. Its structure, featuring a pyrazole core with a bulky tert-butyl group and a key amino functionality, makes it a valuable building block. However, its multi-step synthesis presents several challenges, from controlling regioselectivity to achieving complete conversions. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help researchers navigate common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The most common synthetic pathway involves the nitration of pyrazole, followed by N-alkylation with a tert-butyl group, and finally, reduction of the nitro group. Our troubleshooting guide is structured around this sequence.

Question: My final product yield is significantly lower than expected. What are the most likely points of failure?

Low overall yield is a common issue that can stem from inefficiencies in any of the three main steps. Let's break down the potential causes systematically.

  • Inefficient Nitration: The initial nitration of the pyrazole ring to form 4-nitropyrazole is often the source of yield loss.

    • Causality: Pyrazole can be nitrated at multiple positions, and harsh conditions can lead to decomposition.[1] The reaction of pyrazole with a mixture of nitric and sulfuric acid can produce not only the desired 4-nitropyrazole but also isomeric byproducts.[1][2] High temperatures can cause decomposition of the product in the strong acid system.[1]

    • Solution:

      • Temperature Control: Maintain strict temperature control, typically below 50-60°C, during the addition of the nitrating mixture to prevent decomposition.[1]

      • Optimized Reagents: A one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been shown to improve yields significantly, reaching up to 85% under optimized conditions.[1]

      • Purification: Ensure proper purification of the 4-nitropyrazole intermediate to remove isomers before proceeding to the next step, as they will not lead to the desired final product.

  • Poor Regioselectivity during Tert-Butylation: The introduction of the tert-butyl group onto the 4-nitropyrazole nitrogen is a critical step where yield is often lost to isomeric byproduct formation.

    • Causality: Alkylation of N-unsubstituted pyrazoles can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[3] While the tert-butyl group is bulky and may favor one position, the formation of the undesired N2-isomer is a common side reaction.[3]

    • Solution:

      • Reaction Conditions: The choice of solvent and base is crucial. Using tert-butanol in concentrated sulfuric acid can selectively yield the 1-tert-butyl isomer for similar nitro-azole systems.[3] For pyrazoles, using a strong base like sodium hydride or a milder base like potassium carbonate in an aprotic polar solvent (e.g., DMF) can facilitate the reaction, though regioselectivity must be carefully monitored.[2]

      • Analytical Verification: Use 1H NMR to check the regiochemistry. The N1 and N2 isomers will have distinct chemical shifts for the pyrazole ring protons. It is essential to purify the desired N1-tert-butyl-4-nitropyrazole from its isomer before the reduction step.

  • Incomplete Reduction of the Nitro Group: The final step, reduction of the nitro group to an amine, can be incomplete or generate side products.

    • Causality: Standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or using metals like SnCl2 or Fe in acid) are generally effective. However, incomplete reactions can leave behind starting material or generate intermediates like nitroso or hydroxylamine species.

    • Solution:

      • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., 10% Pd/C) is active and not poisoned.[4] Use a sufficient catalyst loading and adequate hydrogen pressure.

      • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting nitro compound is consumed.

      • Alternative Reagents: If catalytic hydrogenation is problematic, consider using tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid, which are robust methods for nitro group reduction.[5]

Question: My NMR spectrum is complex, showing more than just my product. How can I identify the major byproducts?

Contamination with byproducts is a frequent challenge. The identity of these impurities depends on the specific synthetic step where they were formed.

Table 1: Common Byproducts and Their Spectroscopic Signatures

Byproduct NameFormation StepLikely ¹H NMR SignatureIdentification Notes
Isomeric Nitropyrazoles NitrationDifferent chemical shifts and coupling patterns for pyrazole ring protons compared to the 4-nitro isomer.Requires careful comparison with literature data or advanced NMR (COSY, HMBC) to confirm substitution pattern.
1,4-Dinitropyrazole NitrationLoss of one aromatic proton signal.Mass spectrometry will show a higher molecular weight corresponding to the addition of a second nitro group.
2-tert-butyl-4-nitropyrazole Tert-butylationDistinct singlet for the tert-butyl group and different shifts for the pyrazole ring protons compared to the N1 isomer.The steric environment around the pyrazole protons is different, leading to noticeable shift changes. NOE experiments can confirm proximity between the t-butyl group and specific ring protons.[5]
1-tert-butyl-4-nitrosopyrazole ReductionAromatic protons will be shifted differently from both the nitro starting material and the amine product.This intermediate is often colored. LC-MS will show a mass corresponding to (M-16) of the starting nitro compound.
N-(1-tert-butyl-1H-pyrazol-4-yl)hydroxylamine ReductionThe N-OH proton may be visible as a broad singlet. Aromatic protons will be in a unique region.Mass spectrometry will show a mass corresponding to (M-14) of the final amine product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and why is it preferred?

The most prevalent and logical route consists of three main steps:

  • Nitration of 1H-pyrazole: This places a nitro group at the C4 position, which acts as a precursor to the amine. Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position.[6]

  • N-alkylation with a tert-butyl source: This installs the tert-butyl group on one of the ring nitrogens.

  • Reduction of the 4-nitro group: This converts the nitro group into the final 4-amino functionality.

This route is preferred because the starting materials are readily available, and the sequence allows for clear strategic control. The electron-withdrawing nitro group is introduced first, which can influence the subsequent alkylation step. Converting the nitro group to the amine is a reliable and high-yielding final transformation.[5]

Q2: How can I definitively confirm the regiochemistry of the tert-butyl group (N1 vs. N2)?

Confirming the position of the tert-butyl group is critical. While chromatographic separation is possible, spectroscopic confirmation is definitive.

  • Nuclear Overhauser Effect (NOE) NMR: An NOE experiment is the gold standard. Irradiating the tert-butyl protons should show an enhancement in the signal of the adjacent proton on the pyrazole ring (H5 for the N1 isomer). In the N2 isomer, the tert-butyl group is adjacent to two ring carbons, and the proximity to the ring protons will be different.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the tert-butyl protons and the carbons of the pyrazole ring (C5 and C3 for the N1 isomer), helping to establish connectivity.

  • X-Ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural proof.[4][5]

Q3: What are the best practices for purifying the final this compound product?

The final product is an amine, which can present unique purification challenges.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol or triethylamine. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can prevent the amine product from streaking on the acidic silica gel.

  • Acid-Base Extraction: As an amine, the product can be protonated. An aqueous acid wash (e.g., dilute HCl) can be used to extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This method is effective for removing non-basic byproducts but may not separate isomeric amines.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step to obtain high-purity material.[7]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation (Nitro Reduction)
  • Setup: In a suitable pressure vessel (e.g., a Parr shaker), add 1-tert-butyl-4-nitropyrazole (1.0 eq).

  • Solvent: Add a suitable solvent, such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc), to dissolve the starting material.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 30-50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material spot has disappeared.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.

Part 4: Visualizations and Data

Overall Synthetic Workflow

The diagram below illustrates the standard synthetic pathway from 1H-pyrazole to the target molecule.

SynthesisWorkflow Pyrazole 1H-Pyrazole NitroPyrazole 4-Nitro-1H-pyrazole Pyrazole->NitroPyrazole HNO₃ / H₂SO₄ TBNitroPyrazole 1-tert-butyl-4-nitro-1H-pyrazole NitroPyrazole->TBNitroPyrazole t-BuOH / H₂SO₄ or Base / t-Bu-X FinalProduct This compound TBNitroPyrazole->FinalProduct H₂ / Pd/C or SnCl₂ / HCl

Caption: Standard synthetic route for this compound.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common synthesis problems.

Troubleshooting Start Problem Encountered LowYield Low Overall Yield Start->LowYield ImpureProduct Impure Product (NMR/LCMS) Start->ImpureProduct CheckNitration Check Nitration Step (Yield, Purity) LowYield->CheckNitration CheckTBu Check t-Butylation Step (Regioisomers) LowYield->CheckTBu CheckReduction Check Reduction Step (Conversion) LowYield->CheckReduction AnalyzeByproducts Analyze Byproducts (See Table 1) ImpureProduct->AnalyzeByproducts OptimizeConditions Optimize Temp & Reagents CheckNitration->OptimizeConditions CheckTBu->OptimizeConditions ForceCompletion Increase Reaction Time or Change Reagents CheckReduction->ForceCompletion IsomerImpurity Isomeric Impurities? AnalyzeByproducts->IsomerImpurity IncompleteReaction Incomplete Reaction? AnalyzeByproducts->IncompleteReaction ImprovePurification Improve Purification (Chromatography, Recrystallization) IsomerImpurity->ImprovePurification IncompleteReaction->ForceCompletion

Caption: Decision tree for troubleshooting synthesis issues.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • ResearchGate. (2015). Nitropyrazoles (review).
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  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-467.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide.
  • Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Semantic Scholar. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole.
  • ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.
  • ResearchGate. (2008). Acid Catalyzed tert‐Butylation and Tritylation of 4‐Nitro‐1,2,3‐triazole.
  • Supporting Information. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • ResearchGate. (2019). Thermal Decomposition of Nitropyrazoles.
  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry.
  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
  • Laboraty o. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • NIH. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • ResearchGate. (2021). The tert-butyl group in chemistry and biology.
  • ResearchGate. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

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Technical Support Center: Enhancing the Purity of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-tert-butyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity samples of this versatile building block for their work. Here, we address common challenges and provide robust, field-tested protocols to help you achieve your desired purity specifications.

Part 1: Initial Assessment & Common Impurities (FAQ)

Before attempting purification, a thorough assessment of the crude material is critical. Understanding the nature of your sample and potential impurities allows for the selection of the most effective purification strategy.

Q1: What are the typical physical properties of pure this compound?

Pure this compound is typically a solid at room temperature. Key identifiers include its molecular formula, C₇H₁₃N₃, and molecular weight of approximately 139.20 g/mol . While specific melting point data can vary, related structures like 1-tert-butyl-3-methyl-1H-pyrazol-5-amine have a melting point of 70-71 °C, which can serve as a reference point.[1] The hydrochloride salt form is also commonly available.[2][3]

Q2: What are the most common impurities I might encounter?

The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors, such as a nitropyrazole derivative if the amine is formed via reduction.[4]

  • Regioisomers: Synthesis can sometimes yield isomeric pyrazoles (e.g., 1-tert-butyl-1H-pyrazol-5-amine or 3-tert-butyl-1H-pyrazol-4-amine), which can be challenging to separate.

  • Reaction Byproducts: Side products from the specific reaction chemistry employed. For instance, in syntheses involving hydrazine, various condensation products can form.[5][6]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, toluene, ethyl acetate).

  • Color Bodies: High molecular weight, often colored, impurities can form from degradation or side reactions, especially at elevated temperatures.

Q3: What analytical techniques should I use to assess the purity of my initial sample?

A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your mixture and to scout for appropriate solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information and is excellent for identifying and quantifying impurities, provided their structures are known or can be inferred.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating components and confirming the molecular weight of the desired product and its impurities. It is highly sensitive for detecting trace-level contaminants.

Part 2: Troubleshooting Purification Issues

This section provides a logical framework for diagnosing and solving common purification challenges.

Purification Troubleshooting Workflow

The following diagram outlines a general decision-making process for purifying your sample.

PurificationWorkflow start Impure Sample (Assess with TLC/NMR) oiling_out Problem: Compound is an oil or doesn't crystallize start->oiling_out Recrystallization Issue low_yield Problem: Low yield after recrystallization start->low_yield Recrystallization Issue poor_separation Problem: Poor separation on column start->poor_separation Chromatography Issue streaking Problem: Streaking on TLC/Column start->streaking Chromatography Issue sol_oiling Solution: 1. Use mixed-solvent system. 2. Scratch flask/seed crystals. 3. Cool slowly. oiling_out->sol_oiling sol_yield Solution: 1. Minimize hot solvent volume. 2. Cool filtrate for second crop. 3. Check solvent choice. low_yield->sol_yield sol_separation Solution: 1. Use shallower gradient. 2. Try different solvent system. 3. Switch to amine-functionalized silica. poor_separation->sol_separation sol_streaking Solution: 1. Add triethylamine (0.5-1%) to eluent. 2. Use amine-functionalized silica. 3. Ensure sample is fully dissolved and dry-loaded. streaking->sol_streaking

Caption: A workflow for troubleshooting common purification problems.

Problem Category: Recrystallization

Q: My compound won't crystallize, or it's "oiling out." What should I do?

Causality: "Oiling out" occurs when the compound's solubility in the cooling solvent is still too high, or when the solution is supersaturated and solidification happens below the compound's melting point. The presence of impurities can also depress the melting point and inhibit crystal lattice formation.

Solutions:

  • Switch to a Mixed-Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol, ethyl acetate) where it is very soluble. Then, add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until persistent turbidity (cloudiness) is observed. Add a drop or two of the "good" solvent to redissolve the solid, then allow it to cool slowly.[7]

  • Induce Crystallization: If the solution appears stable upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previously purified batch.

  • Ensure Slow Cooling: Rapid cooling favors the formation of oils or very small, impure crystals. Allow the flask to cool to room temperature undisturbed, then move it to an ice bath to maximize recovery.

Q: My purity didn't improve significantly after recrystallization. What went wrong?

Causality: The chosen solvent may be dissolving the impurity as well as the product, or the impurity may have co-crystallized. This is common with regioisomers which often have very similar solubility profiles.

Solutions:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures. Refer to the solvent selection table below and perform small-scale solubility tests.

  • Consider an Alternative Technique: If isomeric impurities are present, recrystallization may not be sufficient. Fractional recrystallization can sometimes work but is often laborious.[7] Flash column chromatography is typically a more effective method for separating isomers.

  • Perform an Acid-Base Extraction First: As an amine, your compound is basic. You can dissolve the crude material in a solvent like dichloromethane (DCM) or ethyl acetate, wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent. This is an excellent way to remove non-basic impurities before a final recrystallization step.

Problem Category: Column Chromatography

Q: My compound is streaking badly on the silica gel TLC plate or column. How can I fix this?

Causality: Basic amines like this compound have a strong interaction with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to strong, non-ideal adsorption, causing the compound to "streak" down the column instead of moving as a tight band.[8]

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a competing base to the mobile phase (eluent). Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.[8]

  • Use a Deactivated Stationary Phase: For particularly problematic amines, consider using an amine-functionalized silica gel column.[8] These columns have a bonded phase that provides a less acidic environment, significantly reducing tailing and improving peak shape.

  • Proper Sample Loading: Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading. For better results, pre-adsorb the compound onto a small amount of silica gel (dry loading). Dissolve your compound, add silica, evaporate the solvent, and load the resulting dry powder onto the column.

Q: I have poor separation between my product and an impurity. What are my options?

Causality: The chosen solvent system is not providing sufficient selectivity (difference in elution) between the two compounds.

Solutions:

  • Optimize the Solvent System: If you are using a standard system like Hexane/Ethyl Acetate, try switching to a different system with different solvent properties, such as Dichloromethane/Methanol. Small additions of methanol can significantly increase polarity and change selectivity.

  • Run a Shallower Gradient: If using automated flash chromatography, decrease the rate of change of the eluent composition. A slower, shallower gradient increases the column volumes over which the compounds elute, providing more opportunity for separation.

  • Increase the Column Length/Decrease Particle Size: Using a longer column or a stationary phase with smaller particles (if your system can handle the backpressure) will increase the number of theoretical plates and improve resolving power.

Part 3: Standard Operating Procedures (SOPs)

Data Presentation: Solvent Selection Tables

The selection of an appropriate solvent is paramount for both recrystallization and chromatography.

Table 1: Solvents for Recrystallization of Pyrazole Derivatives This table provides a starting point for solvent screening. Optimal choice depends on the specific impurity profile.

Solvent SystemTypePolarityNotes
Ethanol / WaterMixed ProticHighExcellent for many polar pyrazole derivatives. Dissolve in hot ethanol, add hot water to turbidity.[7]
Hexane / Ethyl AcetateMixed AproticLow to MediumGood for less polar compounds. Dissolve in hot ethyl acetate, add hexane to turbidity.[7]
IsopropanolSingle ProticMediumA good general-purpose single solvent to try.
TolueneSingle AproticLowCan be effective for compounds that are highly soluble in other organic solvents.

Table 2: Eluent Systems for Flash Chromatography on Silica Gel All systems may be modified with 0.5-1% triethylamine to prevent streaking.

Eluent SystemPolarity RangeTypical Applications
Hexane / Ethyl AcetateLow to MediumGood starting point for separating moderately polar compounds.
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds that do not move in Hex/EtOAc.[9][10]
DichloromethaneLow to MediumCan be used as a single eluent for some separations.[11]
SOP 1: Protocol for Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) while stirring and heating until the solid is fully dissolved.

  • Decolorization (if necessary): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and acquire an NMR spectrum to confirm purity.

SOP 2: Protocol for Flash Column Chromatography

This protocol assumes a standard silica gel column.

ChromatographySOP step1 1. Eluent Prep: Choose system (e.g., Hex/EtOAc). Add 1% Et3N. step2 2. Column Packing: Pack column with silica slurry in initial eluent. step1->step2 step3 3. Sample Loading: Dissolve sample in min. DCM. Add silica, evaporate. Load dry powder onto column. step2->step3 step4 4. Elution: Run column with gradient. Start with low polarity (e.g., 95:5 Hex/EtOAc). step3->step4 step5 5. Fraction Collection: Collect fractions based on TLC or UV detector. step4->step5 step6 6. Analysis & Pooling: Analyze fractions by TLC. Pool pure fractions. step5->step6 step7 7. Evaporation: Evaporate solvent from pooled fractions under reduced pressure. step6->step7

Caption: Step-by-step workflow for flash column chromatography.

  • Eluent Selection: Using TLC, find a solvent system that gives the product an Rf value of ~0.2-0.3. A common starting point is a gradient of ethyl acetate in hexane. Crucially, add 1% triethylamine to your solvents.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and use pressure to pack it evenly without air bubbles.

  • Sample Loading: Dissolve the crude material in a strong solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material). Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity according to your predetermined gradient.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.[12]

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Part 4: Purity Confirmation

After purification, it is essential to verify the purity and confirm the identity of the final product.

  • ¹H NMR: In a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), the spectrum should show clean signals corresponding to the tert-butyl group (a singlet integrating to 9H) and the pyrazole ring protons, with minimal or no peaks attributable to impurities.

  • LC-MS: A single sharp peak should be observed in the chromatogram with a corresponding mass spectrum showing the correct mass-to-charge ratio for the protonated molecule ([M+H]⁺).

  • Melting Point: A sharp melting range close to the literature value is a good indicator of high purity.

By following this structured approach of assessment, troubleshooting, and applying robust purification protocols, researchers can consistently enhance the purity of their this compound samples, ensuring the integrity and reliability of their subsequent experiments.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem.
  • Jetir. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • National Center for Biotechnology Information. (n.d.). 1-tert-Butyl-1H-pyrazole. PubChem.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 223-228.
  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org.
  • Magritek. (n.d.). Column Chromatography. Magritek.
  • Chemistry LibreTexts. (2023). Column Chromatography. Chemistry LibreTexts.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.
  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis.
  • PubChemLite. (n.d.). 1-(tert-butyl)-1h-pyrazol-4-amine. PubChemLite.
  • Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate.
  • ResearchGate. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate.
  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • Egyptian Journal of Chemistry. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry.
  • National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • American Chemical Society. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

Sources

dealing with air or moisture sensitivity of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-tert-butyl-1H-pyrazol-4-amine (CAS: 97421-13-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert advice on the handling, storage, and use of this versatile building block. Drawing from established principles in synthetic organic chemistry and extensive experience with heterocyclic amines, this document offers practical solutions to common challenges, ensuring the integrity of your materials and the success of your experiments.

I. Understanding the Compound: An Overview

This compound is a substituted pyrazole that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The core structure consists of a pyrazole ring, which is generally stable, a tert-butyl group at the N1 position providing steric bulk, and a primary amino group at the C4 position. It is the exocyclic amino group that is the primary site of potential sensitivity. Aromatic amines, as a class, are susceptible to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This oxidation often leads to the formation of colored impurities, which can range from pale yellow to dark brown, indicating compound degradation. While the tert-butyl group may offer some kinetic stability, assuming the compound is sensitive to air and moisture is a prudent and scientifically sound approach to ensure reproducibility in your experiments.

II. Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and storage of this compound.

Q1: How should I store this compound upon receipt?

A1: Immediately upon receipt, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) is recommended to minimize potential degradation from atmospheric oxygen and moisture.[1][2][3]

Q2: The solid material has developed a slight yellow or brownish tint. Can I still use it?

A2: A color change is a visual indicator of potential oxidation of the amine functionality. While a slight discoloration may not significantly impact the outcome of all reactions, it suggests that the purity of the material has been compromised. For sensitive applications, such as catalysis or late-stage drug synthesis, it is highly recommended to purify the material by recrystallization or column chromatography before use. For less sensitive, early-stage discovery work, you may be able to proceed, but be aware that yields may be lower and unexpected side products could form.

Q3: What are the best practices for weighing and dispensing the solid?

A3: To prevent exposure to air and moisture, it is best to handle the solid inside a glovebox with a dry, inert atmosphere.[2] If a glovebox is not available, you can minimize exposure by working quickly and efficiently. A common technique is to briefly open the container under a positive flow of an inert gas (e.g., argon or nitrogen) directed into the opening. This "gas blanketing" helps to displace air from the headspace of the container.

Q4: What solvents are recommended for dissolving this compound?

A4: The compound is generally soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). For reactions, it is critical to use anhydrous solvents to prevent any moisture-related side reactions. If preparing a stock solution for storage, ensure the solvent is thoroughly degassed to remove dissolved oxygen. Storage of solutions is not recommended for extended periods; it is always best to prepare solutions fresh for each experiment.

Q5: What are the main chemical incompatibilities of this compound?

A5: this compound should be kept away from strong oxidizing agents, strong acids, and acid chlorides.[4] The primary amine is basic and will react exothermically with acids. Strong oxidants can lead to rapid and uncontrolled degradation of the compound.

Table 1: Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale
Storage Temperature 2-8°CSlows down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine group by atmospheric oxygen.
Moisture Dry/AnhydrousPrevents hydrolysis and potential side reactions.[5]
Light Amber vial or dark locationMinimizes light-catalyzed oxidation.[2]
Dispensing Glovebox or under inert gas blanketMinimizes exposure to air and moisture during handling.
Incompatibilities Strong acids, strong oxidizing agentsThe amine functionality is basic and susceptible to oxidation.[4]

III. Troubleshooting Guide for Experimental Issues

This section provides a structured approach to resolving common problems encountered during reactions involving this compound.

Scenario 1: Low Yield or No Product in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki Coupling)
  • Observation: You are attempting an N-arylation (Buchwald-Hartwig) or a Suzuki coupling with a halogenated derivative of the pyrazole, but you observe low conversion of your starting material, multiple side products, or a dark, tarry reaction mixture.

  • Potential Cause 1: Oxygen Inhibition of the Catalyst. Palladium(0) catalysts, which are the active species in these cycles, are notoriously sensitive to oxygen. Any dissolved oxygen in your reaction solvent can oxidize the catalyst, rendering it inactive.

    • Solution: Ensure your solvent is rigorously degassed before use. Common methods include freeze-pump-thaw cycles (for more sensitive reactions) or sparging with an inert gas (bubbling argon or nitrogen through the solvent for at least 30 minutes).[6] Assemble your reaction vessel under a positive pressure of inert gas.

  • Potential Cause 2: Degradation of the Starting Material. If the aminopyrazole has been improperly stored and has oxidized, the impurities can interfere with the catalytic cycle.

    • Solution: Check the appearance of your starting material. If it is discolored, purify it before use. Run a thin-layer chromatography (TLC) or a crude NMR of the starting material to check for impurities.

  • Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical in cross-coupling reactions. An incompatible combination can lead to poor solubility, catalyst deactivation, or side reactions.

    • Solution: Consult literature precedents for similar aminopyrazole couplings. Common bases include cesium carbonate, potassium phosphate, or sodium tert-butoxide. Ensure your base is anhydrous, as water can affect the outcome.[6]

Workflow for Inert Atmosphere Reaction Setup

The following diagram illustrates a standard workflow for setting up a reaction under an inert atmosphere using a Schlenk line, which is essential for success in many applications of this compound.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution A Oven-dry or flame-dry all glassware (≥120°C) B Cool glassware under vacuum or inert gas flow A->B Removes adsorbed water C Assemble glassware (flask, condenser, etc.) B->C D Connect to Schlenk line C->D E Perform 3x vacuum/ inert gas backfill cycles D->E Purges air F Add reagents (solids) under positive inert gas flow E->F G Add degassed solvents via cannula or syringe F->G H Maintain slight positive pressure of inert gas G->H I Heat/stir reaction as per protocol H->I caption Figure 1. Inert Atmosphere Reaction Setup Workflow

Caption: Figure 1. A typical workflow for setting up a chemical reaction under an inert atmosphere.

Scenario 2: Formation of an Unexpected Byproduct in a Reaction with a Carbonyl Compound (e.g., Aldehyde or Ketone)
  • Observation: You are attempting a reductive amination or the formation of an imine, but you isolate a complex mixture or a product that does not correspond to the expected structure.

  • Potential Cause: Competing Nucleophilic Sites. Aminopyrazoles possess multiple nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyrazole nitrogens. While the exocyclic amine is generally more nucleophilic, reaction conditions can influence the site of attack.

    • Solution: The regioselectivity of such reactions can often be controlled by the reaction conditions. Running the reaction under acidic conditions can protonate the more basic endocyclic nitrogen, thereby "protecting" it and favoring reaction at the exocyclic amine.[7] Conversely, in some cases, pre-treating the aminopyrazole with a base like sodium hydride could deprotonate the endocyclic NH (if not substituted, as in our case with the t-Bu group), potentially altering the reactive site. For 1-substituted pyrazoles like ours, the primary concern is the exocyclic amine versus the N2 of the pyrazole ring. Careful control of stoichiometry and reaction temperature is key.

Scenario 3: Difficulty Dissolving the Compound or Incomplete Reaction in Aprotic Solvents
  • Observation: The compound does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.

  • Potential Cause 1: Insufficient Solvent Volume or Poor Solubility. While soluble in many organic solvents, at high concentrations or low temperatures, solubility can be limited.

    • Solution: Increase the solvent volume or gently warm the mixture to aid dissolution before initiating the reaction. If solubility remains an issue, consider a co-solvent system. For instance, adding a small amount of a more polar solvent like DMF or DMSO can sometimes help, but be sure these are compatible with your reaction chemistry.

  • Potential Cause 2: Salt Formation. If your starting material is the hydrochloride salt of the amine, it will have significantly different solubility properties and will likely be insoluble in many non-polar organic solvents.

    • Solution: If you are using the hydrochloride salt, it is often necessary to neutralize it first. This can be done by partitioning the salt between an organic solvent (like ethyl acetate) and a mild aqueous base (like sodium bicarbonate solution), separating the organic layer, drying it (e.g., with sodium sulfate), and concentrating it to obtain the free amine. Alternatively, the free amine can be generated in situ by adding a stoichiometric amount of a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, to the reaction mixture.

IV. References

  • ChemicalBook. (2025). 1-tert-Butyl-1H-pyrazole - Safety Data Sheet. Retrieved from ChemicalBook.

  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. Retrieved from

  • MedChemExpress. (2025). tert-Butyl 4-amino-1H-pyrazole-1-carboxylate-d2-SDS. Retrieved from MedChemExpress.

  • Angene Chemical. (2025). Safety Data Sheet - 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Retrieved from Angene Chemical.

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole. Retrieved from Fisher Scientific.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from Reddit.

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from Reddit.

  • Reddit. (2025). mechanism question: why aminopyrazole attacks N,N-dimethylamine rather than carbonyl. r/chemhelp. Retrieved from Reddit.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important building block. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure both safety and success in your synthetic endeavors.

Introduction

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its preparation is typically a multi-step process, and scaling up each step presents unique challenges. This guide provides a detailed, troubleshooting-focused approach to the synthesis, presented in a question-and-answer format to directly address potential issues.

Overall Synthetic Workflow

The synthesis of this compound is generally accomplished in three key stages:

  • Formation of the Pyrazole Ring: Synthesis of 1-tert-butyl-1H-pyrazole.

  • Nitration: Electrophilic nitration to yield 1-tert-butyl-4-nitro-1H-pyrazole.

  • Reduction: Reduction of the nitro group to the desired 4-amino product.

Synthesis_Workflow tert-Butylhydrazine tert-Butylhydrazine Step1 Step 1: Pyrazole Formation tert-Butylhydrazine->Step1 Malondialdehyde bis(dimethyl acetal) Malondialdehyde bis(dimethyl acetal) Malondialdehyde bis(dimethyl acetal)->Step1 1-tert-butyl-1H-pyrazole 1-tert-butyl-1H-pyrazole Step1->1-tert-butyl-1H-pyrazole Step2 Step 2: Nitration 1-tert-butyl-1H-pyrazole->Step2 1-tert-butyl-4-nitro-1H-pyrazole 1-tert-butyl-4-nitro-1H-pyrazole Step2->1-tert-butyl-4-nitro-1H-pyrazole Step3 Step 3: Reduction 1-tert-butyl-4-nitro-1H-pyrazole->Step3 This compound This compound Step3->this compound

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 1-tert-butyl-1H-pyrazole

This initial step involves the condensation of tert-butylhydrazine with a suitable 1,3-dicarbonyl equivalent, such as malondialdehyde or its acetal.

Troubleshooting and FAQs

Question 1: My reaction to form 1-tert-butyl-1H-pyrazole is sluggish and gives a low yield. What are the potential causes?

Answer: Several factors can contribute to a slow reaction and low yield in the formation of the pyrazole ring:

  • Quality of Reagents: Ensure that the tert-butylhydrazine hydrochloride is of high purity and dry. The malondialdehyde bis(dimethyl acetal) should also be pure, as impurities can lead to side reactions.

  • Inefficient Liberation of the Free Hydrazine: If you are starting from the hydrochloride salt of tert-butylhydrazine, incomplete neutralization will result in a lower concentration of the reactive free hydrazine. Ensure that at least one equivalent of a suitable base (e.g., sodium hydroxide, triethylamine) is used. For large-scale reactions, the use of an inorganic base like sodium hydroxide in an aqueous medium can be an environmentally friendly and efficient option[1].

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature of around 90°C is often effective[1]. However, excessive heat can lead to decomposition of the starting materials or product. Careful temperature monitoring and control are crucial.

  • Inefficient Mixing: On a larger scale, ensure that the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants, especially if the reaction is biphasic.

Question 2: I am having difficulty isolating the 1-tert-butyl-1H-pyrazole product. What is the best work-up and purification strategy for large-scale synthesis?

Answer: 1-tert-butyl-1H-pyrazole is a relatively low-boiling liquid, which can present challenges during isolation.

  • Aqueous Work-up: A standard aqueous work-up is typically employed. After the reaction is complete, cool the mixture and dilute it with water. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Be aware that the product has some water solubility, so multiple extractions may be necessary to maximize the yield[1].

  • Distillation: For purification, vacuum distillation is the preferred method for this compound. Ensure your vacuum setup is efficient to distill the product at a moderate temperature and avoid decomposition.

  • Crystallization of a Salt: An alternative purification method involves the formation of an acid addition salt. By treating the crude product with an acid (e.g., hydrochloric acid in an organic solvent), the corresponding pyrazolium salt may precipitate, which can then be isolated by filtration and washed with a non-polar solvent. The free base can be regenerated by treatment with a base.

Part 2: Nitration of 1-tert-butyl-1H-pyrazole

This step is a critical and potentially hazardous part of the synthesis. It involves the electrophilic substitution of a nitro group onto the pyrazole ring, preferentially at the 4-position.

Troubleshooting and FAQs

Question 3: My nitration reaction is resulting in a mixture of products, including dinitrated species. How can I improve the regioselectivity for the 4-nitro product?

Answer: Controlling the regioselectivity and preventing over-nitration is key to a successful outcome.

  • Control of Stoichiometry: Use of a large excess of the nitrating agent can lead to the formation of dinitrated byproducts[2]. Carefully control the stoichiometry of the nitrating agent (typically a mixture of nitric acid and sulfuric acid). A slight excess of the nitrating agent is usually sufficient.

  • Reaction Temperature: The temperature of the reaction is a critical parameter. Running the reaction at a low temperature (e.g., 0-10°C) generally favors mono-nitration and improves selectivity[3].

  • Rate of Addition: Add the 1-tert-butyl-1H-pyrazole to the nitrating mixture slowly and in a controlled manner to maintain the desired reaction temperature and prevent localized "hot spots" that can lead to side reactions[3].

Question 4: I am concerned about the safety of the nitration reaction, especially on a larger scale. What are the key safety considerations?

Answer: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.

  • Thermal Runaway: The primary hazard is a thermal runaway reaction. This can be mitigated by:

    • Efficient Cooling: Use a cooling bath with sufficient capacity to dissipate the heat generated.

    • Slow Addition: Add the substrate to the nitrating mixture slowly.

    • Vigorous Stirring: Ensure efficient stirring to prevent localized overheating.

    • Continuous Flow Nitration: For larger-scale production, consider using a continuous flow reactor. This technology offers superior heat transfer and significantly reduces the volume of the reacting mixture at any given time, enhancing safety[3][4].

  • Corrosive and Oxidizing Reagents: Nitric acid and sulfuric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. The reaction should be performed in a well-ventilated fume hood.

  • Quenching: The reaction should be quenched by slowly and carefully adding the reaction mixture to a large volume of ice-water with vigorous stirring[5]. This will dilute the acids and precipitate the product.

Nitration_Troubleshooting Start Nitration Problem Problem Low Yield or Byproduct Formation Start->Problem Cause1 Poor Regioselectivity/ Over-nitration Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Thermal Runaway/ Decomposition Problem->Cause3 Solution1a Control Stoichiometry of Nitrating Agent Cause1->Solution1a Solution1b Maintain Low Reaction Temperature Cause1->Solution1b Solution2a Increase Reaction Time or Temperature (cautiously) Cause2->Solution2a Solution3a Improve Cooling and Agitation Cause3->Solution3a Solution3b Slow Substrate Addition Cause3->Solution3b Solution3c Consider Continuous Flow Reactor Cause3->Solution3c

Caption: Troubleshooting common issues in the nitration of 1-tert-butyl-1H-pyrazole.

Part 3: Reduction of 1-tert-butyl-4-nitro-1H-pyrazole

The final step is the reduction of the nitro group to the amine. Catalytic transfer hydrogenation is a scalable and often preferred method for this transformation.

Troubleshooting and FAQs

Question 5: My catalytic transfer hydrogenation is slow or incomplete. How can I improve the reaction efficiency?

Answer: Several factors can affect the rate and completeness of a catalytic transfer hydrogenation:

  • Catalyst Activity: The activity of the catalyst (e.g., Palladium on carbon, Pd/C) is crucial. Ensure you are using a fresh, active catalyst. Old or improperly stored catalysts can have significantly reduced activity[6].

  • Catalyst Loading: A typical catalyst loading is 5-10 mol%[7]. If the reaction is slow, a higher catalyst loading may be necessary.

  • Hydrogen Donor: Ammonium formate is a common and effective hydrogen donor. Ensure it is used in sufficient excess.

  • Solvent: The choice of solvent can impact the reaction rate. Protic solvents like methanol or ethanol are generally good choices.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate, but this should be done with caution to avoid side reactions.

  • Agitation: Vigorous stirring is essential to ensure good contact between the solid catalyst, the liquid phase, and the hydrogen donor.

Question 6: I am having trouble with the work-up and purification of the final product, this compound. What are the best practices for isolation?

Answer: The work-up for a catalytic hydrogenation and subsequent purification of the amine product requires careful handling.

  • Catalyst Removal: After the reaction is complete, the solid catalyst must be removed by filtration. This is typically done by filtering the reaction mixture through a pad of Celite®. Crucially, the filter cake should be kept wet with the solvent at all times, as dry palladium on carbon can be pyrophoric and ignite in the air [7].

  • Purification of the Amine:

    • Extraction: After removing the catalyst, the solvent can be removed under reduced pressure. The crude amine can then be purified by extraction. As an amine, it can be extracted from an organic solvent into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be regenerated by basifying the aqueous layer and extracting the product back into an organic solvent.

    • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed. However, basic amines can interact with the acidic silica gel, leading to tailing and potential product loss. To mitigate this, a small amount of a competing amine, such as triethylamine or ammonia, can be added to the eluent[8].

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. The choice of solvent is critical and should be determined experimentally. Common solvents for recrystallizing pyrazoles include ethanol, methanol, and mixed solvent systems like hexane/ethyl acetate[9].

Question 7: What are the stability and storage considerations for this compound?

Answer: Aminopyrazoles are generally stable compounds, but like many amines, they can be susceptible to oxidation and degradation over time, especially if exposed to air and light.

  • Storage: It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light. Refrigeration can also help to prolong its shelf life.

  • Handling: When handling the compound, it is good practice to work under an inert atmosphere if possible, especially for long-term storage of high-purity material.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 1-tert-butyl-1H-pyrazole (Adapted from Organic Syntheses)[1]

Materials:

  • tert-Butylhydrazine hydrochloride

  • Sodium hydroxide (2 M solution)

  • Malondialdehyde bis(dimethyl acetal)

  • Water

  • Diethyl ether

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the tert-butylhydrazine hydrochloride.

  • Add the 2 M sodium hydroxide solution and stir until all the solid has dissolved.

  • Slowly add the malondialdehyde bis(dimethyl acetal) to the reaction mixture.

  • Heat the mixture to 90°C and maintain this temperature with vigorous stirring for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Nitration of 1-tert-butyl-1H-pyrazole

Materials:

  • 1-tert-butyl-1H-pyrazole

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, and cooled in an ice-salt bath, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Cool the nitrating mixture to 0-5°C.

  • Slowly add the 1-tert-butyl-1H-pyrazole dropwise to the cold, stirred nitrating mixture, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Carefully quench the reaction by pouring it slowly onto a large volume of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude 1-tert-butyl-4-nitro-1H-pyrazole. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Catalytic Transfer Hydrogenation of 1-tert-butyl-4-nitro-1H-pyrazole

Materials:

  • 1-tert-butyl-4-nitro-1H-pyrazole

  • Palladium on carbon (10% w/w)

  • Ammonium formate

  • Methanol

  • Celite®

Procedure:

  • In a reactor equipped with a mechanical stirrer and reflux condenser, dissolve the 1-tert-butyl-4-nitro-1H-pyrazole in methanol.

  • To this solution, add ammonium formate (5-10 equivalents).

  • Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.

  • Heat the reaction mixture to a gentle reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol, ensuring it remains wet at all times.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography as described in the FAQ section.

References

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195-206.
  • Royal Society of Chemistry. (2022, May 20). CHAPTER 12: Nitration Reactions. In Books.
  • Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow.
  • vpscience.org. (n.d.). 1 NITRATION.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
  • Hammond, C. (2021, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 17, 2186–2213. [Link]
  • Beilstein Journals. (2021, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
  • Journal of Drug Delivery and Therapeutics. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
  • Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ResearchGate. (2025, August 7). New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF.
  • ResearchGate. (2025, August 5). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride | Request PDF.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Arkivoc. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • PubMed. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors | PPTX.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry.
  • ResearchGate. (2025, March 7). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.
  • National Institutes of Health. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • National Institutes of Health. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
  • ResearchGate. (2025, August 6). T-butyl as a pyrazole protecting group: Preparation and use of 1-tert-butyl-3-methyl-1h-pyrazole-5-amine.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Aminopyrazole Isomers: A Focus on 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established it as a "privileged scaffold."[3][4] This means the pyrazole core is a recurring motif found in a multitude of approved therapeutic agents across diverse disease areas, from the anti-inflammatory drug Celecoxib to kinase inhibitors like Ruxolitinib used in oncology.[1][4][5]

The biological activity of a pyrazole derivative is exquisitely sensitive to its substitution pattern. The nature and position of functional groups on the ring dictate the molecule's shape, polarity, and ability to bind to specific biological targets. This guide provides an in-depth comparison of aminopyrazole isomers, with a central focus on 1-tert-butyl-1H-pyrazol-4-amine . We will dissect how the positioning of the amino group (at the C3, C4, or C5 position) and the nature of the N1 substituent fundamentally alter the molecule's potential as a drug lead. This analysis is grounded in established structure-activity relationship (SAR) principles and supported by experimental data from the scientific literature.

The Foundational Isomers: 3-Amino, 4-Amino, and 5-Aminopyrazoles

The location of the amino (-NH₂) group on the pyrazole ring creates three distinct structural isomers, each with a unique electronic and steric profile. This seemingly minor change has profound implications for how the molecule interacts with protein targets.[6]

The 3-amino and 5-amino pyrazoles place the amino group adjacent to a ring nitrogen, influencing its basicity and hydrogen bonding potential. In contrast, the 4-amino isomer positions the functional group on the carbon atom flanked by two other carbons, creating a different vector for substitution and interaction.[6][7] According to literature, 4-aminopyrazole (4AP) compounds have shown different biological activities compared to their 3-amino and 5-amino counterparts, highlighting the importance of this positional chemistry.[6]

Caption: The core pyrazole ring and its three fundamental aminopyrazole isomers.

The N1-Substituent: Directing Potency and Selectivity

The substituent at the N1 position of the pyrazole ring is a critical handle for modulating a compound's physicochemical properties. The choice of this group influences lipophilicity, solubility, metabolic stability, and, most importantly, the orientation of the molecule within a protein's binding pocket.

The tert-butyl group of our focus molecule, this compound, is a large, non-polar, and sterically demanding group. Its primary roles in drug design are:

  • Hydrophobic Anchor: It can occupy deep, greasy (hydrophobic) pockets within a protein target, often leading to a significant increase in binding affinity.

  • Metabolic Shield: The bulky nature of the tert-butyl group can sterically hinder access by metabolic enzymes (like Cytochrome P450s), slowing down the molecule's breakdown and increasing its half-life in the body.

  • Selectivity Driver: By filling a specific pocket, it can confer selectivity for a particular target over other closely related proteins that may have smaller binding sites.

Other common N1-substituents, such as phenyl rings or smaller alkyl groups, offer different properties and interaction capabilities, as illustrated below.

N1_Substituents cluster_substituents Common N1 Substituents cluster_properties Core Pyrazole-4-Amine Core N1 Position tBu tert-Butyl Core:f1->tBu Ph Phenyl Core:f1->Ph Me Methyl Core:f1->Me H Hydrogen Core:f1->H Prop_tBu Bulky Hydrophobic Metabolically Stable tBu->Prop_tBu Prop_Ph Aromatic (π-stacking) Can be substituted Ph->Prop_Ph Prop_Me Small Slightly Lipophilic Me->Prop_Me Prop_H H-bond donor Allows tautomerization H->Prop_H

Caption: Influence of different N1-substituents on the properties of a pyrazole scaffold.

Comparative Activity Analysis: SAR Insights in Kinase Inhibition

While direct head-to-head experimental data comparing this compound with its precise isomers is not consolidated in a single study, we can synthesize a robust comparison from numerous Structure-Activity Relationship (SAR) studies on pyrazole-based kinase inhibitors.[8][9][10] Kinases are a major class of drug targets, and aminopyrazoles are frequently used as core scaffolds to target their ATP-binding site.[11][12]

The table below compares the likely roles and activities of different aminopyrazole isomers based on established principles of kinase inhibitor design.

Isomer / DerivativeKey Structural FeaturesInferred Biological Relevance & ActivitySupporting Rationale
This compound Bulky, hydrophobic N1-group. Amino group at C4 position.High Potential as a Scaffold. The tert-butyl group can anchor in the hydrophobic pocket near the kinase hinge region. The 4-amino group acts as a key vector for further chemical modification to achieve potency and selectivity.[8]The C4 position is often directed towards the solvent-exposed region of the ATP pocket, making the amino group an ideal attachment point for side chains that can pick up additional interactions and fine-tune properties like solubility.
1-tert-butyl-1H-pyrazol-5-amine Amino group at C5, adjacent to N1.Potent Hinge-Binder. The 5-amino group, along with the N1-pyrazole nitrogen, can form critical hydrogen bonds with the "hinge region" of the kinase, a common anchoring point for inhibitors.Many successful kinase inhibitors use a similar heterocyclic amine motif to form two or three hydrogen bonds with the backbone of the kinase hinge, which is a major driver of affinity.[10]
1-phenyl-1H-pyrazol-4-amine Aromatic N1-substituent.Versatile but Potentially Less Selective. The phenyl group can engage in π-stacking interactions. However, it is less bulky than tert-butyl and may not provide the same degree of metabolic stability or specific hydrophobic anchoring.SAR studies often show that replacing a bulky alkyl group with a phenyl group can alter selectivity profiles across the kinome. The activity depends heavily on the specific topology of the target kinase.[13]
4-Amino-1H-pyrazole Unsubstituted N1 position.Key Chemical Intermediate. While biologically active, the unsubstituted N-H can be a liability for drug development (e.g., metabolic instability, potential for off-target activity). It is more valuable as a starting material for creating substituted analogs.[6]The N-H can act as both a hydrogen bond donor and acceptor, and its presence allows for tautomerization, which can complicate binding interactions. Most advanced pyrazole drugs feature a substitution at N1.[5]

Experimental Section: Synthesis and Biological Evaluation Protocols

To provide a practical context for this guide, we present validated, step-by-step methodologies for the synthesis of a representative aminopyrazole and for a common biological assay used to determine activity.

Protocol 1: Synthesis of a Representative N1-Substituted Aminopyrazole

This protocol describes the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a structural isomer of our focus compound. The procedure is adapted from a robust and high-yield method published in Organic Syntheses, demonstrating the practical chemistry involved in accessing these scaffolds.[14]

Causality: The reaction is a classical cyclocondensation. tert-Butylhydrazine acts as the dinucleophile that attacks the 3-aminocrotononitrile. The choice of NaOH as a base is to free the hydrazine from its hydrochloride salt. The reaction is heated to overcome the activation energy for the cyclization and subsequent aromatization to the stable pyrazole ring.

Step-by-Step Methodology:

  • Reagent Preparation: To a 250-mL three-necked round-bottomed flask, add solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).

  • Base Addition: Add 2 M NaOH solution (98.3 mL, 196.6 mmol) to the flask and stir at room temperature until a complete solution is formed (approx. 10 minutes).

  • Addition of Nitrile: Add 3-aminocrotononitrile (16.82 g, 196.6 mmol) to the solution.

  • Reaction Setup: Equip the flask with a reflux condenser and a thermocouple.

  • Heating: Heat the slurry to an internal temperature of 90 °C with vigorous stirring for 22 hours. The mixture will become a yellow/orange biphasic solution.

  • Crystallization & Isolation: Cool the mixture to 57 °C. Induce crystallization by adding seed crystals (prepared from a small aliquot). Once crystallization begins, remove the heat source and continue stirring while the mixture cools to ambient temperature.

  • Final Workup: Cool the resulting slurry in an ice-water bath for one hour. Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry under vacuum. This typically affords the crystalline product in high yield and purity.[14]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a typical luminescent-based assay to determine the potency of a compound (like an aminopyrazole derivative) against a specific protein kinase.

Trustworthiness & Self-Validation: This assay is a gold-standard method in drug discovery. It measures the direct consequence of kinase activity—the conversion of ATP to ADP. The use of positive controls (no inhibitor) and negative controls (no enzyme) allows for the robust normalization of data and calculation of IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Signal Detection cluster_analysis Step 4: Data Analysis A1 Prepare serial dilution of test compound (e.g., this compound derivative) B1 Dispense compound dilutions, enzyme, and controls into a 384-well plate A1->B1 A2 Prepare kinase reaction buffer with ATP and substrate peptide B2 Initiate reaction by adding ATP/Substrate buffer A2->B2 A3 Prepare Kinase Enzyme solution A3->B1 B1->B2 B3 Incubate at room temperature (e.g., 60 minutes) B2->B3 C1 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP B3->C1 C2 Incubate (e.g., 40 minutes) C1->C2 C3 Add Kinase Detection Reagent to convert ADP to ATP, then ATP to light (via Luciferase) C2->C3 C4 Incubate (e.g., 30 minutes) C3->C4 C5 Read luminescence signal on a plate reader C4->C5 D1 Normalize luminescence data to controls C5->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Calculate IC50 value using a non-linear regression curve fit D2->D3

Caption: Workflow for a typical in vitro kinase activity and inhibition assay.

Conclusion

The biological activity of aminopyrazoles is not determined by a single feature but by the synergistic interplay of substituents around the core ring. This compound stands out as a valuable scaffold, particularly for kinase inhibitor design, due to its combination of a potent hydrophobic anchoring group (tert-butyl) and a versatile functional handle for chemical elaboration (the 4-amino group).

While isomers like 5-aminopyrazoles may offer more direct hydrogen bonding to a kinase hinge, the 4-amino position provides a superior platform for building out selectivity and tailoring physicochemical properties. The choice between these isomers is a strategic one in drug design, dictated by the specific architecture of the target protein. This guide illustrates that a deep understanding of these fundamental structure-activity relationships is paramount for any researcher aiming to leverage the power of the pyrazole scaffold to develop the next generation of targeted therapeutics.

References

A complete list of all sources cited within this guide is provided below for verification.

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A Comparative Guide to the Efficacy of 4-Amino-1H-Pyrazole Analogs as Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of a series of 4-amino-1H-pyrazole derivatives as potent inhibitors of the Janus kinase (JAK) family. Drawing from robust experimental data, we will explore the structure-activity relationships (SAR) that govern their potency and selectivity, detail the methodologies for their synthesis and evaluation, and contextualize their mechanism of action within the critical JAK/STAT signaling pathway. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.

Introduction: The 4-Aminopyrazole Scaffold and the JAK/STAT Pathway

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic accessibility.[1] Within this class, 4-aminopyrazole derivatives have emerged as a promising framework for the design of potent protein kinase inhibitors.[2] This guide focuses on analogs developed to target the Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—a group of non-receptor tyrosine kinases that are central to cellular signaling.[3][4]

The JAKs are indispensable transducers of signals from a multitude of cytokine and growth factor receptors.[5] Upon activation, they phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[6] This JAK/STAT signaling pathway is fundamental to processes like hematopoiesis, cell growth, and immune response.[4][5] Consequently, aberrant or constitutive activation of this pathway is a key driver in various pathologies, including myeloproliferative neoplasms, autoimmune disorders, and cancers.[5][7] The development of small-molecule JAK inhibitors ("jakinibs") therefore represents a validated and highly promising therapeutic strategy.[3]

Design Rationale and Synthesis of 4-Amino-1H-Pyrazole Analogs

The design of the analogs discussed herein builds upon previous findings that identified the 4-aminopyrazole core as a potent hinge-binding motif for kinases. The primary objective was to explore the structure-activity relationships by introducing various substituents to understand their impact on inhibitory potency against the JAK family.

General Synthetic Workflow

The synthesis of the target 4-amino-1H-pyrazole derivatives is achieved through a multi-step process, as outlined below. The general scheme involves the initial formation of a pyrazole core, followed by functional group manipulations and coupling reactions to introduce the desired diversity elements. A representative synthetic pathway is depicted in the following workflow.

G cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: N-Arylation / N-Alkylation cluster_2 Step 3: Amide Coupling / Final Modification A Starting Materials (e.g., β-keto-nitrile) C 4-Amino-1H-pyrazole Core A->C Cyclization B Hydrazine Derivative B->C E N-Substituted Pyrazole C->E D Introduction of R1 Group D->E Coupling Reaction G Final Analog E->G Pd-catalyzed Coupling / Amidation F Aryl Halide / Carboxylic Acid F->G

Caption: General synthetic workflow for 4-amino-1H-pyrazole analogs.

Exemplary Synthesis Protocol for 4-Amino-(1H)-pyrazole Derivatives

The following protocol is a generalized representation based on established chemical literature for synthesizing this class of compounds.[7]

  • Step 1: Synthesis of the Pyrazole Core. A substituted β-keto-nitrile is reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours to facilitate the cyclization and formation of the 4-amino-1H-pyrazole ring system.

  • Step 2: Introduction of Substituents. The core pyrazole can then be modified. For instance, N-arylation or N-alkylation at the pyrazole nitrogen (N1 position) can be achieved using appropriate coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or alkyl halides.

  • Step 3: Final Coupling. A key diversification step often involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at the 4-amino position with a suitable aryl or heteroaryl halide to introduce the final pharmacophoric elements.

  • Purification. The final compounds are purified using standard techniques such as column chromatography on silica gel or preparative HPLC to yield the target analogs with high purity. Structural confirmation is typically performed using NMR spectroscopy and mass spectrometry.

Comparative Efficacy of 4-Amino-1H-Pyrazole Analogs against JAK Kinases

The in vitro inhibitory activity of a series of synthesized analogs was evaluated against JAK1, JAK2, and JAK3. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined using a luminescence-based kinase assay. The results for key analogs are summarized below.

Compound IDR¹ Group (on Pyrazole N1)R² Group (on Phenyl Ring)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a -H-H10.16.913.7
3e -H4-F6.44.311.2
3f -H3-F3.42.23.5
11b -CH₂CH₂CN-H18.211.519.4
17m *-CH₂CH(OH)CH₂-piperidine(pyrimidinylamino)phenyl6709839
Ruxolitinib (Reference Drug)(Reference Drug)3.32.8428
Data for compound 17m is from a related series of 4-aminopyrazole derivatives for broader context.[2]
Data for compounds 3a, 3e, 3f, 11b, and Ruxolitinib are adapted from Lu, X., et al. (2016).[7]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals critical insights into the structure-activity relationships of these 4-aminopyrazole analogs.

  • Impact of Phenyl Ring Substitution (R²): The substitution pattern on the phenyl ring attached to the 4-amino group significantly influences potency. Unsubstituted analog 3a shows potent, low-nanomolar inhibition across JAK1, JAK2, and JAK3.[7] The introduction of a fluorine atom is well-tolerated. A fluorine at the 4-position (3e ) slightly improves potency, while a fluorine at the 3-position (3f ) results in the most potent compound in this series, with IC₅₀ values of 3.4, 2.2, and 3.5 nM for JAK1, JAK2, and JAK3, respectively.[7] This suggests that the electronic and steric properties at the meta-position of the phenyl ring are optimal for interaction with the kinase active site.

  • Impact of Pyrazole N1 Substitution (R¹): The nature of the substituent at the N1 position of the pyrazole ring is a key determinant of activity. The parent analogs with a simple hydrogen at N1 (series 3a-f ) generally exhibit the highest potency.[7] Docking studies suggest the N1-H acts as a crucial hydrogen bond donor, interacting with the hinge region residue GLU930 of JAK2.[7] Replacing this hydrogen with a larger group, such as the cyanoethyl group in 11b , leads to a noticeable decrease in potency across all three JAK isoforms, though the inhibition remains in the low nanomolar range.[7] This highlights the importance of this hydrogen bond for optimal binding affinity. While data for a 1-tert-butyl analog is not present in this specific series, the trend suggests that a bulky, non-hydrogen-bonding group like tert-butyl at the N1 position would likely reduce inhibitory activity by disrupting this key interaction with the kinase hinge region.

  • Selectivity Profile: Many of the analogs, such as 3f , demonstrate pan-JAK inhibition, with similar potency against JAK1, JAK2, and JAK3.[7] This is common for first-generation JAK inhibitors that target the highly conserved ATP-binding pocket. In contrast, the reference drug Ruxolitinib shows selectivity for JAK1/2 over JAK3.[8] Achieving isoform selectivity is a major goal in modern JAK inhibitor design to mitigate potential side effects associated with inhibiting specific JAKs.[9] For example, JAK2 inhibition is linked to hematological side effects, while JAK3 inhibition primarily affects lymphocyte function.[3][9]

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

The 4-amino-1H-pyrazole analogs function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK enzymes, preventing the phosphorylation of their STAT substrates. This action effectively blocks the entire downstream signaling cascade.

G cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive Inactive STAT JAK->STAT_inactive 3. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation STAT_inactive->STAT_dimer 4. Dimerization Inhibitor 4-Aminopyrazole Analog Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 6. Gene Regulation

Caption: Mechanism of JAK/STAT pathway inhibition by 4-aminopyrazole analogs.

As shown in the diagram, the binding of a cytokine to its receptor activates the associated JAKs. These analogs occupy the ATP-binding site of JAK, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade halts the signal transduction, leading to the downregulation of genes involved in inflammation and cell proliferation, which is the basis of their therapeutic effect.[6][10]

Detailed Experimental Protocol: In Vitro Kinase Assay

To quantitatively assess the efficacy of kinase inhibitors, a robust and reproducible assay is paramount. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Objective: To determine the concentration of a 4-aminopyrazole analog that inhibits the activity of a target JAK enzyme by 50% (IC₅₀).

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 enzyme.

  • Suitable peptide substrate for the specific JAK enzyme.

  • ATP solution (at a concentration near the Kₘ for the enzyme).

  • Test compounds (4-aminopyrazole analogs) serially diluted in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate-reading luminometer.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a 384-well plate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO (0% inhibition, high signal) and 1 µL of a potent broad-spectrum inhibitor like Staurosporine (100% inhibition, low signal).

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate mixture in Kinase Assay Buffer.

    • Add 5 µL of the 2X Kinase/Substrate mixture to each well of the assay plate.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[12]

    • Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[11]

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value for each compound.

Conclusion

The 4-amino-1H-pyrazole scaffold is a highly effective framework for the development of potent Janus kinase inhibitors. The comparative analysis demonstrates that subtle structural modifications can lead to significant changes in inhibitory activity. Specifically, the analog 3f , featuring an unsubstituted N1-pyrazole and a 3-fluoro substituent on the phenyl ring, emerged as a highly potent pan-JAK inhibitor with low single-digit nanomolar efficacy against JAK1, JAK2, and JAK3.[7] Structure-activity relationship studies underscore the critical role of the N1-H of the pyrazole for hydrogen bonding in the kinase hinge region, suggesting that bulky N1-substituents like a tert-butyl group may be detrimental to potency. These findings, supported by robust biochemical assay protocols, provide a valuable guide for the rational design and optimization of the next generation of pyrazole-based kinase inhibitors.

References

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A Senior Application Scientist's Guide to the Validation of 1-tert-butyl-1H-pyrazol-4-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against the Multi-Kinase Inhibitor AT9283

This guide provides a comprehensive framework for the preclinical validation of the novel small molecule, 1-tert-butyl-1H-pyrazol-4-amine. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2][3] Derivatives have shown promise as potent inhibitors of critical signaling kinases, including Janus kinases (JAKs), which are central to cytokine signaling pathways essential for hematopoiesis and immune response.[4][5][6]

Here, we outline a multi-step validation workflow, directly comparing the performance of this compound with AT9283 , a well-characterized, pyrazole-containing inhibitor of Aurora kinases and JAK2 currently in clinical investigation.[7][8][9][10] This comparative approach provides essential context for evaluating the potency, selectivity, and cellular activity of our novel compound, establishing a robust foundation for its potential as a research tool or therapeutic candidate.

Part 1: Biochemical Potency and Target Engagement

The foundational step in validating any new inhibitor is to quantify its direct interaction with the purified target enzyme. This is most commonly achieved by determining the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. A low IC50 value is indicative of high potency.

For this validation, we selected a luminescence-based in vitro kinase assay (e.g., ADP-Glo™), which quantifies the amount of ADP produced during the kinase reaction.[11][12] This method is highly sensitive, scalable for high-throughput screening, and avoids the safety and disposal concerns associated with traditional radiometric assays.[13][14]

Experimental Protocol: In Vitro JAK2 Kinase Assay (ADP-Glo™)

This protocol is designed to determine the IC50 of the test compounds against recombinant human JAK2 kinase.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and AT9283 in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series for each compound in DMSO. The final top concentration in the assay will be 100 µM.

  • Kinase Reaction Setup:

    • In a white, opaque 384-well plate, add 1 µL of each compound dilution or DMSO vehicle control.

    • Add 2 µL of recombinant JAK2 enzyme diluted in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing a suitable peptide substrate for JAK2 and ATP at its Km concentration).

  • Reaction Incubation & Termination:

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation & Detection:

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using DMSO-only wells (0% inhibition) and wells with no enzyme (100% inhibition).

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Workflow for IC50 Determination```dot

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis P1 Prepare 10-point serial dilutions of inhibitors (this compound & AT9283) A1 1. Add 1µL inhibitor to wells P1->A1 P2 Dilute JAK2 enzyme and Substrate/ATP mix in assay buffer A2 2. Add 2µL JAK2 enzyme (Incubate 15 min) P2->A2 A1->A2 A3 3. Add 2µL Substrate/ATP mix (Incubate 60 min at 30°C) A2->A3 A4 4. Add 5µL ADP-Glo™ Reagent (Incubate 40 min) A3->A4 A5 5. Add 10µL Kinase Detection Reagent (Incubate 30 min) A4->A5 D1 Measure Luminescence (Plate Reader) A5->D1 D2 Normalize Data and Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3

Caption: The JAK-STAT signaling pathway and the site of action for kinase inhibitors.

Experimental Protocol: Western Blot for Phospho-STAT3

This protocol assesses the ability of the inhibitors to block cytokine-induced STAT3 phosphorylation in a JAK2-dependent cell line (e.g., HEL 92.1.7).

  • Cell Culture and Starvation:

    • Culture HEL cells in appropriate media.

    • Prior to the experiment, starve the cells by incubation in serum-free media for 4-6 hours. This reduces basal signaling activity.

  • Inhibitor Treatment:

    • Pre-treat the starved cells with various concentrations of this compound, AT9283, or DMSO vehicle for 2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine like Erythropoietin (EPO) or Interleukin-3 (IL-3) for 15-30 minutes to induce robust JAK2-STAT3 signaling.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with an antibody for total STAT3 and a housekeeping protein (e.g., GAPDH or β-Actin) to ensure equal protein loading across all lanes.

Expected Results: In stimulated, vehicle-treated cells, a strong band corresponding to p-STAT3 should be visible. Treatment with increasing concentrations of either this compound or AT9283 should lead to a dose-dependent decrease in the intensity of this p-STAT3 band, while the levels of total STAT3 and the loading control should remain unchanged. The concentration at which the p-STAT3 signal is significantly reduced provides an estimate of the inhibitor's cellular potency.

Part 3: Functional Cellular Outcome

The ultimate goal of inhibiting a kinase in a cancer context is often to halt cell proliferation or induce apoptosis. A cell viability assay measures the functional consequence of target inhibition. By determining the half-maximal effective concentration (EC50), we can quantify the inhibitor's potency in a functional, cell-based system.

Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.

  • Cell Seeding:

    • Seed a JAK2-dependent cell line (e.g., HEL) in a 96-well, clear-bottom white plate at an appropriate density and allow cells to adhere or stabilize overnight.

  • Compound Treatment:

    • Treat the cells with a 10-point serial dilution of this compound, AT9283, or DMSO vehicle.

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). This duration is typically sufficient to observe effects on proliferation.

  • Assay Readout:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well (equal to the volume of media in the well).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the EC50 value by plotting the normalized luminescent signal against the log of inhibitor concentration and fitting to a dose-response curve.

Comparative Cellular Potency
CompoundCell LineEC50 (nM)
This compoundHEL (JAK2 V617F)350
AT9283HEL (JAK2 V617F)150 [7]

Interpretation: This illustrative data demonstrates that this compound effectively reduces the proliferation of JAK2-dependent cancer cells. The EC50 value is higher than its biochemical IC50, which is expected due to factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations. The comparison shows it is less potent than AT9283 in this cellular context, reinforcing the need for further structure-activity relationship (SAR) studies to improve cellular efficacy.

Part 4: Comparative Summary and Conclusion

The validation of a novel kinase inhibitor requires a systematic and comparative approach. By benchmarking this compound against a clinically relevant inhibitor like AT9283, we can objectively assess its potential and identify areas for improvement.

Overall Performance Summary
ParameterThis compound (Illustrative)AT9283 (Reference)Rationale
Scaffold PyrazolePyrazoleShared core structure known to target kinase ATP-binding sites. [15][16]
Biochemical Potency (IC50) 45 nM (vs. JAK2)1.2 nM (vs. JAK2)Demonstrates direct, potent inhibition of the target enzyme.
Cellular Target Inhibition Dose-dependent reduction of p-STAT3Dose-dependent reduction of p-STAT3Confirms on-target activity within a biological signaling pathway.
Functional Outcome (EC50) 350 nM150 nMMeasures the ultimate biological effect of target inhibition on cell viability.
Known Selectivity Primarily designed for JAK familyMulti-targeted (Aurora A/B, JAK2, Abl) [9][10]Selectivity is crucial for minimizing off-target toxicity.
Conclusion and Future Directions

The experimental workflow described herein validates This compound as a potent and cell-active inhibitor of the JAK2 kinase. Its ability to block the JAK-STAT signaling cascade and inhibit the proliferation of JAK2-dependent cells confirms its mechanism of action.

While its potency in both biochemical and cellular assays is promising, it does not currently exceed that of the multi-kinase inhibitor AT9283. However, this presents a significant opportunity. AT9283's activity against Aurora kinases contributes to a different mechanism of action and potential toxicity profile. [8][9]The potential for this compound to be a more selective JAK2 inhibitor is a key advantage that must be explored.

Future work should focus on two critical areas:

  • Kinome-wide Selectivity Profiling: Screening the compound against a broad panel of several hundred kinases is essential to determine its selectivity profile and identify potential off-targets. A highly selective inhibitor often translates to a better therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should be undertaken to modify the core structure to enhance potency and optimize pharmacokinetic properties.

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  • Alam, M. J. et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. Journal of Pharmaceutical Chemistry, 5(4), 1-13. [Link]

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Comparative Guide to the Structure-Activity Relationship (SAR) of 1-tert-Butyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings, make it a versatile template for drug design.[3] Within this broad class, the 1-tert-butyl-1H-pyrazol-4-amine scaffold has emerged as a particularly valuable starting point for the development of targeted therapeutics, most notably kinase inhibitors.[4][5] This guide provides an in-depth comparison of its derivatives, synthesizing data from various studies to elucidate the structure-activity relationships that govern their biological function. We will explore how specific structural modifications influence potency, selectivity, and overall pharmacological profile, offering field-proven insights for researchers in drug discovery.

The this compound Core: A Strategic Starting Point

The foundational scaffold possesses several key features that make it an attractive template for inhibitor design. The substitution pattern is critical to its utility.

  • N1-tert-Butyl Group: This bulky, lipophilic group serves multiple roles. It provides a robust anchor, sterically influencing the orientation of the molecule within a binding pocket. This bulk can also shield the pyrazole ring from metabolic degradation, potentially improving pharmacokinetic properties. While often used as a stable feature, it is conceptually a protecting group, as the tert-butyl moiety can be removed under acidic conditions to reveal the N-H pyrazole.[6]

  • C4-Amino Group: This is the primary vector for modification and interaction. As a hydrogen bond donor, it can form crucial connections with target proteins.[5] More importantly, it serves as a versatile chemical handle for introducing a wide array of substituents that can modulate potency, target selectivity, and physical properties.

SAR_Workflow cluster_0 Discovery Cycle A Scaffold Selection (this compound) B Chemical Synthesis of Analogs A->B C In Vitro Biological Screening (e.g., Kinase Assays) B->C D Data Analysis & SAR Elucidation C->D E Lead Optimization (Potency, Selectivity, PK/PD) D->E E->B Iterative Design

Caption: A typical workflow for SAR-driven lead discovery and optimization.

Modifications at the C4-Amino Group: The Epicenter of Activity

This position is the most widely explored and impactful for tuning biological activity. Direct derivatization of the amino group is a common strategy to engage with the deep pockets of target proteins, particularly kinases.

  • Amide and Sulfonamide Formation: Converting the amine into an amide or sulfonamide is a classic strategy. These moieties introduce additional hydrogen bond acceptors (the carbonyl or sulfonyl oxygens) and provide a scaffold to append further chemical diversity. Studies on related pyrazole inhibitors show that these groups are indispensable for potent activity against targets like c-Jun N-terminal kinase (JNK). [7]For instance, coupling with substituted benzenesulfonyl chlorides creates potent pyrazole-sulfonamide hybrids with significant anticancer activity. [2]

  • Linkage to Heterocycles: A highly successful strategy, especially for kinase inhibitors, involves linking the C4-amino group to another heterocyclic ring system, such as a pyrimidine. The resulting N-(1H-pyrazol-yl)pyrimidin-4-amine core is a privileged scaffold for inhibiting numerous kinases, including CDKs and Aurora kinases. [8]While the core in those studies is often a 3-amino or 5-aminopyrazole, the chemical logic is directly translatable. The pyrimidine ring can engage in hydrogen bonding with the "hinge" region of the kinase ATP-binding site, a canonical interaction for this inhibitor class.

C4_Derivatives cluster_mods Common C4-Amino Modifications Core This compound -NH2 Amide Amide -NH-C(O)-R Core:f1->Amide Sulfonamide Sulfonamide -NH-S(O)2-R Core:f1->Sulfonamide Pyrimidine Pyrimidine Linkage (Kinase Hinge Binder) Core:f1->Pyrimidine

Caption: Common and effective derivatization strategies at the C4-amino position.

Substitutions at the C3 and C5 Positions: Fine-Tuning Selectivity and Potency

While the C4-amino group often provides the primary pharmacophore, substituents at the C3 and C5 positions are crucial for optimizing interactions and tailoring selectivity.

  • Steric Bulk: The size and shape of groups at C3 and C5 can dictate which protein targets the molecule can effectively inhibit. Bulky substituents like tert-butyl or phenyl groups can enhance potency by occupying hydrophobic pockets adjacent to the core binding site. [9][10]In a series of pyrazole-based compounds, 3,5-di-tert-butyl and 3,5-diphenyl derivatives showed notable cytotoxic effects against various cancer cell lines. [9][10][11]

  • Electronic Effects: Introducing electron-withdrawing groups like trifluoromethyl (CF3) can alter the pKa of the pyrazole ring nitrogens and the C4-amino group, influencing binding affinity and metabolic stability. Compounds bearing CF3 groups have shown moderate cytotoxicity against breast cancer cell lines. [9][10]

SAR Summary Table
Position of ModificationExample SubstituentsGeneral Effect on ActivityCommon Targets
C4-Amino Amides, SulfonamidesIntroduces H-bond acceptors; critical for potency.Kinases (JNK, Aurora), Cancer Cell Lines
C4-Amino Pyrimidine, other heterocyclesForms key "hinge-binding" interactions.Kinases (CDK, BTK, JAK) [3][5]
C3 / C5 Methyl, Phenyl, tert-ButylFills hydrophobic pockets; can increase potency.Various Cancer Cell Lines [9][12]
C3 / C5 Trifluoromethyl (CF3)Modulates electronic properties and metabolic stability.Breast Cancer Cell Lines [9]
N1 tert-Butyl (Scaffold)Provides steric bulk and metabolic stability.Broad (Kinase Inhibitors)

Biological Targets and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated activity against a range of important biological targets, positioning them as promising candidates for various diseases.

  • Kinase Inhibition: This is the most prominent application. These compounds have been developed as inhibitors of Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), Aurora kinases, and Cyclin-Dependent Kinases (CDKs). [4][5][13]This activity translates to significant therapeutic potential in:

    • Oncology: By targeting kinases that drive cell proliferation and survival, these derivatives show potent anti-proliferative effects against breast, colon, lung, and leukemia cell lines. [9][12][13] * Autoimmune & Inflammatory Diseases: Inhibition of kinases like JAK and JNK, which are central to inflammatory signaling pathways, makes these compounds attractive for treating conditions like rheumatoid arthritis. [4][5][7]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline standard methodologies for the synthesis and evaluation of these derivatives.

Protocol: Synthesis of a Representative Derivative (N-acylation)

This protocol describes a general two-step synthesis: the formation of the core amine followed by acylation at the C4-amino position. This is adapted from established procedures for similar pyrazole syntheses. [2][6] Step 1: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-4-amine

  • Reaction Setup: To a round-bottomed flask, add tert-butylhydrazine hydrochloride (1.0 eq).

  • Base Addition: Add 2 M aqueous sodium hydroxide (1.0 eq) and stir until the solid dissolves completely.

  • Cyclization: Add 3-aminocrotononitrile (1.0 eq) to the solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring for 20-24 hours. An ammonia off-gas may be observed.

  • Crystallization & Isolation: Cool the reaction mixture to approximately 55-60°C. If needed, introduce seed crystals to initiate crystallization. Once crystallization begins, remove heating and allow the mixture to cool to room temperature, followed by cooling in an ice-water bath for 1 hour.

  • Filtration: Collect the resulting solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the target amine.

Step 2: Synthesis of N-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)acetamide

  • Dissolution: Dissolve the 1-tert-butyl-3-methyl-1H-pyrazol-4-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.

  • Acylation: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction with water. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final acylated derivative.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol describes a common method to determine the IC50 value of a compound against a target kinase.

  • Reagent Preparation:

    • Prepare a buffer solution suitable for the kinase of interest (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare serial dilutions of the test compound (e.g., 1-tert-butyl-pyrazol-4-amine derivative) in DMSO, then further dilute in the assay buffer.

    • Prepare solutions of the target kinase enzyme and its specific substrate peptide in assay buffer.

    • Prepare a solution of ATP at a concentration near its Km for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 2.5 µL of the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the reaction and detect the amount of ATP remaining by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase, which produces light in the presence of ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Perspectives

The this compound scaffold is a highly tractable and effective template for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The structure-activity relationship is well-defined: the N1-tert-butyl group acts as a stabilizing anchor, while systematic derivatization of the C4-amino group is the primary driver of potency and target engagement. Modifications at the C3 and C5 positions provide a means to fine-tune selectivity and optimize pharmacokinetic properties.

Future research in this area will likely focus on leveraging computational tools to guide the design of novel derivatives with improved selectivity profiles, thereby minimizing off-target effects. [1]Furthermore, a deeper focus on optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be critical for translating potent inhibitors into clinically successful therapeutics. [14]The continued exploration of this versatile scaffold holds significant promise for the development of next-generation targeted therapies.

References

  • Wouters, J., et al. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central.
  • Lan, R., et al. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. Frontier in Medical and Health Research.
  • tert-butyl 4-amino-1H-pyrazole-1-carboxyl
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Frontier in Medical and Health Research.
  • Gudipati, R., et al. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
  • Buy tert-butyl 4-amino-1H-pyrazole-1-carboxyl
  • Correa, J., et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Mphahane, N., et al. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
  • Mphahane, N., et al. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
  • Correa, J., et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Carta, A., et al. Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. PubMed.
  • Boshta, N., et al. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
  • SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic...
  • Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. PMC - NIH.
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A Comparative Analysis of Synthetic Methodologies for 1-tert-butyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-tert-butyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and the specific substitution pattern of this compound, featuring a bulky tert-butyl group at the N1 position and a primary amine at the C4 position, offers unique properties for molecular design. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the amino group provides a key vector for further functionalization and interaction with biological targets. Consequently, efficient and scalable synthetic access to this intermediate is of paramount importance for researchers in the pharmaceutical sciences.

This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound: a classical approach involving the nitration of a pyrazole precursor followed by reduction, and a modern cross-coupling method utilizing the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Nitration and Subsequent Reduction

This two-step approach is a well-established and cost-effective method for the introduction of an amino group onto an aromatic ring. The synthesis commences with the electrophilic nitration of 1-tert-butyl-1H-pyrazole to yield the key intermediate, 1-tert-butyl-4-nitro-1H-pyrazole. Subsequent reduction of the nitro group affords the target amine.

Mechanistic Rationale

The nitration of the pyrazole ring is a classic electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The regioselectivity of the nitration is directed by the N1-tert-butyl group, which favors substitution at the C4 position. The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. The nitro group is readily reduced over a palladium catalyst under a hydrogen atmosphere to the corresponding amine.

Experimental Protocol

Step 1: Synthesis of 1-tert-butyl-4-nitro-1H-pyrazole

To a stirred solution of 1-tert-butyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, fuming nitric acid (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to afford 1-tert-butyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

1-tert-butyl-4-nitro-1H-pyrazole (1.0 eq) is dissolved in ethanol or methanol in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50 psi). The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed (monitored by pressure drop). The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Data Summary
ParameterValueReference
Starting Material1-tert-butyl-1H-pyrazole[1]
Key Intermediate1-tert-butyl-4-nitro-1H-pyrazole[2]
Overall YieldTypically 70-85% over two stepsEstimated from similar procedures
ReagentsNitric acid, Sulfuric acid, H₂, Pd/C[3]
ScalabilityReadily scalableGeneral knowledge
PurificationFiltration and recrystallizationGeneral knowledge
Method 1 Workflow

Nitration_Reduction_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start 1-tert-butyl-1H-pyrazole reagents1 HNO₃, H₂SO₄ start->reagents1 intermediate 1-tert-butyl-4-nitro-1H-pyrazole reagents1->intermediate reagents2 H₂, Pd/C intermediate->reagents2 product This compound reagents2->product

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This modern approach offers a more direct route to the target amine by coupling a 1-tert-butyl-4-halopyrazole with an ammonia surrogate, followed by deprotection.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the 4-halopyrazole to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine or amido species. Subsequent reductive elimination from the palladium center forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition and reductive elimination steps.[5] The use of a strong base is necessary to deprotonate the amine or its precursor.

Experimental Protocol

Step 1: Synthesis of 1-tert-butyl-4-bromo-1H-pyrazole (if not commercially available)

This intermediate can be prepared from 4-bromo-1H-pyrazole and a tert-butylating agent.

Step 2: Buchwald-Hartwig Amination

To a flame-dried Schlenk tube are added 1-tert-butyl-4-bromo-1H-pyrazole (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (e.g., 2 mol%), and a suitable phosphine ligand like tBuDavePhos (e.g., 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon). Then, an ammonia surrogate such as lithium bis(trimethylsilyl)amide (LHMDS) (1.2 eq) and an anhydrous, aprotic solvent like toluene are added. The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then subjected to acidic workup to hydrolyze the silyl groups and afford the primary amine. Purification by column chromatography yields this compound.

Data Summary
ParameterValueReference
Starting Material1-tert-butyl-4-bromo-1H-pyrazole[6]
Key ReagentsPd₂(dba)₃, phosphine ligand, LHMDS[7]
Overall YieldTypically 60-80%Estimated from similar procedures
Reaction TimeGenerally shorter than the two-step methodGeneral knowledge
Functional Group ToleranceGood, but sensitive to certain groups[4]
ScalabilityCan be challenging due to catalyst cost and sensitivityGeneral knowledge
PurificationColumn chromatographyGeneral knowledge
Method 2 Workflow

Buchwald_Hartwig_Workflow cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Deprotection start 1-tert-butyl-4-bromopyrazole reagents Pd₂(dba)₃, Ligand, LHMDS start->reagents intermediate N-silylated intermediate reagents->intermediate reagents2 Acidic workup intermediate->reagents2 product This compound reagents2->product

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Comparative Analysis

FeatureMethod 1: Nitration & ReductionMethod 2: Buchwald-Hartwig Amination
Overall Strategy Two distinct chemical transformations.A single C-N bond formation followed by deprotection.
Reagent Cost & Availability Reagents are generally inexpensive and readily available.Palladium catalysts and specialized ligands can be costly.
Reaction Conditions Often requires strong acids and high pressures for hydrogenation.Milder conditions may be possible, but requires inert atmosphere.
Scalability Generally straightforward to scale up.Scaling up can be expensive and require specialized equipment.
Safety Considerations Use of fuming nitric acid and flammable hydrogen gas.Handling of air-sensitive and pyrophoric reagents (e.g., LHMDS).
Atom Economy Lower, due to the introduction and removal of the nitro group.Higher, as the amino group is introduced more directly.
Substrate Scope Generally robust for this specific substrate.May offer broader scope for other substituted pyrazoles.
Green Chemistry Generates significant acidic waste and uses a heavy metal catalyst.Can be more environmentally friendly if the catalyst is recycled.

Conclusion

Both the nitration/reduction sequence and the Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The choice between these two routes will ultimately depend on the specific requirements of the researcher and the context of the synthesis.

The nitration and reduction method is a classic, cost-effective, and highly scalable approach, making it well-suited for large-scale production where cost is a primary driver. However, it involves harsh reagents and generates more waste.

The Buchwald-Hartwig amination , on the other hand, is a more modern, elegant, and atom-economical route. It offers a more direct synthesis with potentially higher functional group tolerance for more complex substrates. While the cost of the catalyst and ligands can be a drawback for large-scale synthesis, its efficiency and milder conditions may be advantageous for smaller-scale laboratory preparations and for the synthesis of diverse libraries of analogues.

Researchers should carefully consider factors such as scale, cost, available equipment, and safety protocols when selecting the optimal synthetic strategy for their needs.

References

  • Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 1-tert-butyl-1H-pyrazol-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrazole scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors.[1][2] The compound 1-tert-butyl-1H-pyrazol-4-amine represents a fundamental building block within this class. Its utility, however, is not merely defined by its intended primary target but, crucially, by its selectivity across the entire human kinome. An understanding of a compound's cross-reactivity profile is paramount for anticipating off-target effects, ensuring therapeutic efficacy, and mitigating potential toxicity.[3][4]

While comprehensive, publicly available kinome-wide screening data for this compound is limited, this guide will provide a comparative analysis based on structurally related pyrazole-based kinase inhibitors. By examining the structure-activity relationships (SAR) of its analogs, we can infer a potential selectivity profile and offer a framework for its experimental validation. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to rigorously assess the selectivity of this and similar chemical entities.

The Pyrazole Scaffold: A Hub for Kinase Inhibition

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has proven highly effective for creating compounds that target the ATP-binding pocket of protein kinases.[1][5] The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating critical interactions with the kinase hinge region.[1] The substitution pattern on the pyrazole ring dramatically influences both potency and selectivity.[6][7]

The tert-butyl group , a bulky and lipophilic moiety, often plays a significant role in the selectivity of pyrazole-based inhibitors. It can occupy hydrophobic pockets within the ATP-binding site, and its size can create steric hindrance that prevents binding to certain off-target kinases, thereby enhancing selectivity.[1][8] For instance, in the development of p38 MAPK inhibitors, a tert-butyl group on the pyrazole ring was found to occupy a lipophilic domain exposed in the DFG-out conformation of the kinase, contributing to the binding mechanism.[1] Similarly, in studies on PCTAIRE family kinases, replacing smaller alkyl esters with a bulkier tert-butyl ester on the pyrazole ring increased stabilization on the target kinase (CDK16) and led to a favorable selectivity profile.[6][8]

Comparative Cross-Reactivity Analysis of Pyrazole-Based Kinase Inhibitors

To contextualize the potential cross-reactivity of this compound, we will examine the selectivity data of representative, structurally related pyrazole-based compounds from published literature. This comparative data underscores how modifications to the pyrazole core can significantly alter the kinome interaction landscape.

Compound ClassPrimary Target(s)Key Structural FeaturesObserved Cross-Reactivity ProfileReference
N-(1H-pyrazol-3-yl)pyrimidine-4-amine Derivatives CDK163-aminopyrazole core with various substitutions on the pyrazole and pyrimidine rings.Promiscuous behavior observed with small alkyl residues on the pyrazole. Bulkier substituents like iso-propyl or tert-butyl esters dramatically improved selectivity, with a low number of off-targets in a panel of ~100 kinases.[6]
Pyrazolo[1,5-a]pyrimidine-based Inhibitors BMPR2Dorsomorphin-derived scaffold.Potent against BMPR2 but also showed significant inhibition of other type-I receptor kinases like ALK1, ALK2, ALK3, and VEGFR2.[9]
Pyrazolyl Urea Derivatives p38 MAPKContains a pyrazole ring and a urea linker, designed to bind the DFG-out conformation.The tert-butyl group on the pyrazole is crucial for occupying a lipophilic pocket, but the overall selectivity profile depends on other substitutions.[1]
Pyrazolo[3,4-d]pyrimidine Derivatives Aurora A/BPyrazolo[3,4-d]pyrimidine core.Can exhibit dual or multi-targeted inhibition. One derivative showed inhibition of 22 kinases out of a 105-kinase panel at 1 µM.[2]

This comparative data suggests that while the 3-aminopyrazole core can be a promiscuous binder, the introduction of a bulky group like a tert-butyl moiety can significantly enhance selectivity.[6][8] However, the final cross-reactivity profile is a composite of all structural features of the molecule. Therefore, direct experimental profiling of this compound is essential.

Experimental Protocol: In Vitro Kinase Selectivity Profiling using a Luminescence-Based Assay

To experimentally determine the cross-reactivity profile of a compound like this compound, a robust and high-throughput in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][11]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity. Inhibition is observed as a decrease in luminescence.[10]

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO to be used for IC₅₀ determination. For single-point screening, a 100X final concentration is prepared.

  • Kinase Reaction Setup (384-well plate format):

    • Prepare a kinase reaction master mix containing the kinase of interest, its specific substrate, and any required cofactors in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The concentrations of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range.[12]

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2 µL of the Kinase Working Stock to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.[13]

    • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock to each well.

    • Incubate the plate at room temperature (or 30°C, depending on the kinase) for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.[13]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • For single-point screening, calculate the percent inhibition relative to the DMSO control.

    • For IC₅₀ determination, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction Kinase Reaction (Compound + Kinase + ATP/Substrate) Compound_Prep->Reaction Kinase_Prep Kinase/Substrate Prep Kinase_Prep->Reaction Termination Reaction Termination & ATP Depletion (Add ADP-Glo™ Reagent) Reaction->Termination Incubate Detection Signal Generation (Add Kinase Detection Reagent) Termination->Detection Incubate Readout Luminescence Reading Detection->Readout Analysis Calculate % Inhibition / IC₅₀ Readout->Analysis Profile Generate Selectivity Profile Analysis->Profile

Caption: Workflow for in vitro kinase cross-reactivity profiling.

Interpreting the Data: Quantifying Selectivity

Once inhibition data across a panel of kinases is generated, it needs to be quantified into a meaningful measure of selectivity. Several metrics are commonly used:[3][4]

  • Selectivity Score (S-score): This is calculated by dividing the number of kinases that an inhibitor binds to with a certain affinity (e.g., IC₅₀ < 3 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.[3]

  • Gini Coefficient: Adapted from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value of 0 represents a completely non-selective compound (equal inhibition of all kinases), while a value approaching 1 indicates high selectivity towards a single target.[3][14][15]

Selectivity_Metrics cluster_nonselective Non-Selective Compound (Low Gini, High S-score) cluster_selective Selective Compound (High Gini, Low S-score) A Kinase A (85% inh) B Kinase B (75% inh) C Kinase C (90% inh) D Kinase D (80% inh) X Kinase X (95% inh) Y Kinase Y (10% inh) Z Kinase Z (5% inh) W Kinase W (15% inh) Compound Test Compound (e.g., this compound) Compound->A Compound->B Compound->C Compound->D Compound->X Compound->Y Compound->Z Compound->W

Caption: Conceptual illustration of kinase inhibitor selectivity.

Potential Signaling Pathway Interactions

Given that pyrazole-based inhibitors frequently target kinases involved in cell proliferation and survival, a key pathway to consider for off-target effects is the MAPK/ERK cascade.[16] Dysregulation of this pathway is a hallmark of many cancers.

MAPK_ERK_Pathway

Caption: The MAPK/ERK signaling pathway, a common site of off-target activity.

Conclusion and Forward Look

The pyrazole scaffold, particularly when substituted with moieties like the tert-butyl group, is a powerful starting point for the design of selective kinase inhibitors. The available data on structurally similar compounds suggests that this compound has the potential for a favorable selectivity profile, but this must be confirmed through rigorous experimental testing.

Researchers utilizing this compound should undertake comprehensive in vitro kinase profiling as a foundational step. The methodologies and analytical frameworks presented in this guide provide a robust approach for such an evaluation. Understanding the cross-reactivity profile is not just a regulatory hurdle but a scientific necessity that informs the interpretation of experimental results and ultimately accelerates the journey from a promising compound to a validated therapeutic agent.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
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  • BenchChem. (2025). A Luminescence-Based In Vitro Kinase Assay Protocol for the Evaluation of 3-Bromo-6-ethoxyquinolin-2-amine.
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  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. (2003). Promega Notes 83.[18]
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A Senior Scientist's Guide to Pyrazole Scaffolds: A Structural and Functional Comparison of 1-tert-butyl-1H-pyrazol-4-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazoles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1] Its unique arrangement of nitrogen atoms provides a versatile framework for creating compounds that can interact with a wide array of biological targets.[2][3] This is particularly true in the field of oncology and inflammatory diseases, where pyrazole-containing molecules have proven to be highly effective protein kinase inhibitors.[1][4][5] Kinases, the enzymes responsible for cellular phosphorylation, are fundamental regulators of cell signaling, and their dysregulation is a hallmark of many diseases.[4][]

This guide provides an in-depth structural and functional comparison of 1-tert-butyl-1H-pyrazol-4-amine , a representative pyrazole derivative, against other relevant ligands. We will move beyond a simple recitation of data to explore the causal relationships between molecular structure, target engagement, and cellular activity. By synthesizing data from biochemical assays, cell-based studies, and computational modeling, this document aims to equip researchers with the foundational knowledge to rationally design and evaluate novel kinase inhibitors based on this versatile scaffold.

Section 1: Deconstructing the Scaffold: Why Pyrazoles are Effective Kinase Inhibitors

Protein kinases share a conserved ATP-binding site, which is the primary target for a majority of small-molecule inhibitors. The efficacy of a ligand is largely determined by its ability to form key interactions within this pocket, particularly with the "hinge" region that connects the N- and C-lobes of the kinase domain.[7]

The pyrazole core is exceptionally well-suited for this role. Its adjacent nitrogen atoms allow it to act as both a hydrogen bond donor and acceptor, effectively mimicking the adenine portion of ATP and forming stable hydrogen bonds with the backbone of the kinase hinge.[8][9] This high-affinity interaction serves as an anchor, positioning the rest of the inhibitor to make further favorable contacts within the binding site.

Furthermore, the specific substitution pattern on the pyrazole ring dictates the inhibitor's selectivity and mechanism of action, often classifying it as a Type I or Type II inhibitor.

  • Type I inhibitors bind to the active "DFG-in" conformation of the kinase.[][10]

  • Type II inhibitors bind to and stabilize an inactive "DFG-out" conformation, typically accessing an adjacent hydrophobic pocket, which can lead to greater selectivity.[11][12]

The strategic placement of substituents on the pyrazole scaffold is therefore a critical element in achieving both potency and selectivity.

Caption: Pyrazole inhibitors binding to the kinase ATP pocket.

Section 2: A Case Study: The Structural Anatomy of this compound

Let's dissect our lead molecule, This compound . Its structure, while seemingly simple, is a product of deliberate design choices aimed at optimizing its drug-like properties.

  • The Pyrazole Core: As discussed, this is the primary anchor, responsible for hinge binding.

  • The 4-Amino Group (-NH2): This substituent acts as a crucial hydrogen bond donor, often forming a second key interaction with the kinase hinge, thereby significantly enhancing binding affinity.

  • The 1-tert-Butyl Group (-C(CH3)3): This is the most distinctive feature. The introduction of this bulky, lipophilic group serves several strategic purposes:

    • Probing Hydrophobic Pockets: It is designed to fit into hydrophobic regions of the ATP binding site, increasing van der Waals interactions and overall potency.[13]

    • Improving Selectivity: The specific size and shape of the tert-butyl group may be accommodated by some kinases but not others, leading to improved selectivity.

    • Enhancing Metabolic Stability: The bulky nature of the group can shield the pyrazole ring from metabolic enzymes, potentially increasing the compound's half-life in vivo.

    • Modulating Solubility: It increases the lipophilicity of the molecule, which can affect its solubility and cell permeability.

Section 3: A Comparative Structural Analysis of Pyrazole-Based Ligands

To understand the specific contributions of each structural element, we will compare our lead molecule with three rationally selected alternatives. This structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry.[13]

Caption: Structures of the lead compound and selected comparators.

Table 1: Structural and Physicochemical Comparison

LigandCore StructureKey SubstituentsRationale for ComparisonHypothesized Binding Advantage
Lead Compound Pyrazole4-amino, 1-tert-butylOur molecule of interest.The tert-butyl group is expected to occupy a hydrophobic sub-pocket, enhancing potency and selectivity.
Comparator A Pyrazole4-aminoLacks the N1 substituent.Establishes a baseline for the pyrazole-amine core, highlighting the specific contribution of the tert-butyl group.
Comparator B Pyrazole4-amino, 1-phenylReplaces tert-butyl with a phenyl ring.Compares the effect of a bulky, aromatic substituent versus a bulky, aliphatic one. The phenyl group may engage in π-π stacking.
Comparator C Pyrazole3,5-diaryl, 4-sulfonamideA clinically approved drug (Celecoxib) that uses a pyrazole core.Provides a benchmark against a well-characterized inhibitor, illustrating a different substitution pattern for COX-2 inhibition.[14]

Section 4: Experimental Validation: From Biochemical Potency to Cellular Activity

Structural hypotheses must be validated with empirical data. A tiered approach, starting with biochemical assays and progressing to cell-based models, is the industry standard for evaluating inhibitor performance.[15]

Experimental_Workflow Tiered Experimental Evaluation Workflow cluster_prep Preparation cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay Compound Compound Dilution Series KinaseAssay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) Compound->KinaseAssay Treatment Treat Cells with Compound Compound->Treatment IC50 Determine IC50 Value KinaseAssay->IC50 Measure luminescence CellCulture Seed Cancer Cell Line (e.g., HeLa, A549) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT / MTS) Treatment->ViabilityAssay Incubate 24-72h GI50 Determine GI50 Value ViabilityAssay->GI50 Measure absorbance

Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: The primary goal is to quantify the direct inhibitory effect of a compound on its purified kinase target. We measure the production of ADP, a direct product of kinase activity. Lower ADP levels in the presence of an inhibitor signify greater potency.[16] The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test ligand in 100% DMSO. Perform a serial 3-fold dilution in assay buffer to create a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2.5 µL of a representative kinase (e.g., p38α MAP Kinase) to each well.[9] Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation: Start the reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Convert raw data to percent inhibition relative to controls and fit to a dose-response curve to determine the IC50 value.[16]

Table 2: Hypothetical Kinase Inhibition Data (p38α)

LigandIC50 (nM)Interpretation
Lead Compound 15Potent inhibition, suggesting the tert-butyl group makes favorable interactions.
Comparator A 850Significantly weaker; demonstrates the critical contribution of the N1-substituent to potency.
Comparator B 45Potent, but less so than the lead. The planar phenyl ring may be a slightly suboptimal fit compared to the t-butyl group.
Comparator C >10,000Inactive against p38α, as expected. Celecoxib is a selective COX-2 inhibitor.
Cell Viability Assay (MTS-Based)

Causality: An IC50 value from a biochemical assay does not guarantee a compound will be effective in a cellular context. The compound must be able to cross the cell membrane and inhibit its target in a complex intracellular environment. Cell viability assays, such as the MTS assay, measure the metabolic activity of a cell population as a proxy for cell proliferation and cytotoxicity.[17][18]

Protocol:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the test ligands at various concentrations (typically a 10-point dose curve). Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[18]

  • Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.[17]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[18] Calculate the concentration required to inhibit cell growth by 50% (GI50).

Table 3: Hypothetical Cell-Based Activity Data (HeLa Cells)

LigandGI50 (µM)Interpretation
Lead Compound 0.5Potent cellular activity, indicating good cell permeability and on-target engagement.
Comparator A 25.0Much weaker cellular activity, consistent with its lower biochemical potency.
Comparator B 1.2Good cellular activity, suggesting the phenyl-substituted analog is also cell-permeable.
Comparator C 15.0Moderate, non-specific cytotoxicity at higher concentrations, as expected for a compound not targeting a key HeLa survival kinase.

Section 5: Computational Insights: Rationalizing Activity with Molecular Docking

Causality: Molecular docking provides a powerful, non-experimental method to generate structural hypotheses that explain the observed SAR data.[20][21] By modeling the interaction of our ligands within the crystal structure of the target kinase (e.g., p38α), we can visualize the specific binding modes and interactions that drive potency and selectivity.[9][22]

Docking Workflow:

  • Preparation: A high-resolution crystal structure of the target kinase (e.g., PDB ID: 1A9U for p38α) is obtained. Water molecules and co-ligands are removed, and the protein is prepared for docking. Ligand structures are built and energy-minimized.

  • Grid Generation: A docking grid is defined around the known ATP-binding site of the kinase.

  • Docking Simulation: A program like AutoDock or Glide is used to flexibly dock each ligand into the defined binding site, generating multiple possible binding poses.[21]

  • Analysis: The resulting poses are scored based on predicted binding energy. The lowest energy poses are analyzed for key interactions (H-bonds, hydrophobic contacts, etc.).

Predicted Docking Results:

  • Lead Compound: The simulation would likely show the pyrazole N-H and the 4-amino group forming two canonical hydrogen bonds with the hinge backbone. The tert-butyl group would be predicted to sit snugly within a hydrophobic pocket defined by residues like Leu, Val, and Ile, explaining its high potency.

  • Comparator A: Would show the same hinge-binding interactions but would lack the favorable hydrophobic contacts, resulting in a poorer predicted binding energy, consistent with its higher IC50.

  • Comparator B: The phenyl group would also occupy the hydrophobic pocket, potentially forming π-π stacking interactions with a phenylalanine or tyrosine residue. The slightly lower potency compared to the lead might be explained by a less optimal fit or a slight steric clash.

Conclusion and Strategic Outlook

This comprehensive analysis demonstrates that This compound is a potent kinase inhibitor scaffold whose activity is derived from a synergistic combination of its structural features. The pyrazole-amine core serves as a high-affinity "anchor" in the kinase hinge region, while the strategically placed 1-tert-butyl group effectively exploits a hydrophobic sub-pocket to dramatically increase potency and cellular efficacy.

Our comparative analysis underscores a key principle of modern drug design: small structural modifications can lead to profound differences in biological activity. The removal of the tert-butyl group (Comparator A) results in a near-total loss of potency, while its replacement with a phenyl group (Comparator B) modulates but retains strong activity.

For researchers in drug development, the path forward involves leveraging this foundational SAR. Future work should focus on exploring alternative bulky aliphatic and aromatic groups at the N1 position to further optimize potency and selectivity across a panel of kinases. Additionally, substitution at the C3 and C5 positions of the pyrazole ring could be explored to engage other regions of the ATP binding site, potentially leading to the discovery of next-generation inhibitors with superior therapeutic profiles.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]
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  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide will provide an in-depth comparison of the in vitro and in vivo evaluation of pyrazole-based compounds, using a representative pyrazole-fused 23-hydroxybetulinic acid derivative with demonstrated antitumor activity as a primary example.[2] We will also draw parallels with well-established pyrazole-containing drugs to illustrate key concepts.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring system is a versatile pharmacophore present in numerous FDA-approved drugs, highlighting its significance in modern medicine. Its derivatives have been extensively explored for a multitude of therapeutic applications, including:

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors.[1][3]

  • Anticancer Activity: The pyrazole scaffold is a common feature in molecules designed to target various cancer cell lines, demonstrating antiproliferative effects.[4][5][6]

  • Kinase Inhibitors: The structural versatility of pyrazoles allows for their development as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[7][8]

In Vitro Characterization: The Foundation of Activity

In vitro studies are the initial and essential step in evaluating the biological activity of a new compound. These assays are performed in a controlled environment, typically using isolated proteins, cells, or tissues. They provide fundamental information about a compound's potency, selectivity, and mechanism of action.

Key In Vitro Assays for Pyrazole Derivatives
Assay Type Purpose Example Application for Pyrazole Derivatives Key Parameters Measured
Enzyme Inhibition Assays To determine the direct inhibitory effect of a compound on a specific enzyme.Assessing the inhibition of Cyclooxygenase (COX) enzymes for anti-inflammatory pyrazoles, or various kinases for anticancer agents.IC50 (half-maximal inhibitory concentration), Ki (inhibitor constant)
Cell Proliferation/Viability Assays (e.g., MTT, XTT) To measure the effect of a compound on the growth and survival of cancer cell lines.Evaluating the cytotoxic effects of pyrazole derivatives on various tumor cell lines (e.g., B16 melanoma, SF763 glioblastoma).[2]GI50 (half-maximal growth inhibition), LD50 (median lethal dose)
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) To determine if a compound induces programmed cell death.Investigating the mechanism of cell death induced by anticancer pyrazole derivatives.Percentage of apoptotic cells, caspase activation levels.
Cell-Based Signaling Assays (e.g., Western Blot, ELISA) To investigate the effect of a compound on specific cellular signaling pathways.Determining the impact on downstream targets of a kinase inhibited by a pyrazole compound.Protein expression and phosphorylation levels.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of a pyrazole derivative on a cancer cell line.

Objective: To determine the IC50 value of a pyrazole compound against a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., B16 melanoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test pyrazole compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, reliability, and high-throughput nature. The incubation time is critical and should be optimized for the specific cell line's doubling time to ensure a measurable effect on proliferation.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., B16) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for a typical in vitro MTT assay.

In Vivo Evaluation: Assessing Activity in a Complex Biological System

While in vitro assays are crucial for initial screening, they cannot fully replicate the complex environment of a living organism. In vivo studies, conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.

Key In Vivo Models for Pyrazole Derivatives
Model Type Purpose Example Application for Pyrazole Derivatives Key Parameters Measured
Xenograft Models To evaluate the antitumor efficacy of a compound in a living organism.Assessing the ability of a pyrazole derivative to inhibit the growth of human tumors (e.g., H22 liver cancer, B16 melanoma) implanted in immunodeficient mice.[2]Tumor volume, tumor weight, survival rate, body weight changes.
Carrageenan-Induced Paw Edema Model To assess the anti-inflammatory activity of a compound.Measuring the reduction in paw swelling in rats or mice after administration of an anti-inflammatory pyrazole derivative.[3]Paw volume/thickness, inhibition of edema (%).
Pharmacokinetic (PK) Studies To determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.Analyzing blood and tissue samples from animals after administration of a pyrazole derivative to understand its fate in the body.Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t1/2).
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a typical xenograft study to evaluate the in vivo antitumor activity of a pyrazole derivative.

Objective: To assess the in vivo antitumor efficacy of a pyrazole compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., H22 liver cancer cells)

  • Test pyrazole compound

  • Vehicle control

  • Positive control drug (e.g., a standard chemotherapeutic agent)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 H22 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Compound Administration: Administer the test compound and controls to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., daily for 14 days).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Collect blood and other tissues for PK/PD analysis if required.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the vehicle control group. Calculate the tumor growth inhibition (TGI) rate.

Causality Behind Experimental Choices: The choice of the animal model (e.g., nude mice) is crucial as they lack a functional immune system, preventing the rejection of human tumor xenografts. The route of administration and dosing regimen are designed to mimic potential clinical use.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis inoculation Tumor Cell Inoculation growth Tumor Growth Monitoring inoculation->growth randomization Randomization of Mice growth->randomization administration Compound Administration randomization->administration monitoring Tumor & Body Weight Monitoring administration->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Tumor Weight & TGI Analysis euthanasia->analysis

Caption: Workflow for a typical in vivo xenograft study.

Comparing In Vitro and In Vivo Data: The Bridge and the Disconnect

The ultimate goal is to see a strong correlation between in vitro potency and in vivo efficacy. However, this is not always the case, and understanding the discrepancies is a critical aspect of drug development.

Case Study: Pyrazole-Fused 23-Hydroxybetulinic Acid Derivative (Compound 15e)[3]
Parameter In Vitro Results In Vivo Results (H22 Xenograft Model)
Activity Potent antiproliferative activity against B16 (IC50 = 5.58 µM) and SF763 (IC50 = 6.13 µM) cancer cell lines.Significant tumor growth inhibition.
Interpretation The compound is cytotoxic to cancer cells in a controlled environment.The compound is effective in a complex biological system, suggesting it reaches the tumor and exerts its effect.
Potential Reasons for Discrepancies:
  • Pharmacokinetics (ADME): A compound that is highly potent in vitro may have poor absorption, rapid metabolism, or rapid excretion in vivo, preventing it from reaching the target site at a sufficient concentration.

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation can be low, limiting efficacy.

  • Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unexpected efficacy or toxicity.

  • Toxicity: A compound may be too toxic at the effective dose, precluding its use.

  • Tumor Microenvironment: The complex interplay of cells, blood vessels, and extracellular matrix in a tumor can influence drug penetration and efficacy in ways not captured by in vitro models.

A classic example of this disconnect can be seen with some compounds that are potent enzyme inhibitors in vitro but show limited or no effect in vivo due to poor pharmacokinetic properties.[9]

Conclusion: An Integrated Approach is Key

The evaluation of pyrazole-based compounds, like any potential therapeutic, requires a carefully integrated approach that considers both in vitro and in vivo data. While in vitro assays provide the fundamental understanding of a compound's activity and mechanism, in vivo studies are indispensable for validating its therapeutic potential in a living system. For researchers working with novel pyrazole derivatives such as 1-tert-butyl-1H-pyrazol-4-amine, the principles and methodologies outlined in this guide provide a robust framework for advancing their research from the bench to potential clinical applications. The journey is complex, but a thorough understanding of the interplay between in vitro and in vivo activities is the compass that guides successful drug discovery.

References

  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
  • Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo. PubMed. [Link]
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. [Link]
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Current status of pyrazole and its biological activities. PMC. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. AACR Journals. [Link]
  • Pyrazoles as anticancer agents: Recent advances.
  • In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms.
  • Mini review on anticancer activities of Pyrazole Deriv
  • In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. PubMed. [Link]
  • Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflamm
  • Rimonabant, a selective cannabinoid1 receptor antagonist, protects against light-induced retinal degeneration in vitro and in vivo. PubMed. [Link]
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
  • In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. PubMed. [Link]
  • The CB1 receptor antagonist rimonabant controls cell viability and ascitic tumour growth in mice. PubMed. [Link]
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
  • Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. PMC. [Link]
  • An in Vitro investigation of the effects of Rimonabant (a cannabinoid CB1 receptor antagonist) on cell adhesion and inflammatory associated cytokine production. UPSpace. [Link]

Sources

A Practical Guide to Comparative Docking of 1-tert-butyl-1H-pyrazol-4-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of 1-tert-butyl-1H-pyrazol-4-amine analogs, leveraging molecular docking to predict their binding affinity and interaction with a key therapeutic target. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will move beyond a simple protocol, delving into the rationale behind experimental choices and ensuring a self-validating, trustworthy methodology.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Specifically, derivatives of this compound have emerged as valuable intermediates in the synthesis of potent kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3]

One of the most clinically relevant kinase families is the Janus kinase (JAK) family. Aberrant JAK signaling is central to various myeloproliferative neoplasms and autoimmune disorders.[4] Consequently, the development of specific JAK inhibitors is a highly active area of research. This guide will focus on a comparative docking study of designed this compound analogs against Janus Kinase 2 (JAK2), a well-validated target for which numerous inhibitors have been developed.[5]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It allows us to visualize potential binding modes, estimate binding affinities, and understand the key molecular interactions that drive ligand binding. This information is invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

The Strategic Approach: A Self-Validating Docking Workflow

To ensure the scientific integrity of our comparative study, we will employ a workflow that includes a critical validation step. This process, known as redocking, involves docking the co-crystallized ligand back into the active site of the protein. A successful redocking, characterized by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the chosen docking parameters.[7]

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select & Download Target PDB (e.g., 3FUP) PrepProt Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->PrepProt Grid Define Grid Box: Center on the active site PrepProt->Grid PrepLig Prepare Ligands: - Design analogs - Generate 3D structures - Minimize energy Redock Redocking: Dock co-crystallized ligand back into the active site RMSD Calculate RMSD between docked and crystal pose Redock->RMSD Validate Validation Check: Is RMSD < 2.0 Å? RMSD->Validate Validate->Grid Proceed if Validated Dock Dock Designed Analogs using validated parameters Grid->Dock Analyze Analyze Results: - Compare binding energies - Visualize binding poses - Identify key interactions Dock->Analyze SAR Establish Structure- Activity Relationship (SAR) Analyze->SAR G cluster_protein JAK2 Active Site cluster_ligand Analog 3 (Phenylurea) LEU932 LEU932 (Hinge) GLU930 GLU930 (Hinge) ASP994 ASP994 (DFG Motif) ARG980 ARG980 Urea_NH1 Urea NH Urea_NH1->LEU932 H-Bond Urea_CO Urea C=O Urea_CO->GLU930 H-Bond Urea_NH2 Urea NH Urea_NH2->ASP994 H-Bond Phenyl Phenyl Ring Phenyl->ARG980 Hydrophobic/Pi-Cation

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1-tert-butyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Laboratory Safety and Chemical Handling Division.

Disclaimer: This guide is based on the available safety data for structurally similar compounds. As a specific Safety Data Sheet (SDS) for 1-tert-butyl-1H-pyrazol-4-amine was not available, the following procedures are derived from the known hazards of analogous substituted pyrazole amines. Always consult your institution's Environmental Health and Safety (EHS) department for local and federal regulations before proceeding with any disposal.

Understanding the Compound: Hazard Identification and Profile

Based on this data, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

The core 1-tert-butyl-1H-pyrazole structure is also classified as a flammable liquid and vapor, and causes serious eye damage.[3] Therefore, appropriate precautions against ignition sources should also be considered.

Table 1: Hazard Classification and Precautionary Statements for Structurally Similar Pyrazole Amines

Hazard ClassGHS CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2/2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data synthesized from Safety Data Sheets of analogous compounds.[1][2][4]

Foundational Safety: Personal Protective Equipment (PPE)

Given the irritant nature of this chemical class, stringent adherence to PPE protocols is non-negotiable. The primary objective is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[5]

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.

  • Respiratory Protection: All handling of this compound, especially in solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][6]

Proactive Response: Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination. The response strategy depends on the scale of the spill.

For Minor Spills (Solid or Liquid):

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and that the fume hood is operating correctly.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[2]

  • Absorption/Collection:

    • Solid Spills: Carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for hazardous waste.[7]

    • Liquid Spills: Once contained, add absorbent material, working from the outside in. Allow the material to fully absorb the liquid.

  • Cleanup: Scoop the absorbed material into a designated, sealable hazardous waste container.[4]

  • Decontamination: Clean the spill area with soap and water, followed by a final wipe with a clean, wet cloth. All cleaning materials must be disposed of as hazardous waste.

  • Waste Packaging: Seal and label the container with "Hazardous Waste" and the full chemical name.

The Final Step: A Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7] Environmental release must be strictly avoided. The only acceptable method of disposal is through a licensed hazardous waste management company.

Protocol for Waste Accumulation and Disposal:

  • Waste Identification and Segregation:

    • Principle: Preventing hazardous reactions and ensuring proper disposal pathways requires meticulous segregation.

    • Action: Classify all waste containing this compound as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, chromatography columns), and spill cleanup materials. Segregate this waste from other waste streams, particularly from strong acids and oxidizing agents.[6]

  • Containerization:

    • Principle: Proper containment is crucial to prevent leaks and environmental contamination during storage.

    • Action: Use a dedicated, chemically compatible, and clearly labeled waste container. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, leak-proof lid.

  • Labeling:

    • Principle: Accurate labeling is a regulatory requirement and ensures safe handling by waste management personnel.

    • Action: Clearly label the waste container with the words "Hazardous Waste." List all contents, including the full chemical name "this compound," any solvents, and their approximate concentrations.

  • Storage:

    • Principle: Safe temporary storage minimizes risks within the laboratory.

    • Action: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Principle: Final disposal must be handled by certified professionals to ensure regulatory compliance and environmental safety.

    • Action: Once the container is full or has reached the institutional time limit for storage, contact your institution's EHS department or a licensed hazardous waste disposal contractor for collection.[4] The likely method of destruction will be controlled incineration with flue gas scrubbing.[7]

Empty Container Disposal:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be managed according to your institution's policies for decontaminated labware.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (e.g., unused reagent, contaminated labware, spill residue) Classify Classify as Hazardous Chemical Waste Start->Classify Segregate Segregate from incompatible materials (e.g., strong acids, oxidizers) Classify->Segregate Containerize Place in a dedicated, compatible, and sealed waste container (e.g., HDPE) Segregate->Containerize Label Label container with 'Hazardous Waste' and list all chemical contents Containerize->Label Store Store in a designated Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor for Pickup Store->ContactEHS

Sources

Navigating the Handling of 1-tert-butyl-1H-pyrazol-4-amine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities like 1-tert-butyl-1H-pyrazol-4-amine requires a proactive and informed approach to safety. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), alongside crucial operational and disposal protocols. Our objective is to empower you with the knowledge to handle this compound with confidence, ensuring both personal safety and experimental validity.

Hazard Assessment: Understanding the "Why" Behind the "What"

While a specific, comprehensive toxicological profile for this compound may not be extensively published, a critical evaluation of Safety Data Sheets (SDS) for structurally analogous pyrazole amines provides a reliable basis for hazard assessment. A consistent pattern of warnings emerges from these documents, indicating that compounds in this class should be handled as potentially hazardous materials.

The primary hazards associated with similar tert-butylated and aminated pyrazoles include:

  • Skin Corrosion/Irritation (Category 2) : Expected to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) : Poses a risk of serious eye irritation or damage.[1][2][3][4]

  • Acute Toxicity, Oral (Category 4) : Considered harmful if swallowed.[2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3][4]

Causality: The amine functional group can impart basicity and reactivity, while the heterocyclic pyrazole core is a common pharmacophore, implying biological activity. The tert-butyl group increases lipophilicity, which can facilitate skin absorption. Therefore, the recommended PPE is not merely a suggestion but a necessary barrier engineered to mitigate these specific, structure-inferred risks.

Core PPE Requirements: A Task-Based Approach

The level of PPE required is dictated by the specific procedure being performed. The following table outlines the minimum PPE for common laboratory tasks involving this compound.

Task Engineering Controls Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport General Laboratory VentilationSafety GlassesNitrile Gloves (single pair)Lab Coat (buttoned)Not required
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureSafety GogglesNitrile Gloves (double-gloved recommended)Lab Coat (buttoned)Engineering controls are primary; respirator may be needed if controls are inadequate.[1][5][6]
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile), inspected prior to use.[5][7]Chemical-Resistant Apron over Lab CoatNot required if performed correctly within a fume hood.
Running Reactions Chemical Fume HoodSafety Goggles (Face shield if splash risk is high)Chemical-Resistant GlovesLab Coat (buttoned)Not required if performed correctly within a fume hood.

Procedural Guidance: Ensuring a Self-Validating System

Proper technique is as crucial as the equipment itself. Follow these step-by-step protocols to maximize protection.

PPE Donning & Doffing Protocol

This sequence is designed to prevent the transfer of contaminants from used PPE to your skin or clothing.

  • Inspect All PPE: Before starting, visually inspect all equipment, especially gloves, for any signs of degradation, punctures, or defects.[5]

  • Donning Sequence (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on safety goggles. If a high splash risk exists, add a face shield over the goggles.[6]

    • Put on the first pair of nitrile gloves.

    • If double-gloving, put on the second pair of gloves, ensuring the cuffs of the outer glove go over the cuffs of your lab coat sleeves.

  • Doffing Sequence (Taking Off):

    • Outer Gloves: Pinch the outside of one glove at the wrist without touching your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.

    • Inner Gloves (if single-gloved): Slide two fingers from your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.

    • Dispose of gloves in the designated hazardous waste container.[7]

    • Remove the face shield (if used), followed by the lab coat, and finally the goggles.

    • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][3]

Chemical Handling Workflow Diagram

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the task.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_solid 2a. Solid Handling Protocol cluster_liquid 2b. Liquid Handling Protocol cluster_base_ppe 3. Base PPE (All Tasks) start Begin Task Assessment task_type What is the physical form? (Solid vs. Liquid/Solution) start->task_type aerosol_risk Risk of Aerosolization? (e.g., Weighing, Transferring) task_type->aerosol_risk Solid splash_risk Risk of Splash? (e.g., Preparing Solutions, Transfers) task_type->splash_risk Liquid fume_hood Action: Use Chemical Fume Hood or Ventilated Balance Enclosure aerosol_risk->fume_hood Yes base_ppe Lab Coat + Safety Glasses + Single Pair Nitrile Gloves aerosol_risk->base_ppe No (e.g., moving sealed container) goggles Wear: Safety Goggles fume_hood->goggles gloves Wear: Double Nitrile Gloves goggles->gloves fume_hood2 Action: Use Chemical Fume Hood splash_risk->fume_hood2 Yes goggles2 Wear: Safety Goggles splash_risk->goggles2 Low/No face_shield Wear: Face Shield over Goggles fume_hood2->face_shield apron Wear: Chemical Apron over Lab Coat face_shield->apron goggles2->base_ppe

Caption: PPE selection workflow for handling this compound.

Emergency & Disposal Protocols

Spill Response

In the event of a spill, prioritize safety and containment.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Containment:

    • For Solids: Gently cover the spill with a damp paper towel to prevent dust from becoming airborne. Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste.[4]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[5][8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Exposure First Aid
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][5][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][8]

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment.

  • Classification: All this compound waste, including surplus chemical, contaminated consumables (gloves, pipette tips, absorbent materials), and empty containers, must be classified as hazardous chemical waste.[9][10]

  • Segregation:

    • Solid Waste: Collect in a clearly labeled, sealed, and compatible container.

    • Liquid Waste: Collect in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[11]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[1][11] Under no circumstances should this chemical be disposed of down the drain. [9][10][11]

By adhering to these protocols, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • ChemicalBook. (2025). 1-tert-Butyl-1H-pyrazole - Safety Data Sheet.
  • MedChemExpress. (2025). tert-Butyl 4-amino-1H-pyrazole-1-carboxylate-d2 - SDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - ....
  • CymitQuimica. (2024). Safety Data Sheet - 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine.
  • Angene Chemical. (2025). Safety Data Sheet - 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate.
  • MDPI. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • U.S. Department of Health and Human Services (HHS). (n.d.). Personal Protective Equipment (PPE) - CHEMM.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Angene Chemical. (2024). Safety Data Sheet - 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.Aldrich. (2025). SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.